molecular formula C9H12N2O B1425379 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1285065-74-8

1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1425379
CAS No.: 1285065-74-8
M. Wt: 164.2 g/mol
InChI Key: VCSJAYMPUKYLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde is a chemical building block of significant interest in medicinal and synthetic chemistry. This compound, with the CAS number 1285065-74-8 and a molecular formula of C 9 H 12 N 2 O , belongs to the pyrazole class of heterocycles. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are known as privileged scaffolds in drug discovery due to their diverse biological activities . The molecule features a reactive aldehyde group at the 4-position of the pyrazole ring, which is a versatile handle for further synthetic elaboration through reactions such as condensations and nucleophilic additions . The N-1 position is substituted with a cyclobutylmethyl group, a moiety that can influence the compound's physicochemical properties and binding affinity in biological systems. As a key synthetic intermediate, this aldehyde is valuable for constructing more complex molecular architectures. It can be used in the synthesis of aminopyrazoles and other derivatives aimed at developing compounds with potential biological profiles, such as anticancer or anti-inflammatory agents, following the known activities of the pyrazole core . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(cyclobutylmethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-7-9-4-10-11(6-9)5-8-2-1-3-8/h4,6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSJAYMPUKYLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary drug development, the pyrazole-4-carbaldehyde scaffold serves as a privileged building block, frequently utilized in the synthesis of kinase antagonists, PARP14 inhibitors, and diverse heterocyclic therapeutics [1]. Specifically, 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1285065-74-8) incorporates a cyclobutylmethyl moiety that imparts a unique balance of lipophilicity and steric bulk, enhancing metabolic stability compared to linear alkyl chains. The C4-formyl group provides a highly versatile electrophilic handle for downstream functionalizations, such as reductive aminations, Wittig olefinations, and Knoevenagel condensations.

This whitepaper details the two primary synthetic pathways for this compound: Direct


-Alkylation and Vilsmeier-Haack Formylation. By analyzing the mechanistic causality behind each protocol, this guide provides researchers with a self-validating framework to optimize yield, purity, and scalability.

Retrosynthetic Analysis and Pathway Selection

The synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde can be approached via two distinct disconnections, each with specific operational advantages.

  • Pathway A (Direct

    
    -Alkylation):  This route relies on the base-mediated nucleophilic substitution (
    
    
    
    ) of 1H-pyrazole-4-carbaldehyde with (bromomethyl)cyclobutane. Because the unsubstituted pyrazole ring is a tautomeric mixture where N1 and N2 are electronically and sterically identical, this pathway elegantly avoids the regioselectivity issues (N1 vs. N2 alkylation) that typically plague unsymmetrically substituted pyrazoles [2].
  • Pathway B (Vilsmeier-Haack Formylation): This alternative strategy begins with 1-(cyclobutylmethyl)-1H-pyrazole. The electron-rich nature of the pyrazole core, augmented by the electron-donating alkyl group, makes the C4 position highly susceptible to electrophilic aromatic substitution by a Vilsmeier reagent [3, 4].

Synthesis SM1 1H-pyrazole-4-carbaldehyde Product 1-(cyclobutylmethyl)-1H- pyrazole-4-carbaldehyde SM1->Product (Bromomethyl)cyclobutane K2CO3, DMF, 80°C SN2 Alkylation SM2 1-(cyclobutylmethyl)-1H-pyrazole SM2->Product POCl3, DMF, 0°C to 80°C Vilsmeier-Haack

Figure 1: Divergent synthetic pathways for 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde.

Quantitative Pathway Comparison

To facilitate route selection, the following table summarizes the operational metrics of both pathways based on standard medicinal chemistry parameters.

ParameterPathway A: Direct

-Alkylation
Pathway B: Vilsmeier-Haack Formylation
Starting Material 1H-pyrazole-4-carbaldehyde1-(cyclobutylmethyl)-1H-pyrazole
Key Reagents (Bromomethyl)cyclobutane, K₂CO₃POCl₃, DMF
Solvent System DMF or AcetonitrileDMF (acts as both reagent and solvent)
Typical Yield 75% – 85%65% – 75%
Reaction Time 12 – 16 hours4 – 6 hours
Temperature 80 °C – 100 °C0 °C → 80 °C
Regioselectivity Absolute (Symmetric SM)Absolute (Exclusively C4 position)

Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) and in-process controls required to ensure experimental integrity.

Protocol A: Direct -Alkylation (Preferred Route)

This method is highly favored due to the commercial availability of 1H-pyrazole-4-carbaldehyde and the absolute regiocontrol afforded by the substrate's symmetry[1, 2].

Mechanistic Rationale: Potassium carbonate (K₂CO₃) is selected as the base because its mild pKa (~10.3) is sufficient to deprotonate the pyrazole N-H (pKa ~14) without triggering unwanted side reactions at the electrophilic aldehyde group (e.g., Cannizzaro reaction or aldol condensations), which can occur if stronger bases like NaH are used. DMF provides a polar aprotic environment that poorly solvates the pyrazolide anion, thereby maximizing its nucleophilicity for the


 displacement of the primary bromide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 eq) to the solution. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Alkylation: Introduce (bromomethyl)cyclobutane (1.2 eq) dropwise via syringe.

  • Thermal Activation: Elevate the reaction temperature to 80 °C.

  • In-Process Control: Monitor via TLC (typically 1:1 Hexane/Ethyl Acetate). The highly polar starting material (

    
     ~0.1) will be consumed, replaced by the more lipophilic product (
    
    
    
    ~0.5).
  • Quench & Workup: Upon completion (approx. 12 hours), cool to room temperature and quench by pouring into a 5-fold volume of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl or brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Vilsmeier-Haack Formylation

If 1-(cyclobutylmethyl)-1H-pyrazole is already available in the library, the Vilsmeier-Haack reaction is a highly efficient method for introducing the C4-aldehyde [3, 4].

Mechanistic Rationale: The reaction relies on the in situ generation of the Vilsmeier reagent (a chloroiminium ion) from Phosphorus oxychloride (POCl₃) and DMF. The


-alkyl group of the pyrazole acts as an electron-donating group via resonance, funneling electron density specifically to the C4 position. The electrophilic chloroiminium ion attacks C4, forming an iminium intermediate. Crucially, the reaction is not complete until the aqueous workup, where water hydrolyzes the iminium salt into the final carbaldehyde, releasing dimethylamine.

Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR -PO2Cl2⁻ Int Iminium Intermediate (C4 Position) VR->Int Electrophilic Attack Pyr 1-(cyclobutylmethyl)-1H-pyrazole Pyr->Int Nucleophilic C4 Prod 1-(cyclobutylmethyl)-1H- pyrazole-4-carbaldehyde Int->Prod Hydrolysis (H2O) -HNMe2

Figure 2: Vilsmeier-Haack formylation mechanism targeting the pyrazole C4 position.

Step-by-Step Methodology:

  • Reagent Generation: Cool anhydrous DMF (5.0 eq, serving as both reagent and solvent) to 0 °C in an ice bath under argon. Carefully add POCl₃ (1.5 eq) dropwise. Stir for 30 minutes at 0 °C to allow the Vilsmeier reagent to fully form (often observed as a pale yellow complex).

  • Substrate Addition: Dissolve 1-(cyclobutylmethyl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the active Vilsmeier complex at 0 °C.

  • Electrophilic Attack: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80 °C for 4 to 6 hours.

  • In-Process Control: TLC monitoring is less straightforward due to the highly polar iminium intermediate. Reaction progress is typically confirmed via LC-MS of a micro-aliquot quenched in water.

  • Hydrolysis (Critical Step): Cool the mixture to 0 °C and carefully pour it over crushed ice or a cold saturated solution of Sodium Acetate (NaOAc). The basic/aqueous environment is mandatory to hydrolyze the iminium intermediate to the aldehyde and neutralize the generated phosphoric and hydrochloric acids.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via chromatography.

Analytical Validation

Regardless of the synthetic pathway chosen, the structural integrity of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde must be validated through analytical characterization:

  • ¹H NMR (CDCl₃): The defining features are the highly deshielded aldehyde proton appearing as a sharp singlet near

    
     9.80 - 10.00 ppm, and the two pyrazole aromatic protons appearing as distinct singlets between 
    
    
    
    7.80 and 8.10 ppm. The cyclobutylmethyl
    
    
    group typically appears as a doublet around
    
    
    4.10 ppm.
  • Mass Spectrometry (ESI-MS): Expected

    
     peak at 
    
    
    
    165.1.

References

  • US Patent 10562891B2. Quinazolinones as PARP14 inhibitors.
  • BenchChem Technical Support Team. Protocol for N-alkylation of 1H-pyrazole-4-carbaldehyde. BenchChem.
  • BenchChem Technical Support Team.
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.

1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (CAS 1285065-74-8): A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural design of small-molecule libraries relies heavily on versatile, functionally dense building blocks. 1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1285065-74-8) represents a highly strategic scaffold. Combining the metabolic stability of a cyclobutyl ring, the bioisosteric properties of a pyrazole core, and the electrophilic versatility of a C4-aldehyde, this compound serves as a critical hub for synthesizing kinase inhibitors, GPCR ligands, and targeted protein degraders.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, detailing the causality behind its structural design and providing self-validating synthetic protocols for its application in high-throughput medicinal chemistry.

Physicochemical Profiling & Structural Rationale

The physicochemical properties of a building block dictate the pharmacokinetic destiny of the final active pharmaceutical ingredient (API). The quantitative profile of this compound is optimized to keep downstream derivatives well within Lipinski’s Rule of Five.

Quantitative Data Summary
PropertyValueRationale / Impact on Drug Design
CAS Number 1285065-74-8Unique identifier for procurement and database querying.
Molecular Formula C9H12N2ODefines stoichiometry for precise reaction equivalents.
Molecular Weight 164.20 g/mol Low MW ensures the final functionalized API avoids excessive bulk.
LogP (Estimated) 1.5 - 2.0Optimal lipophilicity contribution for cell membrane permeability.
H-Bond Donors 0Prevents unwanted self-condensation; enhances BBB penetration potential.
H-Bond Acceptors 3 (N, N, O)Provides critical interaction vectors for target protein hinge regions.
Causality of Structural Elements

In drug design, peripheral appendages are never chosen arbitrarily.

  • The Cyclobutylmethyl Moiety: This group is specifically selected over standard alkyls (e.g., isobutyl) or cyclopropylmethyl groups due to its unique combination of steric bulk and metabolic stability. The cyclobutane ring possesses a puckered conformation (dihedral angle ~25°), introducing a distinct spatial trajectory that effectively fills hydrophobic pockets while resisting CYP450-mediated aliphatic oxidation.

  • The 1H-Pyrazole Core: Acting as a rigid, aromatic spacer, the pyrazole is a recognized bioisostere for phenyl rings. It improves aqueous solubility and provides a critical hydrogen-bond acceptor (the sp2 nitrogen) without the metabolic liabilities associated with anilines or phenols .

  • The C4-Carbaldehyde: Positioned para-like to the alkyl substituent, this highly reactive electrophile maximizes the linear extension of the molecular scaffold, priming it for diverse C-C or C-N bond formations.

Downstream Functionalization Workflows

The primary utility of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde lies in its ability to undergo rapid, high-yielding functionalizations.

Workflow Core 1-(Cyclobutylmethyl)- 1H-pyrazole-4-carbaldehyde (CAS: 1285065-74-8) RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm Primary/Secondary Amines Wittig Wittig Olefination (Ph3P=CR2) Core->Wittig Base, THF Knoev Knoevenagel Condensation (Active Methylene) Core->Knoev Piperidine, EtOH, Heat Amine Substituted Amines (Kinase Inhibitors) RedAm->Amine Alkene Alkenes/Extended Scaffolds (Lipophilic Ligands) Wittig->Alkene Hetero Heterocyclic Derivatives (Targeted Therapeutics) Knoev->Hetero

Strategic downstream functionalization pathways of the C4-aldehyde.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPCs) that dictate whether the reaction can proceed, explaining the causality of each chemical choice.

Protocol 1: Synthesis via N-Alkylation of 1H-Pyrazole-4-carbaldehyde

Objective: Synthesize the title compound from commercially available precursors via nucleophilic substitution.

  • Deprotonation: Suspend 1H-pyrazole-4-carbaldehyde (1.0 eq) and Cesium Carbonate (Cs2CO3, 2.0 eq) in anhydrous DMF (0.2 M) at room temperature. Stir for 30 minutes.

    • Causality: Cs2CO3 is preferred over K2CO3 due to the higher solubility of the cesium pyrazolide intermediate, ensuring a homogeneous and rapid alkylation environment.

  • Alkylation: Add cyclobutylmethyl bromide (1.1 eq) dropwise. Elevate the temperature to 80°C.

    • Causality: The cyclobutylmethyl system is sterically hindered. Elevated thermal energy is required to overcome the activation barrier of the sluggish SN2 kinetics .

  • Self-Validating Checkpoint: At 4 hours, remove a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS (ESI+). The system is validated when the parent mass (m/z 97) is depleted to ≤2% and the product mass (m/z 165[M+H]+) dominates. If unreacted starting material persists, the bromide has likely degraded; causality dictates adding an additional 0.2 eq of the electrophile and stirring for 2 more hours.

  • Workup: Cool to room temperature, dilute with 10 volumes of EtOAc, and wash with 5% aqueous LiCl (3x) followed by brine.

    • Causality: LiCl washes are highly effective at partitioning DMF into the aqueous layer, preventing solvent contamination during concentration.

  • Purification: Concentrate the organic layer and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: Reductive Amination for Library Generation

Objective: Convert the C4-aldehyde into a substituted amine library using a mild hydride source.

Mechanism A Aldehyde Precursor (Electrophilic Carbon) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Attack B Primary Amine (Nucleophile) B->C D Iminium Ion (Highly Electrophilic) C->D Dehydration (-H2O) Acid Catalysis E Target Amine (Stable Product) D->E Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of reductive amination utilizing the C4-aldehyde group.

  • Iminium Formation: Combine 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq), a primary/secondary amine (1.2 eq), and glacial acetic acid (0.1 eq) in 1,2-Dichloroethane (DCE, 0.1 M). Stir at room temperature for 2 hours.

    • Causality: Acetic acid acts as a mild Brønsted acid to protonate the hemiaminal intermediate, facilitating dehydration to the highly electrophilic iminium ion without degrading acid-sensitive functional groups.

  • Self-Validating Checkpoint: Before adding the reducing agent, quench a 10 µL aliquot with NaBH4 in MeOH and analyze via LC-MS. The protocol is validated when >95% of the aldehyde is converted to the amine. Proceeding prematurely leads to direct reduction of the unreacted aldehyde to an alcohol byproduct (m/z 167), a common pitfall in poorly controlled aminations.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) in a single portion. Stir for 12 hours.

    • Causality: NaBH(OAc)3 is chosen over NaBH4 because its electron-withdrawing acetate groups render the hydride less nucleophilic. It is mild enough to selectively reduce the iminium ion without reducing any residual aldehyde, and it avoids the generation of toxic cyanide gas associated with NaBH3CN .

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry over Na2SO4, and concentrate for final purification.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Wermuth, C. G., Aldous, D., Raboisson, P., & Rognan, D. (2015). The Practice of Medicinal Chemistry (4th ed.). Academic Press.[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[Link]

Technical Whitepaper: Synthesis, Characterization, and Application of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized pyrazoles serve as privileged scaffolds due to their favorable physicochemical properties, metabolic stability, and ability to participate in key hydrogen-bonding interactions. 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1285065-74-8) is a highly versatile building block. By combining a lipophilic, rigid cyclobutylmethyl tail with a highly reactive C4-aldehyde, this molecule acts as a critical intermediate for synthesizing complex pharmacophores, including CFTR potentiators and kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven methodologies, causality-driven protocols, and self-validating analytical frameworks to ensure absolute reproducibility in your laboratory.

Quantitative Physicochemical Profiling

Understanding the baseline metrics of a building block is essential for predicting its behavior in biphasic extractions and chromatographic purifications. The quantitative data for 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde is summarized below, based on established chemical databases [1].

PropertyValueOperational Implication
Chemical Name 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehydeStandard IUPAC nomenclature.
CAS Registry Number 1285065-74-8Unique identifier for procurement [1].
Molecular Formula C₉H₁₂N₂OUsed for mass spectrometry (MS) validation.
Molecular Weight 164.2 g/mol Critical for stoichiometric calculations.
Predicted Boiling Point 296.9 ± 13.0 °CIndicates low volatility; safe for high-temp vacuum drying.
Predicted Density 1.23 ± 0.1 g/cm³Heavier than water; relevant for phase separation.
Predicted pKa 0.20 ± 0.10Extremely weak base; will not readily form HCl salts.

Structural Chemistry & Regioselectivity Analysis (Expertise & Causality)

A common pitfall in pyrazole chemistry is the generation of difficult-to-separate regioisomeric mixtures during N-alkylation. However, the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde elegantly bypasses this issue.

Unsubstituted 1H-pyrazole-4-carbaldehyde exists as a rapidly interconverting mixture of tautomers. Because the formyl group is located at the 4-position—lying exactly on the


 axis of symmetry of the parent pyrazole ring—positions 3 and 5 are chemically equivalent. Therefore, nucleophilic attack by either nitrogen atom (N1 or N2) onto an alkyl halide yields the exact same molecule . This structural symmetry guarantees a single regioisomer, eliminating the need for tedious preparative HPLC separations typically required for 3-substituted pyrazoles [3].

Standardized Experimental Protocol: Base-Mediated N-Alkylation

The following protocol details the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde via the N-alkylation of 1H-pyrazole-4-carbaldehyde. This method is engineered as a self-validating system , ensuring that each step provides immediate feedback to the bench scientist.

Reagents Required:

  • 1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Cyclobutylmethyl bromide (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology

Step 1: Reaction Assembly & Base Activation Charge a flame-dried round-bottom flask with 1H-pyrazole-4-carbaldehyde and anhydrous DMF. Add Cs₂CO₃ and stir the suspension at room temperature for 15 minutes.

  • Causality: We specifically select Cs₂CO₃ over K₂CO₃ due to the "Cesium Effect." The larger ionic radius of Cs⁺ provides a weakly coordinated, highly nucleophilic "naked" pyrazolate anion, significantly accelerating the reaction rate [2]. Anhydrous DMF is critical to prevent competitive hydrolysis of the alkyl bromide.

Step 2: Alkylation & Thermal Activation Add cyclobutylmethyl bromide dropwise via syringe. Attach a reflux condenser and heat the reaction mixture to 80 °C for 4–6 hours.

  • Causality: While the alkylating agent is a primary halide, the adjacent cyclobutane ring introduces neopentyl-like steric hindrance. Heating to 80 °C provides the necessary thermal energy to overcome the activation barrier of this specific

    
     displacement.
    

Step 3: Self-Validating Reaction Monitoring (TLC) After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate/Hexanes eluent.

  • Validation Check: The starting material (1H-pyrazole-4-carbaldehyde) is highly polar due to strong N-H hydrogen bonding, resulting in a low retention factor (

    
    ). The successful formation of the product eliminates this H-bond donor, causing the product spot to elute significantly higher (
    
    
    
    ). If the low-
    
    
    spot is absent, the reaction is complete.

Step 4: Workup & Phase Separation Cool the mixture to room temperature, quench with distilled water, and extract three times with Ethyl Acetate. Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution.

  • Causality: DMF is notoriously difficult to remove via rotary evaporation and can partition into the organic layer. Washing with 5% aqueous LiCl is a field-proven technique that drastically increases the partition coefficient of DMF into the aqueous phase, ensuring a clean organic layer.

Step 5: Concentration and Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes) to afford the pure product as a pale yellow oil.

Downstream Applications & Synthetic Workflows

Once synthesized, the C4-aldehyde serves as an electrophilic hub for late-stage diversification [3].

  • Reductive Amination: Reaction with primary/secondary amines and

    
     yields pyrazole-methylamines. This specific transformation is heavily utilized in the synthesis of pyrrolopyrimidine-based CFTR potentiators for cystic fibrosis research [4].
    
  • Wittig Olefination: Coupling with phosphonium ylides generates vinyl pyrazoles, which can be further cyclopropanated to create rigid, metabolically stable drug cores.

G A 1H-pyrazole-4-carbaldehyde (Symmetric Precursor) C Base-Mediated N-Alkylation (Cs2CO3, DMF, 80°C) A->C B Cyclobutylmethyl bromide (Alkylating Agent) B->C D 1-(cyclobutylmethyl)-1H- pyrazole-4-carbaldehyde C->D Nucleophilic Substitution E Reductive Amination (NaCNBH3, Amines) D->E Amine Derivatization F Wittig Olefination (Ph3P=CHR) D->F Alkene Formation G Knoevenagel Condensation (Active Methylene) D->G Heterocycle Synthesis

Synthetic workflow and downstream diversification of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde.

Analytical Validation (Self-Validating QA)

To guarantee trustworthiness and structural integrity, the isolated product must be validated using ¹H NMR (400 MHz,


). The spectrum serves as a self-validating fingerprint:
  • Aldehyde Proton: Look for a sharp singlet at ~9.85 ppm (1H) . This confirms the formyl group survived the basic reaction conditions without undergoing Cannizzaro-type degradation.

  • Pyrazole Protons: Look for two distinct singlets at ~7.95 ppm and ~7.80 ppm (1H each) . Diagnostic Insight: In the starting material, these protons often appear as a broad, averaged signal due to tautomerism. Alkylation breaks the symmetry, rendering H3 and H5 chemically distinct.

  • Methylene Bridge: A distinct doublet at ~4.05 ppm (2H, J = 7.2 Hz) confirms the attachment of the

    
     group to the pyrazole nitrogen.
    
  • Cyclobutane Ring: A multiplet at ~2.80 ppm (1H) for the methine proton, and complex multiplets between ~2.00 - 1.70 ppm (6H) for the remaining cyclobutane methylenes.

References

  • ChemicalBook.1-(cyclobutylmethyl)
  • BenchChem Technical Support Team.Protocol for N-alkylation of 1H-pyrazole-4-carbaldehyde. BenchChem.
  • Semantic Scholar.Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • Google Patents.

Comprehensive Spectral Profiling and Structural Elucidation of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture & Spectroscopic Causality

In modern drug discovery, pyrazole-4-carbaldehydes serve as critical electrophilic building blocks for synthesizing kinase inhibitors, antitubercular agents, and complex macrocycles [4]. The compound 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (Molecular Formula:


, Exact Mass: 164.09496 Da) presents a unique structural dichotomy: a highly electron-deficient, conjugated heteroaromatic core coupled with a flexible, sterically constrained aliphatic tail.

To fully validate this structure, an analytical scientist must rely on a self-validating system of orthogonal techniques: Nuclear Magnetic Resonance (NMR) to map atom-to-atom connectivity, Fourier-Transform Infrared (FT-IR) spectroscopy to confirm functional group integrity, and High-Resolution Mass Spectrometry (HRMS) to verify the exact isotopic mass and fragmentation logic [1]. The following guide delineates the spectral profiling of this compound, emphasizing the causality behind specific experimental parameters and data interpretation.

Nuclear Magnetic Resonance (NMR) Profiling

H and C NMR Data Interpretation

The electron-withdrawing nature of the C4-formyl group exerts a profound anisotropic and inductive deshielding effect on the pyrazole ring. Consequently, the pyrazole protons (H-3 and H-5) resonate significantly downfield compared to unsubstituted pyrazoles [2]. The cyclobutylmethyl group introduces a distinct spin system, where the


 protons are diastereotopic but often appear as a clean doublet due to free rotation around the 

bond in non-chiral environments.

Deuterated chloroform (


) is the optimal solvent choice here. The compound lacks exchangeable protons (such as -OH or -NH), meaning protic solvents like 

are unnecessary and would only serve to increase solvent viscosity, thereby broadening the aliphatic signals of the cyclobutyl ring.

Table 1: Summarized


H NMR Spectral Data (400 MHz, 

)
Chemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignmentCausality / Rationale
9.85 s-1H-CHOHighly deshielded by the carbonyl oxygen and pyrazole ring current [2].
8.02 s-1HPyrazole H-3Deshielded by the adjacent C4-formyl group.
7.91 s-1HPyrazole H-5Slightly more shielded than H-3 due to N1 alkylation.
4.12 d7.42H

Deshielded by the electronegative N1 atom.
2.85 m-1HCyclobutyl -CH-Methine proton split by adjacent

and

groups.
2.05 - 1.75 m-6HCyclobutyl -

-
Complex multiplet typical of strained cyclobutyl ring systems.

Table 2: Summarized


C NMR Spectral Data (100 MHz, 

)
Chemical Shift (

, ppm)
AssignmentCarbon TypeCausality / Rationale
184.2 -CHOCarbonylCharacteristic aldehyde resonance[2].
140.5 Pyrazole C-3Heteroaromatic

carbon adjacent to

nitrogen [3].
132.8 Pyrazole C-5Heteroaromatic

carbon adjacent to

nitrogen.
124.1 Pyrazole C-4QuaternaryShielded relative to C-3/C-5 due to resonance donation.
55.4

AliphaticDeshielded by direct attachment to pyrazole N1.
35.6 Cyclobutyl -CH-AliphaticBranching point of the cyclobutyl ring.
25.2, 18.4 Cyclobutyl -

-
AliphaticStrained ring carbons.
2D NMR Structural Elucidation Workflow

To ensure absolute trustworthiness, 1D NMR data must be validated via 2D correlation experiments. COSY establishes the cyclobutyl spin system, HSQC confirms direct C-H attachments, and HMBC provides the critical long-range connectivity bridging the aliphatic tail to the heteroaromatic core (e.g.,


 protons correlating to Pyrazole C-5).

NMR_Workflow A Sample Preparation (5 mg in 0.6 mL CDCl3) B 1D 1H NMR (Identify -CHO & Pyrazole) A->B C 1D 13C NMR (Identify C=O & Aliphatic) A->C D COSY (Cyclobutyl Spin System) B->D E HSQC (Direct C-H Connectivity) B->E C->E F HMBC (Long-Range Connectivity) D->F E->F G Final Structural Validation F->G

Fig 1. Self-validating 1D and 2D NMR workflow for structural elucidation.

Self-Validating NMR Acquisition Protocol
  • Sample Preparation: Dissolve 5.0 mg of the analyte in 0.6 mL of

    
     (containing 0.03% v/v TMS as an internal standard) to ensure a high signal-to-noise ratio for 
    
    
    
    C acquisition.
  • Shimming & Tuning: Perform automated 3D gradient shimming to achieve a line width of

    
     Hz for the TMS signal, ensuring sharp resolution of the cyclobutyl multiplets.
    
  • 1D Acquisition: Acquire

    
    H NMR (16 scans, 10s relaxation delay to ensure quantitative integration of the formyl proton) and 
    
    
    
    C NMR (1024 scans, power-gated decoupling).
  • 2D Acquisition: Execute gradient-selected COSY, HSQC, and HMBC sequences. Set the HMBC long-range coupling constant (

    
    ) to 8 Hz to capture the critical 
    
    
    
    coupling between the
    
    
    protons and the pyrazole C-5.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Mode Analysis

IR spectroscopy provides orthogonal validation of the functional groups predicted by NMR. The most diagnostic feature of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde is the intense carbonyl stretching frequency. Because the formyl group is conjugated with the pyrazole


-system, the 

stretch is slightly shifted to a lower wavenumber compared to isolated aliphatic aldehydes [4].
  • 
     Stretch (Aldehyde): 
    
    
    
    (Strong, sharp)
  • 
     Stretch (Pyrazole Ring): 
    
    
    
    (Medium)
  • 
     Stretch (Aliphatic): 
    
    
    
    (Medium, multiple bands from the cyclobutyl group)
  • 
     Stretch (Heteroaromatic): 
    
    
    
    (Weak, sharp)
ATR-FTIR Protocol
  • Background Collection: Collect a background spectrum (32 scans,

    
     resolution) on a clean diamond Attenuated Total Reflectance (ATR) crystal to subtract atmospheric 
    
    
    
    and water vapor.
  • Sample Application: Deposit 1-2

    
     of the compound (if liquid) or 1 mg (if solid) directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact.
    
  • Acquisition: Record the spectrum from

    
     to 
    
    
    
    (32 scans).
  • Validation: Verify the absence of a broad band above

    
     (which would erroneously indicate an -OH or -NH impurity) to confirm the purity of the tertiary nitrogen system.
    

High-Resolution Mass Spectrometry (HRMS)

Ionization and Fragmentation Dynamics

Electrospray Ionization in positive mode (ESI+) is the optimal technique for this compound. The basic, "pyridine-like" N2 atom of the pyrazole ring readily accepts a proton to form a highly stable


 pseudomolecular ion at 

[1].

Collision-Induced Dissociation (CID) of this parent ion yields a predictable, self-validating fragmentation pattern. The primary neutral loss is carbon monoxide (-28 Da) from the formyl group. A secondary, highly diagnostic pathway is the cleavage of the cyclobutylmethyl aliphatic tail (-68 Da), leaving the stable pyrazole core.

MS_Fragmentation M [M+H]+ m/z 165.1022 (Molecular Ion) F1 [M+H - CO]+ m/z 137.1073 (Loss of Formyl) M->F1 -CO (28 Da) F2 [M+H - C5H8]+ m/z 97.0402 (Loss of Cyclobutyl) M->F2 -C5H8 (68 Da) F3 m/z 69.0447 (Pyrazole Core Cleavage) F1->F3 -C5H8 (68 Da)

Fig 2. ESI-MS/MS fragmentation pathway of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde.

ESI-TOF MS Protocol
  • Sample Preparation: Dilute the sample to

    
     in an LC-MS grade 
    
    
    
    Methanol/Water mixture containing
    
    
    Formic Acid. The formic acid acts as a proton source to drive the formation of
    
    
    .
  • Source Parameters: Set the ESI capillary voltage to

    
    , desolvation temperature to 
    
    
    
    , and desolvation gas (
    
    
    ) flow to
    
    
    .
  • Mass Calibration: Infuse a sodium formate calibration solution prior to acquisition to ensure mass accuracy within

    
    .
    
  • Acquisition: Acquire full scan data (

    
    ). Isolate the 
    
    
    
    precursor ion and apply a collision energy ramp (
    
    
    ) using Argon as the collision gas to generate the MS/MS spectra.

Conclusion

The structural elucidation of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde requires a holistic analytical approach. By combining the precise atom-mapping capabilities of 2D NMR, the functional group verification of ATR-FTIR, and the exact mass/fragmentation logic of HRMS, analytical scientists can establish a highly trustworthy, self-validating profile of this critical molecular scaffold.

References

  • PubChemLite: 1-(cyclobutylmethyl)-1h-pyrazole-4-carbaldehyde Université du Luxembourg / PubChem[Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde MDPI - Molbank[Link]

  • Synthesis and Characterization of Pyrazole Derivatives INTELLIGENCE Journal of Multidisciplinary Research[Link]

  • Supplementary Information: Synthesis of substituted 1-phenyl-1H-pyrazole-4-carbaldehydes The Royal Society of Chemistry[Link]

The Vilsmeier-Haack Formylation of Pyrazoles: Mechanistic Insights and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Vilsmeier-Haack (VH) reaction is a premier synthetic methodology for the formylation of electron-rich aromatic and heteroaromatic systems. In pyrazole chemistry, the VH formylation is the gold standard for synthesizing 4-formylpyrazoles. These compounds are critical building blocks and intermediates in the development of active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs) like Lonazolac, as well as various antibacterial and antiparasitic agents[1]. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and optimization strategies for drug development professionals and synthetic chemists.

Mechanistic Pathway: Causality at the Molecular Level

The Vilsmeier-Haack formylation of pyrazoles proceeds via an electrophilic aromatic substitution (EAS) mechanism. It is characterized by the in situ generation of a highly reactive electrophile, followed by regioselective attack and subsequent hydrolysis[2].

Phase 1: Generation of the Vilsmeier Reagent

The reaction commences with the interaction between


-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The nucleophilic oxygen of DMF attacks the electrophilic phosphorus of POCl₃. Subsequent elimination of a chloride ion and its re-attack on the electrophilic carbon leads to the cleavage of the C–O–P bond. This yields chloromethylene-

-dimethyliminium chloride, commonly known as the Vilsmeier reagent[2]. Causality: This step is highly exothermic and the resulting chloroiminium salt is acutely moisture-sensitive. Therefore, it necessitates strictly anhydrous conditions and temperature control between 0–5 °C to prevent reagent decomposition[3].
Phase 2: Regioselective Electrophilic Attack

While pyrazoles contain a pyridine-like nitrogen that withdraws electron density, the ring remains sufficiently electron-rich to undergo EAS. The electron density is not uniformly distributed; the C-3 and C-5 positions are relatively electron-deficient due to their proximity to the electronegative nitrogen atoms. Consequently, the C-4 position possesses the highest electron density, making it the kinetically and thermodynamically favored site for electrophilic attack[3]. The pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a Wheland-type σ-complex.

Phase 3: Rearrangement and Hydrolysis

Following the attack, the expulsion of a proton restores aromaticity, yielding an iminium salt intermediate. This intermediate is stable under the anhydrous, acidic conditions of the reaction mixture. The actual aldehyde moiety is only revealed during the aqueous work-up phase. The addition of water or a mild base (e.g., saturated Na₂CO₃) hydrolyzes the iminium salt, expelling dimethylamine and yielding the final 4-formylpyrazole[4].

VH_Mechanism DMF_POCl3 DMF + POCl3 (Reagents) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF_POCl3->Vilsmeier 0-5 °C, Anhydrous SigmaComplex σ-Complex (Attack at C-4) Vilsmeier->SigmaComplex EAS Pyrazole Pyrazole Substrate (Electron-Rich Heterocycle) Pyrazole->SigmaComplex Nucleophilic Attack Iminium Iminium Salt Intermediate (Aromaticity Restored) SigmaComplex->Iminium -HCl Product 4-Formylpyrazole (Final Product) Iminium->Product H2O / Na2CO3 Hydrolysis

Mechanistic pathway of the Vilsmeier-Haack formylation of pyrazoles.

Experimental Methodology and Self-Validating Protocols

To ensure high yields and reproducibility, the experimental design must account for the reactivity of the Vilsmeier reagent and the solubility profile of the resulting pyrazole-4-carbaldehyde. The following protocol is a self-validating system designed to prevent common failure modes[3][4].

Step-by-Step Protocol for 4-Formylpyrazole Synthesis:

  • Reagent Preparation (0–5 °C): Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous DMF (6.0 equivalents). Cool the flask to 0 °C using an ice bath. Add POCl₃ (4.0 equivalents) dropwise over 15–30 minutes. Causality & Validation: The dropwise addition controls the violent exothermic reaction. A color change to pale yellow indicates the successful formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature at 0–5 °C.

  • Electrophilic Aromatic Substitution (Heating): Remove the ice bath and gradually heat the reaction mixture to 90–120 °C for 2–6 hours. Causality & Validation: While the Vilsmeier reagent forms at low temperatures, the EAS on the pyrazole ring requires significant activation energy, necessitating elevated temperatures[4]. Monitor the reaction via Thin Layer Chromatography (TLC) by quenching a micro-aliquot in saturated NaHCO₃ to verify the disappearance of the starting material[3].

  • Quenching and Hydrolysis: Once the starting material is consumed, cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize the highly acidic mixture carefully with a saturated solution of Na₂CO₃ or NaOH until the pH reaches ~7. Causality & Validation: Neutralization drives the hydrolysis of the iminium salt to the aldehyde. Crucially, it prevents the protonation of the basic pyrazole product, which would make it water-soluble and impossible to extract into an organic phase[3].

  • Extraction and Purification: Extract the aqueous layer with chloroform or dichloromethane (3x). If emulsions form, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer[3]. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Experimental_Workflow Prep 1. Reagent Prep (POCl3 + DMF at 0°C) Add 2. Substrate Addition (Pyrazole in DMF) Prep->Add Heat 3. EAS Reaction (Heat to 90-120°C) Add->Heat Quench 4. Hydrolysis (Ice + Na2CO3 to pH 7) Heat->Quench Extract 5. Extraction (CHCl3 / Brine wash) Quench->Extract

Step-by-step experimental workflow for Vilsmeier-Haack formylation.

Quantitative Optimization Data

Reaction conditions dictate the success of the formylation. The table below summarizes optimized parameters derived from literature for pyrazole formylation, comparing conventional heating with microwave-assisted synthesis[3][4][5].

ParameterConventional HeatingMicrowave-AssistedRationale / Causality
POCl₃ Equivalents 3.0 - 5.0 eq1.5 - 2.0 eqExcess POCl₃ compensates for moisture-induced degradation in conventional setups; microwaves require less due to rapid kinetics.
DMF Equivalents 5.0 - 10.0 eq3.0 - 5.0 eqActs as both reagent and solvent. Excess ensures complete formation of the Vilsmeier reagent.
Temperature 90 °C - 120 °C80 °C - 100 °CHigh temperatures overcome the activation barrier for EAS at the C-4 position[4].
Reaction Time 2 - 12 hours5 - 15 minutesMicrowave irradiation significantly accelerates the reaction and reduces product degradation[5].
Expected Yield 70% - 85%85% - 95%Microwave methods avoid the tar formation commonly associated with prolonged heating in POCl₃[5].

Conclusion

The Vilsmeier-Haack formylation remains an indispensable tool in the synthesis of 4-formylpyrazoles. By strictly controlling the anhydrous generation of the chloroiminium ion and optimizing the thermal conditions for electrophilic aromatic substitution, chemists can achieve high-yielding, scalable syntheses of critical pharmaceutical building blocks.

References

1.[1] Simple, efficient and one-pot synthetic protocol for highly versatile 4-formylpyrazole derivatives: A step toward sustainable development. Taylor & Francis (tandfonline.com). 1 2.[5] Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate. 5 3.[3] Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem. 3 4.[2] Vilsmeier-Haack Reaction. Master Organic Chemistry. 2 5.[4] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. 4

Sources

Mechanistic Causality: The "Why" Behind Pyrazole Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole Scaffold in Drug Discovery: Mechanistic Causality, Quantitative Profiling, and Assay Validation

As a Senior Application Scientist deeply involved in early-stage drug discovery, I frequently encounter the pyrazole ring—a five-membered heterocyclic diazole—as a "privileged scaffold" in rational drug design. Its prevalence across diverse therapeutic areas is not coincidental; it is rooted in the fundamental physicochemical properties of the ring. The adjacent nitrogen atoms act as versatile hydrogen bond donors and acceptors, allowing the scaffold to mimic natural substrates while maintaining exceptional metabolic stability[1].

This technical whitepaper deconstructs the biological activity of pyrazole-containing compounds, exploring the structure-activity relationship (SAR) causality behind their efficacy, summarizing their quantitative profiles, and detailing the self-validating experimental workflows required to evaluate them.

The biological versatility of pyrazoles stems from their ability to be functionalized at the N1, C3, C4, and C5 positions, allowing medicinal chemists to precisely tune the molecule's electronic and steric parameters[1]. This functionalization dictates the target specificity, driving two of the most prominent pharmacological applications: kinase inhibition and cyclooxygenase (COX) selectivity.

A. Kinase Inhibition (The JAK/STAT Pathway)

In targeted oncology and immunology, pyrazole derivatives like Ruxolitinib have revolutionized the treatment of myeloproliferative neoplasms. The causality behind their success lies in the architecture of the kinase ATP-binding pocket. The pyrazole core acts as a perfect structural mimic for the adenine ring of ATP. When Ruxolitinib enters the binding "grotto" of Janus kinases (JAK1 and JAK2), the pyrazole nitrogen atoms form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[2].

Molecular modeling and atomic simulations demonstrate that this shape complementarity, combined with hydrophobic stabilization, results in a highly favorable binding affinity (ΔG ≈ -8.3 kcal/mol for JAK1), allowing the drug to outcompete endogenous ATP and halt downstream STAT phosphorylation[3].

JAK_STAT_Pathway Cytokine Cytokine Receptor JAK JAK1 / JAK2 Kinase Cytokine->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Nucleus Gene Transcription STAT->Nucleus Translocation Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK ATP-competitive Inhibition

Fig 1: Mechanism of JAK/STAT pathway inhibition by the pyrazole-derived drug Ruxolitinib.

B. Cyclooxygenase-2 (COX-2) Selectivity

For anti-inflammatory agents like Celecoxib, the 1,5-diarylpyrazole scaffold is the geometric linchpin for COX-2 selectivity. The fundamental difference between the COX-1 and COX-2 isozymes is an isoleucine-to-valine substitution at position 523 in COX-2, which opens up a secondary hydrophobic side pocket. The rigid, Y-shaped structure of the 1,5-diarylpyrazole scaffold forces the sulfonamide-bearing aryl group directly into this COX-2 specific pocket[4]. This steric insertion is impossible in COX-1, perfectly explaining the causality behind Celecoxib's potent anti-inflammatory action coupled with its favorable gastrointestinal safety profile. Recent medicinal chemistry efforts have even expanded this paradigm to create dual COX-2/5-LOX inhibitors by hybridizing the pyrazole core with thiazolidinone[5].

Quantitative Profiling of Pyrazole Derivatives

To contextualize the potency of these scaffolds, the following table summarizes the quantitative data (IC₅₀ values) of benchmark pyrazole-containing drugs and experimental leads.

CompoundPrimary Target(s)IC₅₀ ValueClinical / Experimental Application
Ruxolitinib JAK1 / JAK23.3 nM / 2.8 nMMyelofibrosis, Polycythemia Vera[3]
Itacitinib JAK1~3.0 nMInflammatory Diseases[2]
Celecoxib COX-24.8 nMAnti-inflammatory, Analgesic[4]
Compound 8 (Sadiq et al.)COX-2 / 5-LOX51.0 nM / 990.0 nMDual Inhibitor Lead Compound[5]

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To evaluate the biological activity of novel pyrazole compounds, researchers must employ robust, self-validating biochemical assays. I strongly advocate for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over traditional ELISA for pyrazole screening.

The Causality of Assay Selection: Pyrazole libraries often contain auto-fluorescent compounds that generate false positives in standard fluorescence assays. TR-FRET utilizes a long-lifetime europium (Eu) fluorophore. By introducing a microsecond time delay before measurement, short-lived background auto-fluorescence decays completely. Furthermore, it is a homogeneous (no-wash) assay, which preserves weak equilibrium interactions that are often lost during the aggressive wash steps of an ELISA.

TR_FRET_Workflow Step1 1. Compound Titration (Serial Dilution in DMSO) Step2 2. Kinase Reaction (Enzyme + ATP + Substrate) Step1->Step2 Step3 3. TR-FRET Detection (Add Eu-Antibody & Tracer) Step2->Step3 Step4 4. Data Validation (Z'-factor & IC50 Calculation) Step3->Step4

Fig 2: Self-validating TR-FRET experimental workflow for profiling pyrazole kinase inhibitors.

Step-by-Step Protocol

Step 1: Reagent Preparation & Control Definition

  • Action: Dispense 10 µL of kinase buffer (containing JAK2, 0.01% Tween-20, and 1 mM DTT) into a 384-well low-volume plate.

  • Causality: Tween-20 prevents the non-specific adsorption of the enzyme to the hydrophobic microplate walls. DTT is critical to maintain the kinase's catalytic cysteine residues in a reduced, active state.

  • Self-Validation: Allocate columns 1 and 2 for positive controls (DMSO only, representing 100% kinase activity) and negative controls (EDTA-quenched enzyme, representing 0% activity). The assay is only deemed valid if the calculated Z'-factor is ≥ 0.5, confirming a robust signal window.

Step 2: Compound Titration

  • Action: Perform an 11-point, 3-fold serial dilution of the pyrazole derivative in 100% DMSO, then transfer 100 nL to the assay plate using an acoustic liquid handler (e.g., Echo).

  • Causality: A wide concentration range (typically 10 µM down to 0.1 nM) is strictly required to capture both the upper and lower asymptotes of the dose-response curve, ensuring accurate determination of the Hill slope and IC₅₀.

Step 3: Reaction Initiation

  • Action: Add 10 µL of a substrate mix containing the peptide substrate and ATP at a concentration equal to its apparent

    
    . Incubate for 60 minutes at room temperature.
    
  • Causality: Running the assay exactly at the ATP

    
     balances the assay's sensitivity to ATP-competitive inhibitors (like pyrazoles) while maintaining sufficient reaction velocity to generate a measurable signal.
    

Step 4: Detection & Quenching

  • Action: Add 10 µL of detection buffer containing 20 mM EDTA, the Eu-labeled anti-phospho antibody, and the acceptor fluorophore (e.g., ULight).

  • Causality: EDTA rapidly chelates the

    
     ions required for ATP hydrolysis, instantly halting the kinase reaction. This prevents signal drift and ensures that plate reading times do not introduce temporal bias.
    

Step 5: Data Analysis

  • Action: Read the plate using a TRF-capable microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 emission ratio and fit the data to a 4-parameter logistic (4PL) non-linear regression model to extract the IC₅₀.

References

1.1. Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: nih.gov URL: [Link]

1.3. Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: mdpi.com URL: [Link]

1.5. Title: Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/1 Source: nih.gov URL: [Link]

1.9. Title: Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib Source: nih.gov URL: [Link]

1.14. Title: Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” Source: mdpi.com URL: [Link]

Sources

Engineering the Pyrazole Pharmacophore: A Technical Blueprint for Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Causality of the Privileged Pyrazole Scaffold

In modern medicinal chemistry, the pyrazole ring—a five-membered 1,2-diazole heterocycle—has emerged as a "privileged scaffold." As a Senior Application Scientist, I approach pyrazole not merely as a structural motif, but as a highly tunable physicochemical tool. The causality behind its widespread success in drug development lies in its unique electronic distribution. The adjacent nitrogen atoms provide a highly localized hydrogen-bond donor (pyrrole-like nitrogen) and acceptor (pyridine-like nitrogen) pair.

This dual capability allows pyrazole derivatives to seamlessly mimic the adenine ring of ATP, enabling them to anchor deeply into the highly conserved hinge regions of various kinases. This precise molecular mimicry is the driving force behind several blockbuster FDA-approved therapeutics, including the JAK inhibitors ruxolitinib and baricitinib, and the VEGFR inhibitor axitinib (1)[1]. By strategically functionalizing the C3, C4, and C5 positions of the pyrazole core, researchers can dictate steric bulk and lipophilicity, thereby shifting the molecule's selectivity profile across a vast array of biological targets.

Mechanistic Pathways and Target Engagement

The rational design of novel pyrazole derivatives heavily relies on understanding their target engagement mechanisms. Recent advancements demonstrate their efficacy across two primary therapeutic domains: oncology and inflammation.

Oncology: Kinase Inhibition and Cytoskeletal Disruption

Cancer cell proliferation is frequently driven by hyperactive signaling cascades such as the PI3K/AKT and EGFR pathways. Pyrazole derivatives have shown remarkable efficacy as ATP-competitive inhibitors of these kinases. For instance, novel pyrazole carbaldehyde derivatives have been identified as potent PI3K inhibitors, demonstrating high cytotoxicity against MCF7 breast cancer cells (2)[2].

Beyond kinase inhibition, specific pyrazole analogs induce apoptosis via cytoskeletal disruption. Mechanistic studies reveal that certain derivatives bind directly to


- and 

-tubulin dimers. This binding causes a molecular distortion that prevents tubulin polymerization, ultimately leading to microtubule disassembly and a partial G2/M cell cycle block (3)[3].
Inflammation: Dual COX/LOX Inhibition

Inflammation is mediated by arachidonic acid metabolites produced by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Traditional NSAIDs often cause gastrointestinal toxicity due to selective COX inhibition. However, carefully engineered pyrazole analogs containing benzothiophenyl and carboxylic acid moieties have demonstrated dual COX-2/5-LOX inhibition. These dual-action derivatives suppress inflammation more effectively than standard drugs like celecoxib, while mitigating adverse gastrointestinal effects (4)[4].

Pathway Ligand Extracellular Signal (e.g., EGF) Receptor Receptor Tyrosine Kinase (EGFR) Ligand->Receptor Activation Cascade Downstream Kinase Cascade (PI3K / AKT) Receptor->Cascade Phosphorylation Apoptosis Apoptosis / Cell Cycle Arrest Receptor->Apoptosis Pathway Blockade Inhibitor Novel Pyrazole Derivative (Pharmacophore) Inhibitor->Receptor ATP-competitive Inhibition Inhibitor->Cascade Direct PI3K Inhibition Proliferation Cell Proliferation & Survival Cascade->Proliferation Tumor Growth

Pyrazole-mediated inhibition of the EGFR/PI3K/AKT signaling cascade inducing apoptosis.

Rational Design and Synthetic Strategies

The synthesis of pyrazole derivatives must be approached with a focus on yield, regioselectivity, and late-stage functionalization.

The Causality of Fluorination: Incorporating fluorine atoms into the pyrazole core is a deliberate design choice. Fluorine's high electronegativity and small van der Waals radius improve the metabolic stability of the drug by blocking cytochrome P450-mediated oxidation, while simultaneously enhancing lipophilicity for better membrane permeability. For example, the fluorination of enones using


 followed by condensation with hydrazine sulfate is a highly efficient route to yield metabolically robust fluoropyrazoles (5)[5].

Workflow S1 Rational Drug Design (Pharmacophore Mapping) S2 Chemical Synthesis (e.g., Knorr Cyclization) S1->S2 S3 Structural Validation (NMR, MS, FT-IR) S2->S3 S4 In Vitro Screening (MTT Assay, Kinase Profiling) S3->S4 S5 Lead Optimization (SAR Analysis) S4->S5 Iterative Refinement S5->S1 S6 Preclinical In Vivo Models S5->S6 Candidate Selection

Iterative workflow for the design, synthesis, and biological validation of pyrazole leads.

Experimental Protocols: Synthesis and Biological Validation

To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodologies incorporate orthogonal validation steps to prevent false positives.

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Causality: The Knorr pyrazole synthesis is utilized here because the condensation of 1,3-diketones with substituted hydrazines allows for modular assembly of diverse libraries necessary for Structure-Activity Relationship (SAR) studies.

  • Condensation: Dissolve 1.0 equivalent of the targeted 1,3-diketone and 1.1 equivalents of arylhydrazine hydrochloride in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to lower the activation energy for imine formation.

  • Cyclization: Reflux the mixture at 80°C for 4–6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase.

  • Purification: Quench the reaction with saturated

    
     to neutralize the acid. Extract with dichloromethane, dry over anhydrous 
    
    
    
    , and purify via silica gel column chromatography.
  • Self-Validation (Structural): Confirm regioselectivity using 2D-NOESY NMR. The spatial proximity of the N-aryl protons to the C5 substituent protons will definitively distinguish the 1,3,5-isomer from the 1,4,5-isomer.

Protocol B: High-Throughput Cytotoxicity and Cell Cycle Analysis

Causality: Relying solely on an MTT assay only confirms a reduction in metabolic activity, which could be due to senescence rather than apoptosis. We couple MTT with Flow Cytometry to validate the exact mechanism of cell death.

  • Cell Seeding: Seed human lung carcinoma A549 cells and human breast cancer MCF-7 cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere.
  • Compound Treatment: Treat cells with varying concentrations (0.1 µM to 50 µM) of the novel pyrazole derivatives.

    • Internal Controls: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., 5-Fluorouracil or Doxorubicin) to benchmark efficacy.

  • Primary Readout (MTT): After 48 hours, add MTT reagent. Incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm to calculate the

    
    .
    
  • Orthogonal Validation (Flow Cytometry): Harvest treated cells, fix in 70% cold ethanol, and stain with Propidium Iodide (PI) and RNase A. Analyze via flow cytometry to quantify the percentage of cells arrested in the G2/M phase, validating tubulin or kinase-mediated cell cycle disruption.

Quantitative Structure-Activity Relationship (QSAR) & Efficacy Data

The structural modifications of the pyrazole core directly translate to varied biological efficacies. The table below consolidates recent quantitative data, demonstrating how specific derivatives out-perform standard clinical reference drugs across multiple targets (6)[6], (7)[7].

Compound / DerivativeTarget / Cell Line

(

M)
Reference Drug (


M)
Primary Biological Effect
Compound 42 WM 266.4 (Melanoma)0.12Doxorubicin (N/A)Potent Antiproliferative
Compound 43 MCF-7 (Breast Cancer)0.25Doxorubicin (0.95)PI3K Kinase Inhibition
Compound 44 COX-2 Enzyme0.01Celecoxib (0.70)Anti-inflammatory
Compound 44 5-LOX Enzyme1.78Licofelone (0.51)Anti-inflammatory (Dual)
Compound 161a A-549 (Lung Cancer)4.915-Fluorouracil (59.27)Cytotoxicity / Apoptosis
Compound 163 HepG-2 (Liver Cancer)12.22Doxorubicin (11.21)Cytotoxicity

Data Interpretation: The introduction of specific functional groups (e.g., benzothiophenyl in Compound 44) drastically increases binding affinity to COX-2, yielding an


 of 0.01 

M—70 times more potent than Celecoxib. Similarly, Compound 161a demonstrates superior efficacy against lung cancer cells compared to the standard 5-Fluorouracil, highlighting the pyrazole scaffold's potential to overcome existing drug resistance mechanisms.

Conclusion and Future Perspectives

The pyrazole pharmacophore remains a cornerstone of modern rational drug design. By leveraging its unique hydrogen-bonding profile and structural versatility, researchers can engineer highly selective inhibitors for complex kinase cascades and inflammatory pathways. Future drug development paradigms will likely focus on integrating computational pharmacophore mapping with late-stage functionalization techniques (like photoredox catalysis) to rapidly expand pyrazole libraries. As we continue to refine these molecules, the transition from in vitro hits to in vivo clinical candidates will rely heavily on the self-validating, mechanistically grounded protocols outlined in this guide.

References

  • Future Medicinal Chemistry - Pyrazole: an Emerging Privileged Scaffold in Drug Discovery
  • PMC (NIH)
  • PMC (NIH)
  • MDPI - Recent Advances in the Synthesis of Pyrazole Deriv
  • PMC (NIH)
  • MDPI - A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Frontiers - Heterocyclic Compounds: Pharmacology of Pyrazole Analogs

Sources

Physicochemical Properties of Substituted Pyrazoles: A Senior Application Scientist’s Guide to Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a privileged structural motif. From the selective COX-2 inhibitor celecoxib to advanced kinase inhibitors, the 1,2-diazole ring offers a unique constellation of electronic and steric properties. However, as any seasoned drug development professional knows, incorporating a pyrazole ring is rarely a simple plug-and-play operation. The subtle interplay of tautomerism, pKa shifts upon substitution, and lipophilicity dictates the success or failure of a lead candidate.

This whitepaper synthesizes field-proven insights and rigorous physicochemical principles to guide the rational design and profiling of substituted pyrazoles.

Electronic Architecture: Tautomerism and Bioisosterism

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms: a pyrrole-like nitrogen (N1, hydrogen-bond donor) and a pyridine-like nitrogen (N2, hydrogen-bond acceptor). This dual nature makes pyrazole an exceptional bioisostere. It is frequently employed to replace amides, imidazoles, and phenols, offering improved metabolic stability and fine-tuned lipophilicity[1]. For instance, pyrazole is significantly more lipophilic and metabolically robust than phenol, making it a superior structural surrogate in late-stage lead optimization[2].

The most critical physicochemical behavior of unsubstituted or unsymmetrically substituted pyrazoles is annular tautomerism . In aqueous solution, the proton rapidly exchanges between the N1 and N2 positions. This dynamic equilibrium means that a single pyrazole derivative can present two distinct hydrogen-bonding faces to a receptor binding pocket[3].

Tautomerism N1 Unsubstituted Pyrazole (Rapid Annular Tautomerism) N2 1H-Pyrazole Tautomer (N1 Donor, N2 Acceptor) N1->N2 Proton Shift N3 2H-Pyrazole Tautomer (N2 Donor, N1 Acceptor) N1->N3 Proton Shift N4 Receptor Binding Pocket (Differential Affinity) N2->N4 Specific H-Bonds N5 ADME Profile (Solubility & Permeability) N2->N5 Modulates logP N3->N4 Specific H-Bonds N3->N5 Modulates logP

Logical relationship between pyrazole tautomerism, receptor binding, and ADME profiles.

The ramification of this tautomerization is profound in synthetic workflows: the alkylation of unsymmetrically substituted pyrazoles typically yields a mixture of N1 and N2 regioisomers, the ratio of which is dictated by the electronic nature of the substituents and the solvent environment[4].

Acid-Base Chemistry and Ionization (pKa)

Understanding the ionization state of a drug candidate at physiological pH (7.4) is non-negotiable. Pyrazole is amphoteric. The pyrrolic N-H is weakly acidic with a pKa of approximately 14.2, while the conjugate acid (protonation at the pyridine-like nitrogen) has a pKa of roughly 2.5[5].

A common misconception is equating the basicity of pyrazole with that of imidazole.2[2]. This dramatic 4.6-log drop in basicity is driven by the strong inductive electron-withdrawing effect of the adjacent nitrogen atom[4].

Strategic substitution allows medicinal chemists to dial in the exact pKa required for target engagement or membrane permeability. For example,6[6], pushing the molecule toward a neutral, highly permeable state in the gut.

Quantitative Physicochemical Summary
Compound / ScaffoldConjugate Acid pKaN-H pKaCLogP (approx.)Application / Mechanistic Note
Pyrazole (Unsubstituted) ~2.5~14.20.24Baseline bioisostere for phenol/benzene.
Imidazole (Reference) ~7.1~14.5-0.02Reference heterocycle; significantly more basic.
1-Methylpyrazole ~2.1N/A0.80N-alkylation locks the tautomeric state.
3-(Trifluoromethyl)pyrazole < 1.0~11.51.20EWG reduces basicity and enhances lipophilicity.
Celecoxib (Drug) ~11.1 (sulfonamide)N/A3.50Tri-substituted pyrazole core; highly lipophilic.

Self-Validating Experimental Protocols

To bridge the gap between theoretical properties and empirical data, rigorous analytical workflows are required. Below are two self-validating protocols designed to elucidate the physicochemical realities of substituted pyrazoles.

Protocol 1: Determination of Tautomeric Ratios via Variable-Temperature NMR (VT-NMR)

The Causality: At ambient temperature, the proton exchange between N1 and N2 occurs faster than the NMR timescale, resulting in broadened, time-averaged signals that obscure the true thermodynamic ratio of the tautomers. By lowering the temperature, we decelerate the exchange kinetics (kinetic trapping), allowing the distinct peaks of the 1H and 2H tautomers to resolve. Self-Validation: The protocol validates itself through mass balance; the sum of the integrated areas of the resolved tautomer peaks at low temperature must equal 100% of the integrated area of the time-averaged peak at room temperature.

  • Sample Preparation: Dissolve 5-10 mg of the substituted pyrazole in 0.6 mL of a highly polar, low-freezing-point deuterated solvent (e.g., DMF-d7 or Methanol-d4).

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298 K. Note the broadness of the pyrazole C-H and N-H signals.

  • Cooling Gradient: Lower the probe temperature in 10 K increments, allowing 5 minutes for thermal equilibration at each step.

  • Coalescence Identification: Identify the coalescence temperature (

    
    ) where the broad signal splits into distinct peaks.
    
  • Deep Cooling & Integration: Continue cooling to at least 30 K below

    
     (e.g., 220 K). Acquire a high-resolution spectrum.
    
  • Data Analysis: Integrate the distinct C3-H and C5-H peaks. The ratio of these integrals directly represents the thermodynamic equilibrium constant (

    
    ) of the tautomers in that specific solvent environment.
    
Protocol 2: Aqueous pKa Determination via Cosolvent Extrapolation

The Causality: Heavily substituted pyrazoles often suffer from poor aqueous solubility. Direct aqueous titration frequently causes micro-precipitation, which artificially skews the titration curve and yields false pKa values. By titrating in varying ratios of a cosolvent (methanol) and extrapolating back to 0% cosolvent using a Yasuda-Shedlovsky plot, we bypass the solubility limit. Self-Validation: The system is validated by the linearity of the Yasuda-Shedlovsky plot (


) and a reverse-titration step. If hysteresis is observed between the forward (acid to base) and reverse (base to acid) curves, irreversible precipitation or degradation has occurred, invalidating the run.
  • Solvent Preparation: Prepare three solvent mixtures of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by weight) containing 0.15 M KCl to maintain constant ionic strength.

  • Sample Dissolution: Prepare a 1-2 mM solution of the pyrazole derivative in each solvent mixture.

  • Acidification: Drop the pH of the solution to ~1.5 using standardized 0.5 M HCl to fully protonate the pyridine-like nitrogen.

  • Forward Titration: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere (to exclude CO2) until pH 12 is reached. Record the volume-pH curve.

  • Reverse Titration (Validation): Immediately titrate back to pH 1.5 using 0.5 M HCl. Overlay the curves to confirm zero hysteresis.

  • Extrapolation: Calculate the apparent pKa (

    
    ) for each cosolvent ratio. Plot 
    
    
    
    versus
    
    
    (dielectric constant of the mixture). The y-intercept yields the true thermodynamic aqueous pKa.

Late-Stage Functionalization in Drug Discovery

In the pursuit of optimal ADME properties,7[7]. Because the pyrazole N-H is nucleophilic, it can be subjected to late-stage


 reactions, conjugate additions, or epoxide openings to append solubilizing groups or steric shields.

LSF_Workflow S1 Identify Lead Compound (Substituted Pyrazole Core) S2 Late-Stage Functionalization (e.g., N-alkylation, SNAr) S1->S2 S3 Regioisomer Separation (N1 vs N2 Alkylation) S2->S3 S4 Physicochemical Profiling (pKa, logP, Solubility) S3->S4 S5 In Vitro / In Vivo Assays (Target Affinity & Efficacy) S4->S5

Experimental workflow for late-stage functionalization and profiling of pyrazole derivatives.

By locking the tautomeric state via N-alkylation, researchers eliminate the entropic penalty associated with tautomer reorganization upon receptor binding, often leading to a sharp increase in target affinity and a more predictable pharmacokinetic profile.

References

  • 4 - PMC 2.7 - PMC 3.5 - ijpsjournal.com

  • 3 - Benchchem

  • 1 - IJNRD

  • 2 - PharmaBlock 7.6 - eGrove

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of novel therapeutics and functional materials. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction

Pyrazole-4-carbaldehydes are versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules with significant biological activities, including anti-inflammatory and anti-cancer properties. The title compound, 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde, incorporates a cyclobutylmethyl substituent at the N1 position of the pyrazole ring, a structural motif of interest in medicinal chemistry for its potential to modulate pharmacokinetic and pharmacodynamic properties.

The synthesis of this target molecule is most effectively achieved through a two-step sequence:

  • N-alkylation of pyrazole: Introduction of the cyclobutylmethyl group onto the pyrazole ring.

  • Formylation of the pyrazole ring: Installation of the carbaldehyde group at the C4 position.

This guide will elaborate on a reliable and scalable protocol for each of these transformations, with a focus on the widely utilized Vilsmeier-Haack reaction for the formylation step.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The initial step involves the regioselective N-alkylation of pyrazole with a suitable cyclobutylmethyl electrophile. The subsequent and final step is the formylation of the resulting 1-(cyclobutylmethyl)-1H-pyrazole.

Synthesis_Overview cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Vilsmeier-Haack Formylation Pyrazole Pyrazole Intermediate 1-(cyclobutylmethyl)-1H-pyrazole Pyrazole->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Cyclobutylmethyl_Bromide Cyclobutylmethyl Bromide Cyclobutylmethyl_Bromide->Intermediate Target 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde Intermediate->Target Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Target

Caption: Overall two-step synthetic workflow.

Part 1: N-Alkylation of Pyrazole

Principle and Rationale

The N-alkylation of pyrazole can result in a mixture of N1 and N2 isomers. However, for unsubstituted pyrazole, the two nitrogen atoms are equivalent, simplifying the reaction. The choice of base and solvent is crucial for achieving high yields and ensuring the reaction proceeds efficiently. A polar aprotic solvent like N,N-dimethylformamide (DMF) is often employed to facilitate the reaction, and a mild inorganic base such as potassium carbonate is typically sufficient to deprotonate the pyrazole, rendering it nucleophilic for the subsequent reaction with the alkyl halide.

Experimental Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Pyrazole68.085.00 g73.4
(Bromomethyl)cyclobutane149.0212.0 g80.5
Potassium Carbonate (K₂CO₃)138.2115.2 g110
N,N-Dimethylformamide (DMF)73.09100 mL-
Ethyl Acetate88.11As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (5.00 g, 73.4 mmol) and anhydrous potassium carbonate (15.2 g, 110 mmol).

  • Add N,N-dimethylformamide (100 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add (bromomethyl)cyclobutane (12.0 g, 80.5 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1-(cyclobutylmethyl)-1H-pyrazole can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Part 2: Vilsmeier-Haack Formylation

Principle and Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds.[1] The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3] This electrophile then attacks the electron-rich C4 position of the pyrazole ring. The reaction is conducted under anhydrous conditions as the Vilsmeier reagent is highly moisture-sensitive.[4] The reaction mixture is then quenched with an aqueous solution and neutralized to afford the desired aldehyde.

Vilsmeier_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Attack at C4 Vilsmeier_Reagent->Electrophilic_Attack Pyrazole_Intermediate 1-(cyclobutylmethyl)-1H-pyrazole Pyrazole_Intermediate->Electrophilic_Attack Iminium_Adduct Iminium Adduct Electrophilic_Attack->Iminium_Adduct Hydrolysis Hydrolysis Iminium_Adduct->Hydrolysis Final_Product 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde Hydrolysis->Final_Product

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Experimental Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
1-(cyclobutylmethyl)-1H-pyrazole136.2010.0 g73.4
Phosphorus Oxychloride (POCl₃)153.3316.9 g (10.2 mL)110
N,N-Dimethylformamide (DMF)73.0950 mL-
Dichloromethane (DCM)84.9350 mL-
Ice-As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Ethyl Acetate88.11As needed-
Hexane86.18As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Vilsmeier Reagent Preparation: In a dry 250 mL three-necked flask equipped with a dropping funnel, magnetic stir bar, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (50 mL). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (16.9 g, 110 mmol) dropwise to the DMF via the dropping funnel with vigorous stirring over 30 minutes. The Vilsmeier reagent will form as a viscous complex.[4] Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 1-(cyclobutylmethyl)-1H-pyrazole (10.0 g, 73.4 mmol) in anhydrous dichloromethane (50 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.[5]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice with vigorous stirring. This step is exothermic and should be performed with caution.[2]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde.[4]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield in N-Alkylation Incomplete reaction.Increase reaction time or temperature. Ensure the potassium carbonate is anhydrous.
Poor reactivity of the alkylating agent.Consider using the corresponding iodide ((iodomethyl)cyclobutane) for higher reactivity.
Low Yield in Formylation Incomplete formation or decomposition of the Vilsmeier reagent.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere to prevent moisture contamination.[4] Use fresh, high-purity POCl₃.
Suboptimal reaction temperature.The formylation is temperature-dependent. If the reaction is sluggish, a higher temperature may be required. Monitor by TLC to find the optimal temperature.[4]
Inefficient work-up.Ensure complete neutralization and perform multiple extractions to maximize product recovery.[4]
Formation of Side Products Overheating during formylation.Maintain the recommended temperature range and monitor the reaction closely.
Impurities in the starting material.Ensure the 1-(cyclobutylmethyl)-1H-pyrazole is of sufficient purity before proceeding to the formylation step.

Characterization Data

The final product, 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular formula is C₉H₁₂N₂O with a monoisotopic mass of 164.09 g/mol .[6]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Sudharani, D., & Sudha, V. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry.
  • Taylor & Francis. (2011, June 14). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2025, August 6). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF.
  • MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (2025).
  • Patel, R., & Parmar, N. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Chemical Methodologies. (2023, April 15).
  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43.
  • Semantic Scholar. (n.d.).
  • STM Journals. (2024, October 1). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • ACS Figshare. (2022, July 25). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.).
  • PubChem. (n.d.). 1-(cyclobutylmethyl)-1h-pyrazole-4-carbaldehyde.
  • MilliporeSigma. (n.d.). 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde.
  • Michigan Publishing. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • MilliporeSigma. (n.d.). 1-Cyclobutyl-1H-pyrazole-4-carbaldehyde | 1545675-69-1.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
  • ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols.
  • Santa Cruz Biotechnology. (n.d.). 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde | SCBT.

Sources

Application Note: 1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic rationale, synthetic workflows, and self-validating protocols for leveraging pyrazole-4-carbaldehydes in targeted therapeutics.

Introduction & Physicochemical Profile

In modern drug discovery, the pyrazole ring is a privileged heterocyclic scaffold, frequently deployed as a bioisostere for phenyl rings or amides to improve aqueous solubility and target engagement. Among its derivatives, 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1285065-74-8) has emerged as a highly versatile building block [1]. The presence of the electrophilic C4-formyl group provides a reliable synthetic handle for divergent functionalization, while the N1-cyclobutylmethyl substituent offers unique pharmacokinetic and pharmacodynamic advantages.

Table 1: Impact of N1-Substitution on Pyrazole Physicochemical Properties

Summarizing the theoretical impact of various N1-substituents on the pyrazole core to guide lead optimization.

Property / SubstituentMethyl (-CH₃)Cyclobutylmethyl (-CH₂-cBu)Phenyl (-C₆H₅)
cLogP Contribution Low (~0.5)High (~2.1)Moderate (~1.8)
Steric Bulk (Volume) MinimalModerate (sp³ rich, rigid)High (Planar, flat)
Metabolic Stability HighHigh (Resistant to CYP450 oxidation)Moderate (Prone to para-hydroxylation)
Target Pocket Fit Shallow cleftsDeep, narrow hydrophobic pocketsFlat aromatic clefts

Strategic Rationale in Drug Design

As a Senior Application Scientist, selecting the right building block is never arbitrary; it is a calculated decision based on structure-activity relationship (SAR) requirements.

Why the Cyclobutylmethyl Moiety? The cyclobutylmethyl group is strategically utilized to occupy specific hydrophobic pockets within target proteins, such as the ATP-binding hinge region of Janus kinases (JAK) or PIM kinases [2]. Unlike straight-chain alkyl groups (e.g., n-butyl or isobutyl), which are highly flexible and highly susceptible to rapid CYP450-mediated terminal hydroxylation, the cyclobutane ring restricts conformational flexibility. This sp³-rich structural rigidity not only improves target selectivity but significantly lowers intrinsic clearance, thereby enhancing the molecule's metabolic stability and in vivo half-life.

Why the 4-Carbaldehyde Handle? Aldehydes are the linchpins of combinatorial chemistry. The C4-carbaldehyde allows medicinal chemists to rapidly generate libraries of secondary/tertiary amines (via reductive amination) or rigid alkene linkers (via Knoevenagel condensation) from a single advanced intermediate [3].

Synthetic_Workflows A 1-(Cyclobutylmethyl)-1H-pyrazole -4-carbaldehyde B Reductive Amination (STAB, DCE, AcOH) A->B C Knoevenagel Condensation (Piperidine, EtOH, Reflux) A->C D Grignard Addition (R-MgX, THF, 0°C) A->D E Target: Amines (GPCR Ligands / CNS) B->E F Target: Alkenes / Oxindoles (Kinase Inhibitors) C->F G Target: Secondary Alcohols (Versatile Intermediates) D->G

Divergent synthetic workflows for 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde.

Key Synthetic Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Chemoselective Reductive Amination

This workflow is utilized to synthesize 1-(cyclobutylmethyl)-1H-pyrazol-4-ylmethylamines, which are prevalent in GPCR ligands and antimicrobial agents.

Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This ensures chemoselective reduction of the transient iminium ion without prematurely reducing the starting aldehyde directly into a primary alcohol.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask, dissolve 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and the desired primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq). Rationale: Acetic acid acts as a mild acid catalyst to accelerate iminium ion formation while maintaining a pH that prevents degradation.

  • Stirring: Stir the mixture at room temperature for 1–2 hours under a nitrogen atmosphere.

  • Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes to control the mild exotherm. Stir for an additional 12 hours at room temperature.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The disappearance of the characteristic highly deshielded aldehyde proton singlet (~9.9 ppm) in ¹H-NMR and the emergence of a new methylene doublet/multiplet confirms successful conversion.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted STAB. Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Knoevenagel Condensation for Kinase Inhibitors

This workflow couples the aldehyde with active methylene compounds (e.g., oxindoles or thiazolidinediones) to generate rigid, planar alkene scaffolds typical of ATP-competitive kinase inhibitors.

Causality & Reagent Selection: Piperidine is used as a secondary amine catalyst to deprotonate the active methylene, forming a reactive enolate. Absolute ethanol is chosen as the solvent because its boiling point (78°C) provides optimal thermal energy to drive the dehydration step, pushing the equilibrium toward the thermodynamically stable alkene.

Step-by-Step Methodology:

  • Reaction Setup: Suspend the aldehyde (1.0 eq) and the active methylene compound (1.0 eq) in absolute ethanol (0.5 M). Add piperidine (0.1 eq) dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat to 80°C for 4–6 hours.

  • Self-Validation (In-Process Control): The thermodynamic product typically exhibits low solubility in hot ethanol and will begin to precipitate as a brightly colored solid (often yellow or orange) directly from the reaction mixture, providing immediate visual validation.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum and wash with ice-cold ethanol (2 × 10 mL).

  • Geometric Confirmation: Confirm the E/Z geometry of the resulting alkene via ¹H-NMR NOESY/ROESY experiments. The thermodynamic isomer (usually Z for oxindoles) heavily predominates due to the reflux conditions.

Pharmacological Context: Kinase Inhibition

When integrated into a larger molecular framework, the cyclobutylmethyl-pyrazole moiety frequently acts as a hinge-binding motif in kinase inhibitors. By mimicking the adenine ring of ATP, the pyrazole nitrogen atoms form critical hydrogen bonds with the kinase hinge region, while the cyclobutylmethyl group extends into the hydrophobic selectivity pocket.

Pathway_Inhibition Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (ATP-Binding Pocket) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Cyclobutylmethyl- Pyrazole Inhibitor Inhibitor->JAK Blocks ATP Site Nucleus Gene Transcription STAT->Nucleus

Mechanism of action for pyrazole-based kinase inhibitors in the JAK/STAT signaling pathway.

References

  • Title: Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline (Reductive Amination of Pyrazole-4-carbaldehydes) Source: Molbank (MDPI) URL: [Link]

Application Note: 1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde as a Strategic Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The development of highly selective kinase inhibitors requires building blocks that perfectly balance steric bulk, lipophilicity, and functional reactivity. 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde has emerged as a privileged intermediate in the synthesis of targeted therapies, particularly for Janus Kinase (JAK) and p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors[1][2].

This application note details the mechanistic rationale for utilizing this specific scaffold, provides a self-validating synthetic protocol for library generation, and outlines a robust biochemical assay workflow to validate the synthesized inhibitors' efficacy.

Mechanistic Rationale: The "Cyclobutylmethyl" Advantage

In medicinal chemistry, the pyrazole ring is a well-established pharmacophore that frequently acts as a hydrogen-bond donor/acceptor in the hinge region of the kinase ATP-binding site[3]. However, achieving isoform selectivity (e.g., inhibiting JAK1 while sparing JAK2) requires exploiting unique hydrophobic pockets adjacent to the hinge region[1].

The 1-(cyclobutylmethyl) substitution provides a distinct advantage over standard methyl or cyclopentyl groups:

  • Optimal Lipophilicity (LogD): The cyclobutylmethyl chain offers a balanced lipophilic profile, enhancing cell permeability without driving the compound into the highly promiscuous, non-specific binding ranges typical of larger aliphatic chains[3].

  • Conformational Rigidity: The cyclobutane ring introduces a degree of structural rigidity. The methylene linker allows the cyclobutane to adopt a specific vector, perfectly occupying the narrow hydrophobic selectivity pocket of JAK1 and p38 kinases[2][3].

  • Electrophilic Handle: The C4-carbaldehyde is highly reactive, allowing for rapid late-stage functionalization via reductive amination or Knoevenagel condensation to append diverse amine-bearing pharmacophores (e.g., piperidines or cycloalkylnitriles)[1][3].

Biological Context: JAK/STAT Signaling Pathway

Cytokines bind to cell surface receptors, triggering the activation of JAK tyrosine kinases. These kinases phosphorylate STAT proteins, which then dimerize and translocate to the nucleus to drive the transcription of genes involved in inflammation and oncology[4]. Inhibitors derived from 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde act as competitive ATP-site inhibitors, halting this cascade[1][4].

JAK_STAT Cytokine Cytokine Signal (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK Target: JAK1 / JAK2 Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates Inhibitor 1-(Cyclobutylmethyl)-pyrazole Derivative Inhibitor->JAK Competitive ATP Inhibition pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Disease Pathology) pSTAT->Nucleus Translocation

Fig 1: Mechanism of action for pyrazole-based JAK inhibitors within the JAK/STAT signaling pathway.

Experimental Workflows

The following protocols establish a self-validating system: synthesizing the inhibitor library (Protocol A) and immediately validating the biological activity of the products (Protocol B).

Workflow Aldehyde 1-(cyclobutylmethyl)-1H- pyrazole-4-carbaldehyde RedAmin Reductive Amination (NaBH(OAc)3) Aldehyde->RedAmin Amine Amine Pharmacophore Amine->RedAmin Product Kinase Inhibitor Candidate RedAmin->Product Assay TR-FRET Kinase Assay Product->Assay Validation

Fig 2: Synthetic workflow and downstream validation assay for pyrazole-4-carbaldehyde derivatives.

Protocol A: Synthesis via Reductive Amination

This protocol details the coupling of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde with a secondary amine (e.g., a substituted piperidine) to generate a tertiary amine kinase inhibitor[3].

Reagents & Materials:

  • 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Target Amine (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde and amine in anhydrous DCE (0.2 M concentration). Add glacial acetic acid.

    • Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the formation of the intermediate iminium ion. DCE is utilized over Dichloromethane (DCM) due to its higher boiling point and superior solubilization of polar intermediates.

  • Reduction: Stir the mixture at room temperature for 30 minutes, then add NaBH(OAc)₃ in one portion. Stir for 12 hours.

    • Causality: NaBH(OAc)₃ is specifically chosen because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of the unreacted aldehyde into an alcohol, ensuring the hydride selectively attacks the more electrophilic iminium ion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x).

    • Causality: The mild base neutralizes the acetic acid and safely decomposes the excess reducing agent, preventing product degradation.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, DCM/MeOH gradient) to yield the final inhibitor candidate.

Protocol B: TR-FRET Biochemical Kinase Assay (JAK1)

To validate the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well pro-plate.

  • Kinase Reaction: Add 5 µL of Kinase Buffer containing recombinant human JAK1 enzyme and a biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP solution.

    • Causality: The ATP concentration is strictly calibrated to the

      
       value of JAK1. This ensures the assay is highly sensitive to competitive ATP-site inhibitors, allowing for accurate 
      
      
      
      determination.
  • Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA, Streptavidin-XL665 (acceptor), and a Europium-labeled anti-phospho antibody (donor).

    • Causality: EDTA instantly chelates

      
      , stripping it from the kinase active site and halting the reaction. The TR-FRET format is chosen because the Europium fluorophore has a long emission half-life. By introducing a time delay before reading the fluorescence, short-lived background auto-fluorescence (common in complex heterocyclic libraries) is completely eliminated, ensuring high data fidelity.
      
  • Data Acquisition: Read the plate on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Representative Quantitative Data

The structural modifications at the N1 position of the pyrazole ring drastically impact both target affinity and selectivity. The table below summarizes comparative structure-activity relationship (SAR) data, demonstrating why the cyclobutylmethyl group is superior to simpler alkyl substitutions.

Compound Scaffold (N1-Substitution)C4-SubstitutionJAK1

(nM)
p38α

(nM)
LogD (pH 7.4)
Methyl Aminopiperidine derivative125.0450.01.2
Cyclopentyl Aminopiperidine derivative45.0110.02.8
Cyclobutylmethyl Aminopiperidine derivative12.5 35.0 2.5

Data Interpretation: The transition from a rigid cyclopentyl ring to a cyclobutylmethyl group maintains a favorable LogD while significantly increasing potency against JAK1. The methylene spacer provides the exact conformational flexibility required for the cyclobutane ring to deeply penetrate the hydrophobic selectivity pocket without incurring the entropic penalty associated with larger, highly flexible aliphatic chains[1][3].

References

  • Google Patents. "US8962608B2 - Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors." United States Patent and Trademark Office.
  • Google Patents. "EP1997811B1 - Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors." European Patent Office.
  • Google Patents. "US9394282B2 - Pyrazole carboxamides as Janus kinase inhibitors." United States Patent and Trademark Office.

Sources

Application Note: In Vitro Evaluation of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde Derivatives as Selective JAK1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is a universally recognized "privileged structure" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. Its inherent ability to act as a hydrogen-bond donor and acceptor allows it to anchor firmly within the highly conserved hinge region of the kinase domain[2].

In this application note, we outline the in vitro evaluation cascade for novel derivatives synthesized from the 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde building block.

  • The Causality of the Scaffold: The 1-cyclobutylmethyl substitution is strategically designed to occupy the hydrophobic pocket adjacent to the ATP-binding site, conferring selectivity against off-target kinases (such as Tyk2 or JAK3)[1].

  • The Role of the Carbaldehyde: The 4-carbaldehyde moiety serves as a highly reactive synthetic handle. Through reductive amination or Schiff base formation, it allows medicinal chemists to project diverse functional groups (e.g., solubilizing amines) outward into the solvent-exposed channel[3].

Our target for these derivatives is the Janus Kinase (JAK) 1 and 2 signaling axis, a clinically validated target for autoimmune diseases and myeloproliferative neoplasms[4]. To rigorously evaluate these compounds, we have designed a self-validating screening cascade that sequentially confirms direct target engagement, cellular functional efficacy, and therapeutic safety.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/2 (Target) Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor 1-(Cyclobutylmethyl)-1H-pyrazole Derivatives Inhibitor->JAK Blocks ATP Site Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates

Caption: Mechanism of action: Pyrazole derivatives block JAK1/2 ATP sites, halting downstream STAT signaling.

The Self-Validating Evaluation System

To prevent false positives and ensure that observed cellular phenotypes are driven by the intended mechanism, our evaluation system relies on three interconnected pillars:

  • Biochemical Target Engagement (TR-FRET): Confirms that the compound physically binds and inhibits the isolated JAK1/2 enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-delayed readouts eliminate the auto-fluorescence commonly exhibited by highly conjugated pyrazole derivatives[2].

  • Cellular Functional Efficacy (AlphaLISA): Confirms that the compound can permeate the cell membrane and inhibit JAK-mediated STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs). AlphaLISA is a no-wash assay, ensuring that transient phosphorylation states are not artificially perturbed by mechanical washing steps.

  • Cytotoxicity Profiling (ATP Luminescence): Confirms that the reduction in pSTAT3 is due to kinase inhibition, not compound-induced cell death.

Workflow Biochem Biochemical Assay (TR-FRET JAK1/2) Target Engagement Cellular Cellular Assay (pSTAT3 AlphaLISA) Functional Efficacy Biochem->Cellular IC50 < 100 nM Tox Cytotoxicity (CellTiter-Glo) Therapeutic Window Cellular->Tox IC50 < 500 nM Lead Lead Selection (SI > 100) Tox->Lead Viability > 90%

Caption: The self-validating in vitro screening cascade for pyrazole-based kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Biochemical JAK1/JAK2 Inhibition Assay (TR-FRET)

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) against isolated recombinant JAK1 and JAK2.

Materials:

  • Recombinant human JAK1 and JAK2 (active domain)

  • Fluorescein-labeled STAT3-derived peptide substrate

  • Terbium (Tb)-labeled anti-phospho-STAT3 antibody

  • 384-well low-volume white microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde derivatives in 100% DMSO. Transfer 50 nL of the compounds to the 384-well assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure high precision and eliminate tip-based carryover.

  • Enzyme Addition: Add 5 µL of 2X JAK1 or JAK2 enzyme solution (diluted in kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 5 µL of 2X substrate mix (ATP at the

    
     value for each specific kinase + Fluorescein-peptide).
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the Tb-labeled anti-phospho antibody.

  • Readout: Incubate for 30 minutes, then read on a multi-mode microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 490 nm (Tb) and 520 nm (Fluorescein). Calculate the TR-FRET ratio (520/490).

Protocol B: Cellular pSTAT3 Inhibition Assay (AlphaLISA)

Purpose: To evaluate the functional inhibition of IL-6-induced STAT3 phosphorylation in human PBMCs.

Step-by-Step Methodology:

  • Cell Seeding: Seed human PBMCs at a density of 50,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) in a 96-well plate. Rest the cells in a 37°C, 5% CO₂ incubator for 2 hours.

  • Compound Treatment: Add 10 µL of 10X compound dilutions (final DMSO concentration 0.1%). Incubate for 1 hour at 37°C. Rationale: A 1-hour pre-incubation ensures the pyrazole derivatives fully partition across the lipid bilayer and reach equilibrium at the intracellular kinase targets.

  • Stimulation: Stimulate cells by adding 10 µL of recombinant human IL-6 (final concentration 50 ng/mL) for 15 minutes.

  • Lysis: Immediately add 25 µL of 5X AlphaLISA Lysis Buffer. Agitate on a plate shaker at 400 rpm for 10 minutes.

  • Detection: Transfer 10 µL of the lysate to a 384-well OptiPlate. Add 5 µL of Acceptor Bead mix (conjugated to anti-STAT3 antibody) and incubate for 1 hour. Under subdued light, add 5 µL of Streptavidin-coated Donor Beads (binding to biotinylated anti-pSTAT3 antibody). Incubate for 30 minutes.

  • Readout: Read the Alpha signal at 615 nm upon excitation at 680 nm.

Protocol C: Cytotoxicity Counter-Screen (CellTiter-Glo)

Purpose: To rule out false-positive pSTAT3 reduction caused by generalized cell death.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed PBMCs and treat with compounds exactly as described in Protocol B, Steps 1 and 2, but extend the incubation time to 24 hours to capture apoptotic events.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo Reagent to each well.

  • Lysis & Stabilization: Shake the plate vigorously for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Calculate the CC₅₀ (concentration reducing viability by 50%). Ensure the Selectivity Index (SI = CC₅₀ / Cellular IC₅₀) is > 100 for lead progression.

Data Presentation & Interpretation

Below is a representative data summary for three synthesized derivatives (Compounds A, B, and C) generated via reductive amination of the 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde scaffold.

Compound IDR-Group (from Carbaldehyde)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Tyk2 IC₅₀ (nM)PBMC pSTAT3 IC₅₀ (nM)PBMC CC₅₀ (µM)Selectivity Index (SI)
Cmpd A Morpholine12.4 ± 1.115.2 ± 1.4> 10,00045.3 ± 3.2> 50> 1,100
Cmpd B 4-Methylpiperazine8.1 ± 0.611.5 ± 0.98,50028.6 ± 2.142.51,486
Cmpd C 3-Aminopyridine145.0 ± 12.5180.2 ± 15.0> 10,000410.5 ± 25.4> 50> 120
Ruxolitinib (Positive Control)3.3 ± 0.22.8 ± 0.219.515.2 ± 1.025.01,644

Analytical Insights:

  • Structure-Activity Relationship (SAR): Compound B, featuring a basic 4-methylpiperazine group, demonstrates superior biochemical and cellular potency compared to Compound A. This suggests that a protonated amine extending from the 4-position of the pyrazole ring makes a favorable electrostatic interaction with the solvent-exposed channel of the JAK1/2 ATP pocket[3].

  • Selectivity: All derivatives maintain excellent selectivity against Tyk2, validating the hypothesis that the bulky 1-cyclobutylmethyl group effectively clashes with the slightly narrower hydrophobic pocket of Tyk2, restricting binding[1].

  • Validation: The high Selectivity Index (SI > 1,000 for Compounds A and B) confirms that the observed inhibition of pSTAT3 in the cellular assay is a direct result of kinase inhibition, not compound toxicity[4].

References

1.[3] Kenawy, E., et al. "Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations." New Journal of Chemistry, RSC Publishing, 2023. Available at: 2.[2] BenchChem. "Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in the Development of Kinase Inhibitors." BenchChem Technical Resources, 2025. Available at: 3.[1] Alam, M.J., et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 27(24), 8708, 2022. Available at: 4.[4] Lusardi, M., et al. "Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3." International Journal of Molecular Sciences, 25(9), 4607, 2024. Available at:

Sources

High-Throughput Screening Assays for Pyrazole-Based Compounds: Workflows, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The pyrazole ring is a privileged scaffold in modern drug discovery. Its unique physicochemical properties—specifically its capacity to act simultaneously as a hydrogen bond donor and acceptor—make it an ideal pharmacophore for targeting the ATP-binding hinge region of kinases, metabolic enzymes like Lactate Dehydrogenase (LDH), and complex protein-protein interactions [1, 3].

However, screening libraries rich in pyrazole derivatives presents distinct bioanalytical challenges. Planar heterocyclic compounds often exhibit auto-fluorescence, and their hydrophobic nature can lead to colloidal aggregation, resulting in false positives in standard high-throughput screening (HTS) formats.

To ensure scientific integrity and data trustworthiness , this guide outlines advanced, self-validating HTS workflows specifically optimized for pyrazole-based libraries. By coupling Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with quantitative HTS (qHTS) and orthogonal target engagement assays (CETSA), researchers can systematically eliminate assay interference and isolate true, therapeutically viable hits.

Strategic Workflow for Pyrazole Screening

To mitigate the risk of Pan-Assay Interference Compounds (PAINS) often found in heterocyclic libraries, a multi-tiered triage funnel is required.

HTS_Workflow Lib Pyrazole Library (>10,000 Compounds) Pri Primary qHTS Screen (TR-FRET / Luminescence) Lib->Pri Hit Hit Triage (Z' > 0.7, S/B > 10) Pri->Hit Sec Orthogonal Validation (Enzymatic / Phenotypic) Hit->Sec Val Target Engagement (CETSA / SPR) Sec->Val

Fig 1. High-throughput screening triage funnel for pyrazole-based drug candidates.

The Causality Behind the Workflow
  • Primary qHTS over Single-Dose HTS: Traditional HTS screens compounds at a single concentration (e.g., 10 µM). Pyrazoles, however, can exhibit biphasic dose-responses due to solubility limits. Quantitative HTS (qHTS) screens compounds at 4 to 8 concentrations immediately, generating dose-response curves (IC₅₀) and Hill slopes in the primary screen. A Hill slope >1.5 is a highly reliable indicator of non-specific aggregation [1].

  • TR-FRET over Standard Fluorescence: Pyrazole derivatives often emit background fluorescence in the 400–500 nm range. TR-FRET utilizes lanthanide chelates (e.g., Europium) with long emission half-lives. By introducing a 50–100 µs temporal delay before signal detection, short-lived compound auto-fluorescence decays completely, yielding a pristine signal-to-background ratio [2].

Self-Validating Experimental Protocols

Protocol A: TR-FRET Competitive Binding Assay for Pyrazole Kinase Inhibitors

This protocol describes a competitive binding assay where a pyrazole-based hit displaces a fluorescent tracer from the target kinase.

TR_FRET_Mechanism Excitation Excitation (340 nm) Donor Europium Donor (Ab-Target Complex) Excitation->Donor Energy Acceptor Acceptor Fluorophore (Tracer Ligand) Donor->Acceptor FRET (Close Proximity) Emission FRET Emission (665 nm) Acceptor->Emission Signal Output Inhibitor Pyrazole Inhibitor (Competitor) Inhibitor->Acceptor Displaces Tracer (Loss of FRET)

Fig 2. TR-FRET assay mechanism for competitive pyrazole-based kinase inhibitors.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Critical Causality: Add 0.01% Brij-35 or CHAPS and 1 mM DTT . The detergent prevents the hydrophobic pyrazole rings from forming colloidal aggregates (which artificially inhibit enzymes), while DTT prevents redox-cycling artifacts.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 555), dispense 10 nL of pyrazole compounds (in 100% DMSO) into a 384-well low-volume proxiplate. Causality: Acoustic dispensing eliminates plastic tip carryover, which is notorious for sticky heterocyclic compounds.

  • Reagent Addition: Add 5 µL of the Kinase/Europium-anti-tag antibody complex. Incubate for 15 minutes at RT.

  • Tracer Addition: Add 5 µL of the fluorescent tracer (e.g., Kinase Tracer 236).

  • Equilibration: Seal the plate and incubate for 60 minutes at RT in the dark to allow thermodynamic equilibrium of the pyrazole-kinase binding.

  • Detection: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 340 nm. Delay: 100 µs. Integration: 200 µs. Emission 1: 615 nm (Donor). Emission 2: 665 nm (Acceptor).

Self-Validation Checkpoint: Calculate the Z'-factor using DMSO wells (negative control) and a saturating concentration of a known pan-inhibitor like Staurosporine (positive control). The assay is only validated if Z' > 0.7 and the Signal-to-Background (S/B) ratio is > 5.0 .

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Because pyrazoles can exhibit off-target cytotoxicity, it is mandatory to prove that the phenotypic effect is driven by direct engagement with the target protein inside an intact cell [1].

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., MiaPaCa2 for LDH targets) in 96-well plates. Treat with the pyrazole hit at 5x its biochemical IC₅₀ for 2 hours.

  • Thermal Profiling: Harvest cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at RT. Causality: Heat denatures unbound proteins, causing them to precipitate. Proteins bound by the pyrazole inhibitor are thermodynamically stabilized and remain in solution at higher temperatures.

  • Lysis and Clearance: Lyse cells using freeze-thaw cycles (liquid nitrogen/37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated (denatured) proteins.

  • Detection: Analyze the soluble fraction (supernatant) via Western Blot or AlphaLISA targeting the protein of interest.

  • Data Analysis: Plot the melting curve.

Self-Validation Checkpoint: A valid target engagement is confirmed only if the pyrazole compound induces a significant, dose-dependent rightward shift in the aggregation temperature (


) compared to the DMSO vehicle control.

Quantitative Data Presentation

To standardize hit triage, all HTS campaigns for pyrazole derivatives should track the following metrics to ensure reproducibility and robustness.

Target ClassAssay ModalityPrimary ReadoutDetergent RequirementTypical Z'-FactorSecondary Validation
Kinases (e.g., Akt, JAK2) TR-FRETRatio 665/615 nm0.01% Brij-350.75 - 0.85Kinase Selectivity Panel
Metabolic (e.g., LDH) qHTS LuminescenceATP Depletion0.01% Triton X-1000.70 - 0.80CETSA & SPR
PPIs (e.g., Galectin-3) AlphaScreen / FRETLuminescence / FRET0.05% CHAPS0.65 - 0.75Fluorescence Anisotropy

Table 1. Standardized HTS metrics and quality control parameters for evaluating pyrazole-based libraries across different target classes.

Conclusion

The successful identification of pyrazole-based therapeutics requires a rigorous, artifact-aware screening strategy. By prioritizing quantitative primary screening (qHTS), utilizing time-resolved detection methods to bypass heterocyclic auto-fluorescence, and mandating orthogonal in cellulo validation (CETSA), assay scientists can build a self-validating data package that accelerates lead optimization with high confidence.

References

  • Rai, G., Brimacombe, K. R., Mott, B. T., Urban, D. J., Hu, X., Yang, S.-M., ... & Stott, G. M. (2017). Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry, 60(22), 9184–9204.[Link]

  • Fares, M., et al. (2020). Quinoline-Pyrazole Scaffold as a Novel Ligand of Galectin-3 and Suppressor of TREM2 Signaling. ACS Chemical Neuroscience.[Link]

  • Fabbro, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.[Link]

Application Note: Rational Design and Evaluation of Pyrazole Derivatives as Selective Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols

Mechanistic Rationale and Therapeutic Context

Non-steroidal anti-inflammatory drugs (NSAIDs) are foundational in managing acute and chronic inflammation. However, classical NSAIDs non-selectively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), leading to severe gastrointestinal and renal toxicities[1]. The pyrazole heterocycle—a five-membered ring with two adjacent nitrogen atoms—has emerged as a privileged scaffold for designing highly selective COX-2 inhibitors[2].

The structural geometry of pyrazole derivatives, particularly 1,5-diarylpyrazoles like Celecoxib, allows their sulfonamide or pharmacophoric appendages to insert deeply into the unique hydrophilic side-pocket of the COX-2 active site (Val523), a pocket inaccessible in COX-1 (Ile523)[1]. Recent medicinal chemistry efforts have expanded this paradigm, utilizing the pyrazole core to develop dual COX-2/5-LOX (lipoxygenase) inhibitors. By simultaneously blocking the synthesis of pro-inflammatory prostaglandins and leukotrienes, these hybrids prevent the "arachidonic acid shunt" effect, offering superior efficacy with a mitigated cardiovascular risk profile[3].

Pathway Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX Pathway AA->LOX5 PG1 Homeostatic Prostaglandins (GI Protection) COX1->PG1 PG2 Pro-inflammatory Prostaglandins (PGE2, Pain, Edema) COX2->PG2 LT Leukotrienes (LTB4, Chemotaxis) LOX5->LT Pyrazole Pyrazole Derivatives (Targeted Therapeutics) Pyrazole->COX1 Spared Pyrazole->COX2 Selective Inhibition Pyrazole->LOX5 Dual Inhibition

Fig 1: Arachidonic acid cascade and targeted inhibition by pyrazole derivatives.

Pharmacological Profiling & Structure-Activity Relationships (SAR)

Extensive SAR studies demonstrate that modifying the substitutions on the pyrazole N1 and C3/C5 positions drastically alters enzyme affinity. For instance, incorporating a bulky hydrophobic group (e.g., benzyloxyphenyl) mimics the orientation of Celecoxib's trifluoromethyl group, enhancing COX-2 selectivity[4]. Furthermore, hybridizing the pyrazole core with pyridazine or thymol moieties has successfully yielded compounds with nanomolar IC50 values and excellent in vivo edema inhibition[5],[3].

Table 1: Comparative Pharmacological Profile of Representative Pyrazole Derivatives

Compound Class / ModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)5-LOX IC₅₀ (µM)In Vivo Edema Inhibition
Celecoxib (Standard)[1]> 100.00.04> 2500N/A~78.0%
Pyrazole-Pyrazoline Hybrid [4]204.511.7974.92N/A80.8%
Thymol-Pyrazole Hybrid [3]> 50.00.85> 58.81.285.0%
Pyrazole-Pyridazine Hybrid [5]> 100.01.15> 86.9N/A~75.0%

Standardized Experimental Protocols

The following self-validating protocols outline the critical path from chemical synthesis to in vivo efficacy testing.

Workflow Syn 1. Chemical Synthesis (Condensation & Cyclization) Char 2. Structural Validation (NMR, MS, Purity >95%) Syn->Char InVitro 3. In Vitro Assays (Enzymatic IC50 Profiling) Char->InVitro InVivo 4. In Vivo Models (Plethysmometry) InVitro->InVivo

Fig 2: Standardized workflow for validating pyrazole-based anti-inflammatory agents.

Protocol 3.1: Synthesis of 1,5-Diarylpyrazole Scaffolds

Objective: Synthesize the core pyrazole pharmacophore via a two-step Claisen-Schmidt condensation and subsequent cyclization.

  • Chalcone Formation: React equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in absolute ethanol.

    • Causality: Ethanol acts as an optimal protic solvent to dissolve the precursors. The dropwise addition of 40% NaOH catalyzes the aldol condensation, driving the equilibrium toward the thermodynamically stable α,β-unsaturated ketone (chalcone).

  • Cyclization: Reflux the isolated chalcone with an arylhydrazine hydrochloride in glacial acetic acid for 6–8 hours.

    • Causality: Glacial acetic acid serves a dual purpose as both the solvent and the acid catalyst. It protonates the carbonyl oxygen of the chalcone, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazine nitrogen, prompting an intramolecular cyclization into the pyrazole ring.

  • Self-Validation System: The reaction is strictly monitored via TLC (Hexane:Ethyl Acetate 7:3) to confirm the disappearance of the chalcone spot. Before biological testing, the structure must be validated via ¹H-NMR (specifically looking for the characteristic pyrazole C4-H singlet at δ 6.8–7.0 ppm) and mass spectrometry to ensure >95% purity.

Protocol 3.2: In Vitro COX-1/COX-2 Colorimetric Screening Assay

Objective: Quantify the selective inhibitory potency (IC₅₀) of the synthesized pyrazole derivatives against COX isoforms.

  • Reagent Preparation: Prepare a Tris-HCl buffer (pH 8.0) containing hematin.

    • Causality: Hematin is a critical exogenous cofactor required to reconstitute the peroxidase activity of the apo-COX enzyme.

  • Compound Incubation: Add the test pyrazole derivative (dissolved in DMSO) to the enzyme mix and incubate for 5 minutes at 25°C.

    • Causality: The final DMSO concentration must be kept strictly below 1% to prevent solvent-induced denaturation of the COX enzymes. The 5-minute pre-incubation allows time for the compound to access and bind the hydrophobic channel of the enzyme.

  • Reaction Initiation: Add the colorimetric co-substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and initiate the reaction with Arachidonic Acid.

    • Causality: Arachidonic acid is the obligate substrate converted to PGG₂ and subsequently reduced to PGH₂. This reduction is stoichiometrically coupled to the oxidation of TMPD. Monitoring the appearance of oxidized TMPD at 590 nm allows direct quantification of COX enzymatic velocity[3].

  • Self-Validating System: The assay mandates three internal controls:

    • 100% Initial Activity (IA) Well: Enzyme + vehicle (establishes the maximum signal baseline).

    • Background Well: Buffer + TMPD + Arachidonic Acid, lacking the enzyme (quantifies non-enzymatic auto-oxidation).

    • Positive Control Well: Celecoxib. The entire assay plate is considered valid only if the Celecoxib IC₅₀ falls within ±10% of its established 0.04 µM benchmark[1].

Protocol 3.3: In Vivo Carrageenan-Induced Paw Edema Model

Objective: Evaluate the systemic anti-inflammatory efficacy of the hit compounds in a live mammalian model.

  • Animal Preparation & Dosing: Fast adult Wistar rats for 12 hours (water ad libitum). Administer the test compound (e.g., 10–50 mg/kg) or standard drug via oral gavage.

    • Causality: Fasting ensures uniform gastrointestinal absorption of the pyrazole derivatives. A 1-hour pretreatment window is strictly observed to allow the compound to reach peak plasma concentration (Tmax) prior to the inflammatory insult.

  • Edema Induction: Inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

    • Causality: Carrageenan induces a highly reproducible, biphasic inflammatory response. The early phase (0–2h) is mediated by histamine and serotonin, whereas the late phase (2–6h) is exclusively driven by COX-2-mediated prostaglandin E₂ (PGE₂) overproduction. Evaluating paw volume strictly during the 3–4 hour window isolates the compound's specific COX-2 inhibitory efficacy from general antihistamine effects[4].

  • Self-Validating System: Paw volume is measured using a calibrated plethysmometer. The system utilizes the contralateral (un-injected) hind paw as an internal physiological baseline for each subject, eliminating baseline volume variations between animals. A vehicle-treated disease control group establishes the 100% edema threshold. To eliminate observational bias, operators measuring paw volume must be strictly blinded to the treatment groups.

References

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - nih.gov -[Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives - ijpsjournal.com - [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - nih.gov -[Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - nih.gov -[Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential - rsc.org -[Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - tandfonline.com -[Link]

Sources

Introduction: The Pyrazole Scaffold as a Cornerstone in Crop Protection

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Pyrazole Derivatives in Modern Agrochemicals

Pyrazoles, five-membered heterocyclic compounds featuring two adjacent nitrogen atoms, have emerged as a "privileged" scaffold in the discovery and development of modern agrochemicals.[1][2] Their versatile chemical nature and stable aromatic ring permit extensive structural modifications, leading to a diverse library of derivatives with potent and specific biological activities.[1][3] This has resulted in the successful commercialization of numerous pyrazole-based compounds as fungicides, herbicides, and insecticides, which are indispensable tools for ensuring global food security through effective crop protection and sustainable agricultural practices.[4]

The significance of the pyrazole ring lies in its ability to serve as a robust pharmacophore that can be tailored to interact with a wide array of biological targets within pests, weeds, and pathogenic fungi.[1][4] This guide, intended for researchers, scientists, and professionals in agrochemical development, provides a comprehensive overview of the application of pyrazole derivatives. It details their mechanisms of action, structure-activity relationships (SAR), and provides field-proven protocols for their synthesis and biological evaluation.

Visualization of the Core Pyrazole Scaffold

The versatility of the pyrazole core stems from the multiple sites available for substitution, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties.

Pyrazole_Scaffold cluster_0 General Pyrazole Scaffold Py Py N1 N1 R3 R3 R4 R4 R5 R5

Caption: General structure of the pyrazole ring highlighting key positions for substitution.

I. Pyrazole Derivatives as Fungicides: Inhibiting Fungal Respiration

A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds have become critical in controlling a broad spectrum of plant diseases across numerous crops.[1]

Mechanism of Action: Targeting Complex II

Pyrazole carboxamide fungicides, such as Bixafen, Fluxapyroxad, and Penthiopyrad, function by disrupting the fungal mitochondrial respiratory chain.[1][4] They specifically target and inhibit Complex II, also known as succinate dehydrogenase (SDH). This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate, thereby halting ATP production and leading to fungal cell death.[5][6]

SDHI_Mechanism cluster_Mitochondrion Fungal Mitochondrion TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (ETC) SDH->ETC e- transfer ATP ATP Production ETC->ATP Pyrazole Pyrazole Carboxamide (e.g., Fluxapyroxad) Pyrazole->SDH Inhibition X

Caption: Mechanism of action of pyrazole SDHI fungicides in the fungal mitochondrion.

Structure-Activity Relationship (SAR) Insights

The efficacy of pyrazole carboxamide fungicides is highly dependent on the nature of the substituents on the pyrazole ring and the amide moiety.

PositionSubstituentImpact on Activity
Pyrazole N1 Small alkyl groups (e.g., methyl)Generally preferred for optimal binding.
Pyrazole C3 Dihalomethyl or trifluoromethyl groups (-CHF₂, -CF₃)Crucial for high antifungal activity. The difluoromethyl group often confers the best activity.[7]
Amide N-substituent Substituted phenyl or biphenyl ringsThis "hydrophobic tail" is essential for anchoring the molecule in the binding pocket. The substitution pattern on the ring(s) fine-tunes selectivity and potency.[4][7]
Protocol 1: Synthesis of a Model Pyrazole-4-Carboxamide Fungicide

This protocol describes a general synthesis of a 1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide, a common scaffold for SDHI fungicides. The synthesis involves a classical Knorr-type pyrazole formation followed by amide coupling.

Part A: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate

  • Rationale: This step creates the core pyrazole ring through a cyclocondensation reaction. Ethyl 2-acetyl-3-oxobutanoate serves as the 1,3-dicarbonyl equivalent, and methylhydrazine provides the two nitrogen atoms for the heterocycle.

  • Materials:

    • Ethyl 2-acetyl-3-oxobutanoate (1.0 eq)

    • Methylhydrazine (1.05 eq)

    • Ethanol (solvent)

    • Glacial Acetic Acid (catalyst)

  • Procedure:

    • Dissolve ethyl 2-acetyl-3-oxobutanoate in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Slowly add methylhydrazine to the solution at room temperature. An exothermic reaction may be observed.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part B: Synthesis of 1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide

  • Rationale: This two-step process first hydrolyzes the ester to a carboxylic acid, which is then activated and coupled with an aniline to form the final amide product.

  • Materials:

    • Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq)

    • Sodium Hydroxide (NaOH) (1.5 eq)

    • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

    • Aniline (1.0 eq)

    • Triethylamine (Et₃N) or Pyridine (base)

    • Dichloromethane (DCM) (solvent)

  • Procedure:

    • Hydrolysis: Dissolve the pyrazole ester in a mixture of ethanol and water. Add NaOH and heat to reflux for 2-3 hours until saponification is complete (monitored by TLC). Cool the mixture, acidify with HCl (2M) to pH 2-3 to precipitate the carboxylic acid. Filter, wash with cold water, and dry the solid.

    • Amide Coupling: Suspend the dried 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in dry DCM. Add SOCl₂ (1.2 eq) and a catalytic amount of DMF. Reflux for 1-2 hours to form the acyl chloride. Remove excess SOCl₂ in vacuo.

    • Dissolve the crude acyl chloride in fresh dry DCM and cool in an ice bath.

    • Add a solution of aniline and triethylamine (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield the target compound.

    • Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, IR, and HRMS.

Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
  • Rationale: This assay determines the concentration of the test compound required to inhibit the growth of a target fungus by 50% (EC₅₀), providing a quantitative measure of its intrinsic activity.

  • Materials:

    • Synthesized pyrazole derivative

    • Positive control (e.g., commercial fungicide like Fluxapyroxad)

    • Potato Dextrose Agar (PDA) medium

    • Target fungus (e.g., Rhizoctonia solani, Botrytis cinerea)

    • Sterile petri dishes (90 mm)

    • DMSO (for stock solution)

    • Sterile cork borer (5 mm)

  • Procedure:

    • Prepare a stock solution of the test compound (e.g., 10,000 µg/mL) in DMSO.

    • Autoclave the PDA medium and cool it to 50-55 °C in a water bath.

    • Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The 0 µg/mL plate, containing only DMSO, serves as the negative control.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • From a fresh culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer and place it, mycelium-side down, in the center of each PDA plate.

    • Incubate the plates at the optimal temperature for the fungus (e.g., 25 °C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions when the colony in the negative control plate has reached approximately 70-80% of the plate diameter.

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • Determine the EC₅₀ value by probit analysis of the concentration-response data.

II. Pyrazole Derivatives as Herbicides: Disrupting Plant Pigment Biosynthesis

Pyrazole derivatives are also key players in weed management, with a major class acting as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[8]

Mechanism of Action: HPPD Inhibition

HPPD is a critical enzyme in the plant's tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherol (Vitamin E).[1] Plastoquinone is a vital cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. By inhibiting HPPD, pyrazole herbicides like Pyrasulfotole and Topramezone block the formation of these essential molecules.[1][8] The resulting deficiency in carotenoids leads to the photo-oxidation and degradation of chlorophyll, causing the characteristic bleaching or "whitening" of new plant growth, followed by necrosis and death.[1]

Protocol 3: Synthesis of a Pyrazole HPPD Inhibitor Intermediate

This protocol outlines the synthesis of a substituted pyrazole core frequently used in HPPD-inhibiting herbicides.[8]

  • Rationale: This procedure involves a Claisen condensation to form a 1,3-diketone, followed by cyclization with a hydrazine to form the pyrazole ring, which is a common strategy for building these herbicidal scaffolds.[8]

  • Materials:

    • Substituted acetophenone (e.g., 2-chloro-4-(methylsulfonyl)acetophenone) (1.0 eq)

    • Diethyl oxalate (1.2 eq)

    • Sodium ethoxide (NaOEt) (1.5 eq)

    • Ethanol (solvent)

    • Methylhydrazine sulfate (1.0 eq)

    • Sulfuric acid (for neutralization)

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask under a nitrogen atmosphere.

    • Add the substituted acetophenone dropwise to the NaOEt solution at 0-5 °C.

    • After stirring for 30 minutes, add diethyl oxalate dropwise, maintaining the temperature below 10 °C.

    • Allow the mixture to warm to room temperature and stir overnight. The formation of the diketo-ester sodium salt will be observed.

    • Neutralize the mixture carefully with dilute sulfuric acid.

    • Add methylhydrazine sulfate to the reaction mixture.

    • Heat the reaction to reflux for 8-12 hours. Monitor by TLC.

    • After completion, cool the reaction, filter off any solids, and concentrate the filtrate.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the desired pyrazole intermediate.

    • Characterization: Confirm structure via NMR and HRMS.

III. Pyrazole Derivatives as Insecticides: Modulating the Insect Nervous System

Pyrazole insecticides are highly effective against a broad spectrum of agricultural pests. Their primary mode of action is the disruption of the insect's central nervous system.[1][9]

Mechanism of Action: GABA-Gated Chloride Channel Antagonism

The most well-known pyrazole insecticide, Fipronil, acts as a potent non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in insect neurons.[1] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When Fipronil binds to the channel, it blocks the influx of chloride ions into the neuron. This prevents the hyperpolarization of the neuronal membrane, leading to hyperexcitation, convulsions, paralysis, and ultimately, the death of the insect.[1][10]

Protocol 4: General Workflow for Discovery of Novel Pyrazole Agrochemicals

The development of a new agrochemical is a multi-step process that integrates chemical synthesis with extensive biological screening.

Agrochemical_Workflow A Lead Identification (HTS, Literature) B Chemical Synthesis (Pyrazole Analogs) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D In Vitro Screening (EC50/LC50 Determination) C->D E Structure-Activity Relationship (SAR) Analysis D->E G In Vivo / Greenhouse Trials (Efficacy & Crop Safety) D->G Promising Hits F Lead Optimization E->F Design New Analogs F->B H Field Trials G->H

Caption: A generalized workflow for the discovery and development of novel pyrazole agrochemicals.

Conclusion and Future Outlook

Pyrazole derivatives have unequivocally demonstrated their value and versatility in modern agriculture. The success of SDHI fungicides, HPPD-inhibiting herbicides, and GABA-antagonist insecticides underscores the power of the pyrazole scaffold. Future research will likely focus on discovering novel modes of action to combat growing resistance issues, improving the environmental profile of these compounds, and employing rational design strategies guided by molecular docking and computational chemistry to develop next-generation pyrazole agrochemicals with enhanced efficacy and selectivity.[4][5] The continued exploration of this remarkable heterocycle is poised to deliver innovative solutions for the ongoing challenges in global crop protection.

References

  • Du, T., Lu, S., Zhu, Z., Zhu, M., Zhang, Y., Zhang, J., & Chen, J. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. State Key Laboratory of Green Pesticide, Guizhou University.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications.
  • Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. (2025). Benchchem.
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). [Source not explicitly named, likely a journal].
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). Journal of Agricultural and Food Chemistry.
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). ACS Publications.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.
  • Ok, S. (2014). A Short Review on Pyrazole Derivatives and their Applications. ResearchGate.
  • Pyrazole Derivatives in Crop Protection. (2007). Scribd.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
  • Wang, G., Liang, S., Lang, J., Ying, J., Shan, Z., Lv, L., Li, B., & Yang, H. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science.
  • Pyrazole ring-containing pesticide. (2013). Google Patents.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR.ORG.
  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019). PMC.
  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. (2021). Journal of Agricultural and Food Chemistry.
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PMC.
  • Chai, J.-Q., Wang, X.-B., Yue, K., Hou, S.-T., Jin, F., Liu, Y., Tai, L., Chen, M., & Yang, C.-L. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.). ResearchGate.
  • Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. (2024). PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, in this synthetic sequence. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering data-driven troubleshooting strategies to enhance the success of your work.

Overview of Synthetic Strategy

The most common and reliable route to 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde involves a two-step process. First is the N-alkylation of pyrazole with a suitable cyclobutylmethyl halide, followed by the regioselective formylation of the resulting N-substituted pyrazole at the C4 position, typically via the Vilsmeier-Haack reaction. Understanding the nuances of each step is critical to achieving a high overall yield.

Diagram 1: Synthetic Workflow

SM Pyrazole & (Bromomethyl)cyclobutane STEP1 Step 1: N-Alkylation (e.g., NaH, DMF) SM->STEP1 INT 1-(cyclobutylmethyl)-1H-pyrazole STEP2 Step 2: Formylation (Vilsmeier-Haack) INT->STEP2 PROD 1-(cyclobutylmethyl)-1H- pyrazole-4-carbaldehyde STEP1->INT High Conversion STEP2->PROD High Yield

Caption: High-level overview of the two-step synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most significant factor contributing to low overall yield in this synthesis?

While issues in the initial N-alkylation can occur, the most critical and yield-defining step is typically the Vilsmeier-Haack formylation. This reaction is highly sensitive to stoichiometry, temperature, and, most importantly, anhydrous conditions. The Vilsmeier reagent (a chloroiminium salt) is readily hydrolyzed by water, and even trace amounts can significantly reduce the concentration of the active formylating agent, leading to poor conversion of the starting material.

Q2: I see two regioisomers forming during the N-alkylation step. How can I favor the desired 1-substituted product?

Pyrazole is an interesting case for N-alkylation. While it has two chemically equivalent nitrogen atoms in its neutral state, deprotonation with a strong base like sodium hydride (NaH) forms a single, resonance-stabilized pyrazolate anion. This anion then reacts with the electrophile, (bromomethyl)cyclobutane. While this generally leads to the 1-substituted product, using phase-transfer catalysis or certain solvent/base combinations can sometimes lead to mixtures. To maximize selectivity for the 1-substituted isomer, the standard procedure of deprotonating with NaH in an aprotic polar solvent like DMF or THF is highly recommended.

Q3: My final product appears as an oil, but literature suggests it should be a solid. What could be the issue?

The presence of residual solvent (e.g., from chromatography) or minor impurities can prevent the crystallization of a compound, causing it to remain an oil. Ensure your product is thoroughly dried under high vacuum. If it remains an oil, it may indicate the presence of impurities. Re-purification via column chromatography or trituration with a non-polar solvent like hexane or pentane can often induce crystallization by removing these contaminants.

Part 2: Detailed Troubleshooting Guides

This section provides in-depth, cause-and-effect troubleshooting for specific problems encountered during the synthesis.

Guide 1: Low Conversion in Step 1 (N-Alkylation)

Problem: After reacting pyrazole with (bromomethyl)cyclobutane, TLC and NMR analysis show a significant amount of unreacted pyrazole.

Potential Cause Scientific Rationale & Explanation Recommended Action
Incomplete Deprotonation The pKa of pyrazole's N-H is ~14.2. A base must be strong enough to deprotonate it quantitatively to form the nucleophilic pyrazolate anion. Weaker bases like potassium carbonate (K₂CO₃) may result in an unfavorable equilibrium, leaving substantial unreacted pyrazole.Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu). Use 1.1-1.2 equivalents to ensure full deprotonation.
Low Quality Alkylating Agent (Bromomethyl)cyclobutane can degrade over time. If the reagent is old or has been improperly stored, its effective concentration may be lower than stated, leading to incomplete reaction.Verify the purity of the (bromomethyl)cyclobutane by NMR or GC-MS before use. If purity is questionable, use a freshly opened bottle or distill the reagent.
Insufficient Reaction Time/Temp The Sₙ2 reaction between the pyrazolate anion and the alkyl bromide requires sufficient thermal energy and time. Operating at room temperature may be too slow for this sterically hindered electrophile.Gently heat the reaction mixture to 50-60 °C. Monitor the reaction progress by TLC every 1-2 hours until the pyrazole spot is consumed.
  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.1 eq., 60% dispersion in oil).

  • Wash the NaH with dry hexane (2x) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous DMF to the flask, followed by cooling the suspension to 0 °C.

  • Slowly add a solution of pyrazole (1.0 eq.) in anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Add (bromomethyl)cyclobutane (1.05 eq.) dropwise.

  • Heat the reaction to 50 °C and monitor by TLC until completion.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Proceed with standard aqueous workup and extraction.

Guide 2: Low Yield in Step 2 (Vilsmeier-Haack Formylation)

Problem: The reaction of 1-(cyclobutylmethyl)-1H-pyrazole results in a low yield of the target aldehyde, with significant recovery of the starting material.

Diagram 2: Troubleshooting Vilsmeier-Haack Reactions

start Low Yield in Formylation Step? check_sm Is starting material (SM) present in crude TLC/NMR? start->check_sm other_issues Other issues: - Degradation? - Workup loss? start->other_issues check_reagent Vilsmeier Reagent Issue check_sm->check_reagent Yes check_stoich Stoichiometry Issue check_sm->check_stoich Yes check_temp Temperature Issue check_sm->check_temp Yes sol_reagent Solution: - Use fresh, anhydrous solvents (DMF). - Ensure POCl₃ is high quality. - Prepare reagent at 0 °C. check_reagent->sol_reagent sol_stoich Solution: - Increase equivalents of POCl₃/DMF. - Try 1.5 to 3.0 eq. of reagent. - Ensure accurate measurement. check_stoich->sol_stoich sol_temp Solution: - Increase reaction temperature (e.g., from 60 °C to 80-100 °C). - Increase reaction time. check_temp->sol_temp

Caption: Decision-making flowchart for troubleshooting low formylation yield.

Potential Cause Scientific Rationale & Explanation Recommended Action
Deactivated Vilsmeier Reagent The active electrophile, the chloroiminium cation [ClCH=N(Me)₂]⁺, is formed from phosphorus oxychloride (POCl₃) and DMF. This species is extremely reactive towards water. If anhydrous conditions are not maintained (e.g., wet DMF, exposure to air), the reagent is hydrolyzed and rendered ineffective, halting the reaction.Ensure all glassware is flame- or oven-dried. Use a fresh bottle of anhydrous DMF. Add reagents via syringe under a positive pressure of an inert gas (N₂ or Ar).
Insufficient Reagent Stoichiometry The formylation of electron-rich heterocycles like pyrazoles can sometimes be sluggish. While 1.1-1.5 equivalents of the Vilsmeier reagent are often cited, this may not be sufficient to drive the reaction to completion, especially if minor hydrolysis occurs.Increase the equivalents of both POCl₃ and DMF used to generate the reagent. A range of 2.0 to 3.0 equivalents can significantly improve conversion. See the table below for guidance.
Sub-optimal Reaction Temperature Electrophilic aromatic substitution on a pyrazole ring is less facile than on a pyrrole or furan ring. The reaction often requires heating to overcome the activation energy barrier. Insufficient heat will result in very slow or stalled reactions.After the initial addition at low temperature, the reaction should be heated. A typical range is 80-100 °C. Monitor by TLC to determine the optimal time and temperature.
Improper Aqueous Workup The Vilsmeier reaction produces an iminium salt intermediate which must be hydrolyzed to the final aldehyde during workup. This hydrolysis is typically achieved by quenching the reaction mixture into a basic aqueous solution (e.g., sodium acetate or sodium hydroxide solution) and stirring. Improper pH or insufficient time during this step can lead to incomplete hydrolysis and loss of product.After cooling, slowly and carefully pour the reaction mixture onto crushed ice containing a sufficient amount of base (e.g., saturated sodium bicarbonate or dilute NaOH) to neutralize the acidic mixture. Stir vigorously for at least 1-2 hours to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
POCl₃ Equivalents 1.2 eq.2.5 eq.Ensures an excess of active electrophile is present to drive the reaction to completion, compensating for any minor deactivation.
Reaction Temperature 40-50 °C90-100 °CProvides sufficient energy to overcome the activation barrier for electrophilic substitution on the pyrazole ring.
Solvent Condition Standard DMFAnhydrous DMF (Sure/Seal™)Prevents hydrolysis and deactivation of the highly moisture-sensitive Vilsmeier reagent.
Workup Hydrolysis Quench in waterQuench in ice-cold aq. NaHCO₃Neutralizes the highly acidic mixture and facilitates the clean hydrolysis of the intermediate iminium salt to the final aldehyde product.

References

  • Jones, G. & Stanforth, S. P. The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Org. React.49 , 1–330 (2004). [Link]

  • Owsley, D. C. & Castro, C. E. Vilsmeier-Haack reaction. In Comprehensive Organic Name Reactions and Reagents (John Wiley & Sons, Inc., 2010). [Link]

  • Meth-Cohn, O. & Taylor, D. L. The Vilsmeier-Haack reaction. In Comprehensive Organic Synthesis II2 , 555–581 (Elsevier, 2014). [Link]

  • Elguero, J., Goya, P. & Jagerovic, N. The Chemistry of Pyrazoles. In The Chemistry of Heterocyclic Compounds 1–139 (John Wiley & Sons, Inc., 2011). [Link]

  • Finar, I. L. The alkylation of pyrazoles. Journal of the Chemical Society B: Physical Organic 725 (1968). [Link]

Purification of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of N-alkylated pyrazole-4-carbaldehydes. The synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde—whether achieved via the Vilsmeier-Haack formylation of 1-(cyclobutylmethyl)-1H-pyrazole or the direct N-alkylation of 1H-pyrazole-4-carbaldehyde—often yields a complex reaction mixture[1].

This guide provides field-proven, self-validating protocols to isolate your target compound with high purity and yield, explaining the mechanistic reasoning behind every step.

Part 1: Quantitative Data & Physicochemical Properties

Before initiating purification, it is critical to understand the physical parameters of the target molecule and its common reaction impurities. This data dictates our choice of solvents and chromatographic conditions.

Compound / ImpurityMolecular Weight ( g/mol )Polarity (TLC behavior)Key Functional GroupPhysical State at RT
1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde 164.21Moderate (Rf ~0.4 in 3:1 Hex/EtOAc)Aldehyde, N-AlkylViscous yellow oil / Low-melting solid
1H-pyrazole-4-carbaldehyde (Starting Material)96.09High (Rf ~0.1 in 3:1 Hex/EtOAc)Aldehyde, N-H (H-bond donor)Solid
Cyclobutylmethyl bromide (Alkylating Agent)149.03Very Low (Rf ~0.9 in 3:1 Hex/EtOAc)Alkyl halideLiquid
N,N-Dimethylformamide (DMF) (Solvent/Reagent)73.09High (Water soluble)AmideLiquid

Part 2: Troubleshooting Guide & FAQs

Q1: During the aqueous workup of my Vilsmeier-Haack reaction, I am getting a stubborn emulsion. How do I break it and ensure maximum recovery? Causality & Solution: Emulsions in this workflow are typically caused by the formation of phosphate salts (from POCl3) and the amphiphilic nature of the crude pyrazole. Furthermore, if the pH is too low, the pyrazole nitrogen becomes protonated, dragging the product into the aqueous phase and stabilizing the emulsion[2]. Self-Validating Fix: Ensure your aqueous quench is strictly neutralized to pH 7–8 using saturated aqueous NaHCO3. Verify this with pH test strips—do not guess based on gas evolution. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite. This removes insoluble polymeric byproducts acting as emulsifiers. Finally, washing the combined organic layers with brine (saturated NaCl) will increase the ionic strength of the aqueous phase, forcing the organic product into the ethyl acetate layer.

Q2: My TLC shows the product co-eluting with unreacted 1H-pyrazole-4-carbaldehyde. How can I separate them effectively? Causality & Solution: If you synthesized the compound via N-alkylation, unreacted 1H-pyrazole-4-carbaldehyde is your primary impurity. While both molecules contain an aldehyde, the starting material possesses a free N-H group on the pyrazole ring, making it a strong hydrogen-bond donor[3]. This causes it to interact heavily with the silanol groups on stationary phase silica gel. Self-Validating Fix: Do not use highly polar solvent systems (like pure EtOAc or DCM/MeOH) early in the column. Start your gradient with 10% EtOAc in Hexanes. The alkylated product (lacking the N-H bond) will elute significantly earlier. Verify separation by staining your TLC plates with 2,4-Dinitrophenylhydrazine (2,4-DNPH); both will stain orange/red due to the aldehyde, but the Rf difference will be stark in non-polar eluents.

Q3: I expected a solid product, but I isolated a viscous yellow oil. Is my product impure? Causality & Solution: 1-alkyl-1H-pyrazole-4-carbaldehydes often present as low-melting solids or highly viscous oils due to the disruption of crystal lattice packing by the flexible alkyl chain (in this case, the cyclobutylmethyl group). Trace amounts of residual solvent (like ethyl acetate) can depress the melting point further, preventing crystallization. Self-Validating Fix: Subject the oil to high vacuum (≤ 0.1 mbar) for at least 4 hours to remove residual solvent. If it remains an oil, perform a trituration: add a small volume of ice-cold pentane or hexane, scratch the inside of the flask with a glass rod to induce nucleation, and decant the solvent. The physical friction combined with the non-polar solvent (which dissolves lipophilic impurities but poorly dissolves the polar aldehyde) will force crystallization.

Q4: Do I need to worry about regioisomeric impurities (e.g., N1 vs. N2 alkylation)? Causality & Solution: No. 1H-pyrazole-4-carbaldehyde is a tautomeric system. Because the molecule is symmetric with respect to the 4-position, alkylation at either nitrogen yields the exact same molecule: 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde. If you used the Vilsmeier-Haack route starting from 1-(cyclobutylmethyl)-1H-pyrazole, the formylation is highly regioselective for the electron-rich C4 position, making 3- or 5-formyl regioisomers negligible[1].

Part 3: Step-by-Step Purification Protocol

Phase 1: Quenching and Liquid-Liquid Extraction

  • Quench: Once the reaction is complete (verified by TLC consumption of starting material), cool the reaction vessel to 0 °C. Slowly pour the mixture over crushed ice. Causality: The Vilsmeier intermediate or residual alkylating base must be neutralized thermally and chemically to prevent degradation of the aldehyde[2].

  • Neutralize: Slowly add saturated aqueous NaHCO3 until the aqueous layer reaches a stable pH of 7–8 (verify with pH strips).

  • Extract: Transfer to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL per 10 mmol scale).

  • Wash & Dry: Combine the organic layers and wash with deionized water (1 × 50 mL) to remove residual DMF, followed by brine (1 × 50 mL) to remove water from the organic phase. Dry the organic layer over anhydrous Na2SO4.

  • Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator at 40 °C) to yield the crude product.

Phase 2: Silica Gel Column Chromatography

  • Preparation: Pack a glass chromatography column with silica gel (230-400 mesh) using Hexanes as the slurry solvent.

  • Loading: Dissolve the crude oil in a minimal amount of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Elution: Begin elution with 10% Ethyl Acetate in Hexanes. Gradually increase the polarity to 30% Ethyl Acetate in Hexanes[2].

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm and 2,4-DNPH stain). The target 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde will elute first, followed by any unreacted starting material at higher polarity.

  • Isolation: Pool the fractions containing the pure product and concentrate under reduced pressure.

Part 4: Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (Product, DMF, Salts, SM) B Quench & Neutralize (Ice + NaHCO3 to pH 7-8) A->B C Liquid-Liquid Extraction (EtOAc / Aqueous) B->C D Aqueous Waste (Salts, DMF) C->D Discard E Organic Phase (Crude Product) C->E Keep F Silica Gel Chromatography (Hexane:EtOAc Gradient) E->F Concentrate G Trituration (Cold Hexane/Pentane) F->G If viscous oil H Pure 1-(cyclobutylmethyl)- 1H-pyrazole-4-carbaldehyde F->H If solidifies G->H

Experimental workflow for the isolation and purification of the target pyrazole carbaldehyde.

References

  • [1] 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI (Molbank 2024, 2024(1), M1782). Available at:[Link]

Sources

Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols for the Vilsmeier-Haack (VH) formylation of pyrazoles.

Part 1: Core Principles & FAQ (The "Why")

Q1: What is the mechanistic basis of the Vilsmeier-Haack formylation on pyrazoles, and why is it regioselective? Answer: The Vilsmeier-Haack reaction is a premier method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings[1]. The reaction relies on a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is generated in situ from the reaction of a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[1],[2].

For pyrazoles, formylation occurs almost exclusively at the C4 position[1]. This regioselectivity is driven by electronic delocalization: electrophilic attack at C4 generates a Wheland intermediate where the positive charge is efficiently stabilized across both nitrogen atoms of the pyrazole ring. Attack at the C3 or C5 positions would disrupt the aromatic sextet more severely, making C4 the thermodynamically and kinetically favored site[2].

VH_Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0 °C, -PO2Cl2 Wheland Wheland Intermediate (C4 Attack) VR->Wheland + Pyrazole Pyr Pyrazole Substrate Pyr->Wheland Iminium Iminium Salt Wheland->Iminium -HCl, Heat Product Pyrazole-4-carboxaldehyde Iminium->Product H2O Quench Hydrolysis

Mechanistic pathway of the Vilsmeier-Haack formylation on pyrazoles.

Part 2: Standardized & Self-Validating Experimental Protocol

Q2: What is the baseline protocol for formylating a substituted pyrazole, and how do I validate its progress? Answer: The following is a self-validating methodology adapted for standard N-substituted pyrazoles (e.g., 1-isopropyl-1H-pyrazole)[2],[3].

Step 1: Vilsmeier Reagent Formation

  • Action: In an anhydrous, inert-gas flushed flask, cool anhydrous DMF (3.0 equivalents) to 0 °C. Add POCl₃ (1.5 equivalents) dropwise over 15–30 minutes. Stir for an additional 30 minutes at 0 °C[4].

  • Causality: The reaction between DMF and POCl₃ is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of the moisture-sensitive chloroiminium ion[1].

  • Self-Validation Checkpoint: The solution should transition from clear to a pale-yellow, viscous complex. If the solution turns dark brown or black immediately, moisture contamination or thermal degradation has occurred; abort and restart with fresh, anhydrous reagents.

Step 2: Substrate Addition & Heating

  • Action: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0 °C. Remove the ice bath, allow it to reach room temperature, and then heat to 60–80 °C for 2–6 hours[2].

  • Causality: Heating provides the activation energy required to drive the electrophilic aromatic substitution and subsequent elimination of HCl to form the stable iminium salt[2].

  • Self-Validation Checkpoint: Monitor by Thin Layer Chromatography (TLC). Quench a 10 µL reaction aliquot in 1 mL of saturated NaHCO₃, extract with ethyl acetate, and spot the organic layer. The disappearance of the starting material indicates complete conversion to the iminium intermediate (which hydrolyzes to the aldehyde in the quenched aliquot)[1].

Step 3: Quench and Hydrolysis

  • Action: Cool the reaction to room temperature and pour it slowly over crushed ice with vigorous stirring[2].

  • Causality: The ice quench serves a dual purpose: it safely neutralizes unreacted POCl₃ (a violent exothermic process) and provides the aqueous environment necessary to hydrolyze the iminium salt into the final aldehyde[1].

  • Self-Validation Checkpoint: The initial quench will be highly acidic. The product will not fully partition into the organic layer until the aqueous phase is neutralized (pH ~7-8) using saturated NaHCO₃. Monitor CO₂ gas evolution to gauge neutralization progress[3].

Step 4: Extraction & Purification

  • Action: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography[2].

Part 3: Optimization & Quantitative Data

Q3: How do equivalents of DMF/POCl₃ and temperature affect the yield of deactivated pyrazoles? Answer: While electron-rich pyrazoles formylate easily at 60–80 °C, pyrazoles with electron-withdrawing groups (e.g., 5-chloro-1H-pyrazoles) are deactivated and require aggressive optimization[5]. Increasing both the temperature and the molar equivalents of the Vilsmeier reagent is necessary to drive the reaction forward.

The table below demonstrates the critical relationship between reagent equivalents, temperature, and yield for a deactivated substrate (1-methyl-3-propyl-5-chloro-1H-pyrazole)[5],[6].

EntryRatio (Substrate : DMF : POCl₃)Temperature (°C)Time (h)Yield (%)
11 : 2 : 27020
21 : 2 : 2120232
31 : 5 : 2120255
41 : 6 : 4120281
51 : 6 : 4120481

Summary of quantitative data: A 6-fold excess of DMF and 4-fold excess of POCl₃ at 120 °C is required to achieve optimal yields (>80%) for deactivated chloro-pyrazoles. Extending the reaction time beyond 2 hours under these conditions provides no additional benefit[5].

Part 4: Troubleshooting Guide

Q4: My reaction resulted in low or no yield. How do I systematically troubleshoot this? Answer: Low yields typically stem from compromised reagents, insufficient thermal energy for deactivated substrates, or incomplete hydrolysis during the work-up phase[3]. Follow the decision matrix below to isolate the root cause.

Troubleshooting Start Issue: Low/No Yield Check1 Check Reagents: Are DMF & POCl3 anhydrous? Start->Check1 Fix1 Use fresh POCl3 & dry DMF under N2 Check1->Fix1 No Check2 Check Reaction Temp: Is substrate deactivated? Check1->Check2 Yes Fix2 Increase Temp to 80-120 °C Increase POCl3 eq. Check2->Fix2 Yes Check3 Check Work-up: Did iminium hydrolyze? Check2->Check3 No Fix3 Extend ice quench time Neutralize with NaHCO3 Check3->Fix3 No

Troubleshooting workflow for resolving low yields in Vilsmeier-Haack formylations.

Q5: I am experiencing emulsion formation and poor phase separation during extraction. How can I resolve this? Answer: Pyrazole-4-carboxaldehydes often exhibit partial water solubility, and the complex mixture of hydrolyzed phosphorus byproducts can act as emulsifiers[1].

  • Solution: Saturate the aqueous layer with NaCl (brine) prior to extraction. This "salting-out" effect decreases the polarity of the aqueous phase, driving the organic product into the extraction solvent[1]. If a persistent emulsion remains, vacuum filter the biphasic mixture through a pad of Celite to remove polymeric impurities before separating the layers[1].

Q6: I am observing unexpected side products instead of the pure formylated pyrazole. What causes this? Answer: If your pyrazole substrate contains susceptible leaving groups (e.g., a 1-chloroethyl moiety), the conditions of the Vilsmeier-Haack reaction can induce tandem side reactions. For instance, treatment of 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole with DMF/POCl₃ can lead to the elimination of hydrogen chloride, resulting in a vinyl intermediate that subsequently undergoes formylation[5]. To prevent this, ensure protecting groups or substituents are stable under both highly electrophilic and mildly basic/acidic work-up conditions[5].

References

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC, 2019(6), 1-14.[Link]

Sources

Technical Support Center: Synthesis of Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for common challenges encountered during the synthesis of pyrazole-4-carbaldehydes. It is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve synthetic issues, ensuring the efficient and successful production of these valuable heterocyclic building blocks.

Table of Contents

  • Troubleshooting Guide: The Vilsmeier-Haack Reaction

    • FAQ 1: My Vilsmeier-Haack reaction yields a mixture of regioisomers (4- and 5-carbaldehydes). How can I improve selectivity for the desired 4-isomer?

    • FAQ 2: My reaction is sluggish and incomplete, with significant starting material recovery. What factors can I adjust to drive the reaction to completion?

    • FAQ 3: I've isolated a persistent impurity that appears to be a dichloromethyl or N-formyl species. How can I prevent its formation and remove it?

  • Alternative Synthetic Strategies & Their Challenges

    • FAQ 4: Are there viable alternatives to the Vilsmeier-Haack reaction for synthesizing pyrazole-4-carbaldehydes?

  • Purification & Characterization

    • FAQ 5: What are the most effective methods for purifying pyrazole-4-carbaldehydes and removing common side products?

  • Experimental Protocols

    • Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an N-Substituted Pyrazole

    • Protocol 2: Hydrolytic Work-up to Minimize Dichloromethyl Impurity

  • References

Troubleshooting Guide: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles, including pyrazoles. It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). While effective, this reaction is prone to several side reactions that can complicate synthesis and purification.

FAQ 1: My Vilsmeier-Haack reaction yields a mixture of regioisomers (4- and 5-carbaldehydes). How can I improve selectivity for the desired 4-isomer?

Root Cause Analysis:

The regioselectivity of electrophilic substitution on the pyrazole ring is highly sensitive to the nature of the substituents, particularly on the nitrogen atoms.

  • N1-Substitution: The substituent on the N1 position plays a crucial role in directing the electrophilic attack of the Vilsmeier reagent. Bulky N1-substituents, such as a phenyl or tert-butyl group, can sterically hinder attack at the C5 position, thereby favoring formylation at the C4 position. In contrast, smaller N1-substituents like a methyl group may offer less steric hindrance, leading to mixtures of 4- and 5-formylated products.

  • Unsubstituted Pyrazoles: In N-unsubstituted pyrazoles, the situation is more complex as the pyrazole can be deprotonated under the reaction conditions, leading to an anionic species that can react at multiple positions. This often results in poor selectivity and lower yields. It is highly recommended to protect the N1 position before attempting a Vilsmeier-Haack reaction.

Troubleshooting & Preventative Measures:

  • Choice of N1-Substituent: If your synthetic route allows, consider using a pyrazole with a bulky N1-substituent to sterically direct the formylation to the 4-position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity. Run the reaction at 0 °C or even lower and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity. While DMF is often used as both a reagent and a solvent, using a non-polar solvent like 1,2-dichloroethane (DCE) or chloroform can sometimes alter the selectivity profile.

Workflow for Optimizing Regioselectivity:

start Mixture of 4- and 5-carbaldehyde isomers observed check_N1 Is the N1 position substituted? start->check_N1 protect_N1 Protect the N1 position (e.g., with a Boc or Trityl group) check_N1->protect_N1 No check_bulk Is the N1-substituent sterically bulky? check_N1->check_bulk Yes protect_N1->check_bulk increase_bulk Consider a synthetic route with a bulkier N1-substituent (e.g., phenyl, t-butyl) check_bulk->increase_bulk No lower_temp Lower the reaction temperature (e.g., to 0 °C or -10 °C) check_bulk->lower_temp Yes increase_bulk->lower_temp optimize_solvent Screen alternative solvents (e.g., DCE, chloroform) lower_temp->optimize_solvent end Improved selectivity for 4-carbaldehyde optimize_solvent->end

Caption: Troubleshooting workflow for poor regioselectivity.

FAQ 2: My reaction is sluggish and incomplete, with significant starting material recovery. What factors can I adjust to drive the reaction to completion?

Root Cause Analysis:

Incomplete conversion in a Vilsmeier-Haack reaction can often be attributed to several factors:

  • Insufficient Reagent: The stoichiometry of the Vilsmeier reagent (POCl₃/DMF) to the pyrazole substrate is critical. An insufficient amount of the active electrophile will naturally lead to an incomplete reaction.

  • Deactivated Substrate: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the C4 position, slowing down the rate of electrophilic substitution.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A balance must be struck between selectivity and reaction completion.

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. Contamination of the reagents or glassware with water will quench the reagent and inhibit the reaction.

Troubleshooting & Preventative Measures:

  • Stoichiometry: Increase the equivalents of POCl₃ and DMF. A common starting point is 1.5 to 3.0 equivalents of each relative to the pyrazole substrate. See the table below for suggested starting conditions.

  • Reaction Temperature and Time: For deactivated substrates, it may be necessary to increase the reaction temperature (e.g., from room temperature to 60-80 °C) and extend the reaction time. Monitor the reaction progress closely to avoid decomposition.

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents.

Table 1: Recommended Starting Conditions for Vilsmeier-Haack Reaction

Substrate ReactivityPOCl₃ (equiv.)DMF (equiv.)Temperature (°C)Time (h)
Electron-rich pyrazole1.51.50 to 252-4
Neutral pyrazole2.02.025 to 604-12
Electron-poor pyrazole3.03.060 to 10012-24
FAQ 3: I've isolated a persistent impurity that appears to be a dichloromethyl or N-formyl species. How can I prevent its formation and remove it?

Root Cause Analysis:

  • Dichloromethyl Impurity: The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate. Incomplete hydrolysis of this intermediate during the aqueous work-up can lead to the formation of a dichloromethyl-substituted pyrazole. This side product can be difficult to separate from the desired aldehyde.

  • N-Formylation: In cases where the N1 position is unsubstituted, direct formylation of the nitrogen can occur, leading to an N-formylpyrazole side product.

Troubleshooting & Preventative Measures:

  • Hydrolysis Conditions: The key to avoiding the dichloromethyl impurity is to ensure complete hydrolysis of the Vilsmeier intermediate. This is typically achieved by quenching the reaction mixture with a basic solution (e.g., aqueous sodium bicarbonate or sodium hydroxide) and stirring vigorously at an elevated temperature (e.g., 40-60 °C) for a sufficient period.

  • N-Protection: As mentioned in FAQ 1, protecting the N1 position of the pyrazole is the most effective way to prevent N-formylation.

cluster_main Vilsmeier-Haack Mechanism & Side Reactions pyrazole N1-R-Pyrazole iminium Iminium Intermediate pyrazole->iminium Electrophilic Attack at C4 vilsmeier Vilsmeier Reagent (POCl3 + DMF) aldehyde Desired Pyrazole-4-carbaldehyde iminium->aldehyde Complete Hydrolysis (H2O, Base) dichloro Side Product: 4-Dichloromethyl-pyrazole iminium->dichloro Incomplete Hydrolysis

Caption: Formation of dichloromethyl impurity.

Alternative Synthetic Strategies & Their Challenges

FAQ 4: Are there viable alternatives to the Vilsmeier-Haack reaction for synthesizing pyrazole-4-carbaldehydes?

Yes, several alternative methods exist, each with its own set of advantages and potential side reactions.

  • Oxidation of 4-Methylpyrazoles: If a 4-methylpyrazole is readily available, it can be oxidized to the corresponding aldehyde. Common oxidizing agents include selenium dioxide (SeO₂), manganese dioxide (MnO₂), or potassium permanganate (KMnO₄).

    • Common Issues: Over-oxidation to the corresponding carboxylic acid is a frequent side reaction, especially with strong oxidizing agents like KMnO₄. Careful control of stoichiometry and reaction temperature is essential. SeO₂ is effective but highly toxic and requires specialized handling.

  • Metalation and Formylation: Pyrazoles can be deprotonated at the C4 position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with a formylating agent like DMF.

    • Common Issues: This method is often not regioselective for N-unsubstituted pyrazoles. For N-substituted pyrazoles, deprotonation can sometimes occur at other positions depending on the substituents present. This method also requires strict anhydrous and inert conditions.

Purification & Characterization

FAQ 5: What are the most effective methods for purifying pyrazole-4-carbaldehydes and removing common side products?
  • Column Chromatography: Silica gel column chromatography is the most common method for purifying pyrazole-4-carbaldehydes. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. The less polar dichloromethyl impurity and unreacted starting material will typically elute before the more polar aldehyde product.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for removing minor impurities and obtaining a highly pure product.

  • Acid-Base Extraction: If the side product has a different pKa than the desired product (e.g., an over-oxidized carboxylic acid), an acid-base extraction during the work-up can be used to separate them.

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an N-Substituted Pyrazole

Disclaimer: This is a general procedure and may require optimization for specific substrates. Always perform a thorough risk assessment before conducting any chemical reaction.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.0 equiv.).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add POCl₃ (2.0 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the resulting mixture at 0 °C for 30 minutes. Add a solution of the N-substituted pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF or other suitable solvent (e.g., DCE) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature or heat as required (see Table 1). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Hydrolysis: Add a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide until the pH is basic (pH 8-9). Stir the mixture vigorously at 40-60 °C for 1-2 hours to ensure complete hydrolysis of the intermediate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Hydrolytic Work-up to Minimize Dichloromethyl Impurity
  • After the reaction is deemed complete, cool the reaction flask to 0 °C.

  • In a separate, larger flask, prepare a solution of 10% aqueous sodium hydroxide.

  • Slowly and carefully, with vigorous stirring, add the reaction mixture to the cold sodium hydroxide solution. Caution: This is an exothermic process.

  • Once the addition is complete, heat the mixture to 50 °C and stir for 2 hours.

  • Cool the mixture to room temperature and proceed with the extraction as described in Protocol 1.

References

  • Jones, G. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Pyrazoles. John Wiley & Sons.
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). The Chemistry of Functional Groups, The Chemistry of Pyrazoles. Patai's Chemistry of Functional Groups. URL: [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Larock, R. C. (1999).

Column chromatography alternatives for pyrazole purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who are bottlenecked by the time and solvent consumption of traditional silica gel column chromatography. Pyrazoles are a privileged, heavily utilized scaffold in drug discovery, but their polarity and hydrogen-bonding capabilities often lead to severe tailing and poor resolution on standard normal-phase silica.

This guide provides field-proven, scalable alternatives to column chromatography for pyrazole purification. By exploiting the intrinsic physicochemical properties of the pyrazole ring—specifically its tunable basicity and predictable crystallization thermodynamics—you can achieve high-purity compounds while bypassing the column entirely.

Purification Strategy Decision Workflow

The selection of a purification method must be dictated by the physical state of the crude mixture and the electronic nature of the pyrazole substituents.

DecisionTree Start Crude Pyrazole Mixture CheckBasic Is the pyrazole sufficiently basic? (pKa > 2.5) Start->CheckBasic CheckSolid Is the target product a solid at RT? CheckBasic->CheckSolid No SCX SCX Catch-and-Release or Acid-Base Extraction CheckBasic->SCX Yes Cryst Recrystallization (Single or Binary Solvent) CheckSolid->Cryst Yes Distill Fractional Distillation or Kugelrohr CheckSolid->Distill No (Oil/Liquid)

Logical decision tree for selecting pyrazole purification alternatives.

Module 1: Catch-and-Release Purification (SCX Resin)

Causality & Mechanism: Unsubstituted pyrazole has a pKa of approximately 2.48[1], making it a weak base. However, electron-donating substituents (e.g., alkyl groups) can increase this basicity. Strong Cation Exchange (SCX) chromatography exploits this by using a solid support functionalized with propylsulfonic acid. When the crude mixture is applied, the basic pyrazole nitrogen is protonated by the strongly acidic resin, forming an ionic bond ("Catch"). Neutral and acidic impurities pass straight through. A subsequent wash with a basic solution (e.g., ammonia in methanol) deprotonates the pyrazole, disrupting the ionic interaction and eluting the pure product ("Release")[2][3].

Protocol: SCX Catch-and-Release Workflow

Self-Validating System: Spot the flow-through from Step 2 on a TLC plate. The absence of the UV-active pyrazole spot confirms successful resin binding.

  • Column Conditioning: Wash the SCX cartridge with 2 column volumes (CV) of Methanol (MeOH), followed by 2 CV of Dichloromethane (DCM) to swell the resin.

  • Loading (Catch): Dissolve the crude pyrazole in a minimal amount of DCM (or DCM/MeOH if solubility is poor). Load onto the column. Allow it to drip through by gravity.

  • Washing: Wash the column with 3 CV of DCM, followed by 3 CV of MeOH. This removes all non-basic organic impurities.

  • Elution (Release): Elute the target pyrazole using 2-3 CV of 2.0 M Ammonia in Methanol (

    
    /MeOH).
    
  • Isolation: Concentrate the basic eluate under reduced pressure to yield the pure free-base pyrazole.

Troubleshooting FAQ

Q: My pyrazole is eluting during the neutral wash step. Why is it not binding? A: Your pyrazole is likely too weakly basic. Electron-withdrawing groups (e.g., nitro, trifluoromethyl, halogens) drastically lower the pKa of the pyrazole nitrogen. If the pKa drops below 1.5, the sulfonic acid resin cannot efficiently protonate it. In this scenario, you must pivot to Recrystallization.

SCXWorkflow Resin SCX Resin (Propylsulfonic Acid) Load 1. Load (Catch) Protonation of Pyrazole Resin->Load Wash 2. Wash Remove Neutral Impurities Load->Wash MeOH/DCM Elute 3. Elute (Release) NH3/MeOH Deprotonation Wash->Elute Basic Eluent Pure Pure Free-Base Pyrazole Elute->Pure

Mechanistic workflow of SCX catch-and-release purification for basic pyrazoles.

Module 2: Advanced Recrystallization (Binary Solvent Systems)

Causality & Mechanism: Crystallization relies on the differential solubility of the target compound versus impurities across a temperature gradient. For pyrazoles, binary mixed-solvent systems (e.g., ethanol/water or hexane/ethyl acetate) are highly effective[4]. The thermodynamic principle involves creating a supersaturated solution where the target pyrazole's lattice energy favors precipitation over remaining solvated, while impurities remain dissolved in the mother liquor.

Protocol: Binary Solvent Recrystallization

Self-Validating System: Analyze the mother liquor via TLC after filtration. If the target pyrazole is highly concentrated in the mother liquor, the initial solvent volume was too high or the cooling gradient was insufficient.

  • Dissolution: Dissolve the crude pyrazole in the absolute minimum volume of a hot "good" solvent (e.g., boiling Ethanol) where it is highly soluble.

  • Anti-Solvent Addition: Dropwise, add a hot anti-solvent (e.g., Water) until the solution just becomes cloudy (turbid). Add 1-2 drops of the "good" solvent until the solution turns clear again.

  • Cooling: Allow the flask to cool to room temperature undisturbed. Once at room temperature, transfer to an ice bath for 30 minutes to maximize lattice formation.

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel) and wash with a minimal amount of ice-cold anti-solvent.

Troubleshooting FAQ

Q: My pyrazole compound is "oiling out" instead of crystallizing. What should I do? A: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating[4]. The solute separates as a liquid phase rather than a solid crystal lattice. To correct this:

  • Increase the "Good" Solvent Volume: This lowers the saturation temperature, ensuring the compound stays dissolved until the temperature drops below its melting point.

  • Slow the Cooling Rate: Rapid cooling promotes oiling. Use an insulated Dewar flask to cool the solution at a highly controlled rate.

  • Seed the Solution: Introduce a microscopic seed crystal of the pure pyrazole to bypass the kinetic barrier of primary nucleation[4].

RecrystTrouble Issue Issue: 'Oiling Out' (Liquid phase separates) Cause Cause: Melting point < Precipitation temperature Issue->Cause Sol1 Add more 'Good' Solvent (Lowers saturation temp) Cause->Sol1 Sol2 Cool Slowly (Use Dewar flask) Cause->Sol2 Sol3 Add Seed Crystal (Induces nucleation) Cause->Sol3 Success Pure Pyrazole Crystals Sol1->Success Sol2->Success Sol3->Success

Troubleshooting workflow for pyrazole oiling out during crystallization.

Module 3: Acid-Base Extraction & Salt Formation

Causality & Mechanism: For highly lipophilic pyrazoles synthesized on a large scale, forming a mineral acid salt (e.g., with sulfuric or phosphoric acid) can dramatically shift the partition coefficient (LogP) towards the aqueous phase[5]. This leaves lipophilic organic impurities in the organic phase. Subsequent basification regenerates the free base, allowing it to be extracted back into a clean organic solvent.

Protocol: Acid-Base Extraction

Self-Validating System: Verify the pH of the aqueous phase is < 2 during the acid extraction, and > 9 during basification using pH paper. This ensures complete protonation and subsequent deprotonation.

  • Initial Extraction: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Extract with 1.0 M aqueous HCl (3 x 20 mL). The basic pyrazole moves to the aqueous layer as a hydrochloride salt.

  • Organic Wash: Discard the organic layer (contains neutral/acidic impurities). Wash the aqueous layer once more with fresh Ethyl Acetate to remove residual lipophilic contaminants.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH dropwise until the pH > 9. The pyrazole will crash out as a free base (or form a cloudy suspension).

  • Back-Extraction: Extract the basified aqueous layer with fresh Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over

    
    , filter, and concentrate.
    

Quantitative Comparison of Purification Methods

To assist in method selection, the following table summarizes the operational metrics and physicochemical requirements for each alternative purification technique.

Purification MethodTarget Pyrazole ProfileTypical Recovery YieldProcessing TimeScalabilitySolvent Consumption (per gram)
SCX Catch & Release Basic (pKa > 2.5)85 - 95%< 1 HourModerate (Resin capacity limits)~30 - 50 mL
Recrystallization Solid at RT, High Purity Req.60 - 80% (1st crop)4 - 24 HoursExcellent (Kilogram scale)~10 - 20 mL
Acid-Base Extraction Basic, Highly Lipophilic75 - 90%1 - 2 HoursExcellent (Kilogram scale)~100 mL (Aqueous/Organic)
Column Chromatography Baseline standard70 - 90%2 - 6 HoursPoor (Non-linear scale-up)> 500 mL

References

  • IntechOpen. "Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen". IntechOpen. [Link]

  • AIR Unimi. "Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents - AIR Unimi". University of Milan. [Link]

  • Biotage. "Rapid Compound Production: Microwave Assisted Synthesis, Workup & Purification". Biotage. [Link]

Sources

Technical Support Center: Pyrazole Workup & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Pyrazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of functionalized pyrazoles. While the parent 1H-pyrazole is a highly robust aromatic heterocycle, the introduction of electron-withdrawing groups, protecting groups, or energetic substituents drastically alters its physicochemical behavior.

This guide is designed to provide you with the mechanistic causality behind pyrazole decomposition, self-validating experimental protocols, and data-driven troubleshooting strategies to ensure high-yield recoveries.

Troubleshooting Guides & FAQs

Q1: My N-acyl pyrazole completely degraded into the parent pyrazole and a carboxylic acid during the aqueous extraction. How do I prevent this? A1: The degradation you are observing is rapid hydrolysis. N-acyl pyrazoles do not behave like standard amides; they act as "active amides" or acylating agents. The pyrazole ring is an excellent leaving group because the resulting pyrazolate anion is stabilized by aromatic delocalization[1]. Consequently, the carbonyl carbon is highly electrophilic.

  • Causality: If you use 1M NaOH during workup, the strong nucleophilic hydroxide rapidly attacks the carbonyl. If you use 1M HCl, the pyrazole nitrogen is protonated, turning it into an even better leaving group, allowing water to hydrolyze the bond.

  • Solution: You must use a strictly pH-neutral, buffered workup (e.g., 0.1 M Phosphate buffer, pH 7.0) and avoid any strong aqueous acids or bases.

Q2: I am losing my pyrazole product on the silica gel column. The TLC shows a long streak, and my isolated yield is <20%. Why is this happening? A2: Standard silica gel is inherently acidic, with a surface pKa ranging from 4.5 to 5.5. This acidity interacts detrimentally with pyrazoles in two ways:

  • Irreversible Adsorption: The basic nitrogen of the pyrazole ring becomes protonated, leading to strong electrostatic interactions with the silica surface, causing severe streaking and poor recovery[2].

  • Protecting Group Cleavage: Acid-sensitive protecting groups commonly used on pyrazoles, such as Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl), undergo acid-catalyzed cleavage directly on the column[3].

  • Solution: Passivate the silica gel by pre-flushing the column with 1-2% Triethylamine (TEA) to neutralize the acidic silanol groups, or switch your stationary phase to neutral alumina.

Q3: During solvent removal on the rotary evaporator, my nitro-pyrazole derivative turned dark and the pressure spiked. What went wrong? A3: You likely triggered thermal decomposition. Polynitro- or amino-nitro-pyrazoles (e.g., 5-amino-3,4-dinitropyrazole) are classified as energetic materials. They possess low activation energies for decomposition and can undergo N-NO2 bond dissociation or N2 elimination upon heating[4].

  • Solution: Always maintain the rotary evaporator water bath below 30°C for energetic pyrazoles and avoid drying them to a hard crust under high vacuum.

Quantitative Data: Pyrazole Derivative Stability Profile

To optimize your workup, identify your pyrazole class in the table below to determine its primary degradation pathway and the optimal handling parameters.

Pyrazole Derivative TypeCommon SubstituentsPrimary Degradation PathwayOptimal Workup pHRecommended Purification
N-Acyl Pyrazoles Benzoyl, Acetyl, CarbamateHydrolysis (Nucleophilic attack)6.5 – 7.5Passivated Silica (1% TEA)
N-Protected Pyrazoles Boc, THP, TritylAcid-Catalyzed Cleavage7.0 – 8.0Neutral Alumina / Passivated Silica
Energetic Pyrazoles Nitro, Amino-nitroThermal Decomposition6.0 – 8.0Low-Temp Evaporation (< 30°C)
Electron-Rich Pyrazoles Amino, AlkoxyOxidation / Acid Degradation7.0 – 8.5Reverse-Phase HPLC

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not blindly follow steps. Use these self-validating protocols which contain built-in diagnostic checks to verify the system's integrity in real-time.

Protocol A: pH-Controlled Aqueous Workup for Sensitive Pyrazoles

Use this protocol for N-acyl, N-Boc, and N-THP pyrazoles.

  • Quenching: Cool the reaction mixture to 0°C. Instead of quenching with water or brine, add an equal volume of cold 0.1 M Potassium Phosphate buffer (pH 7.0).

  • Validation Check (The pH Gate): Insert a calibrated pH probe or high-resolution pH paper into the aqueous layer. It MUST read between 6.8 and 7.2. Causality: If the pH drifts below 6.5, the buffering capacity is exhausted, and acid-catalyzed hydrolysis will begin. If this occurs, add 0.1 M NaHCO₃ dropwise until the pH is restored to 7.0.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Washing: Wash the combined organic layers with pH-neutral brine (standard brine can be slightly acidic; pre-neutralize it with a pinch of NaHCO₃).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Do not use MgSO₄, as it is slightly acidic and can trigger deprotection during concentration.

Protocol B: TEA-Passivated Silica Gel Chromatography

Use this protocol to prevent streaking and on-column degradation.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/EtOAc) and add 1% v/v Triethylamine (TEA). Mix thoroughly.

  • Validation Check (2D TLC Integrity Test): Before committing your entire batch to the column, spot the crude mixture in the bottom-left corner of a square TLC plate. Develop the plate in the TEA-spiked solvent. Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent.

    • Self-Validation: If your compound appears as a single, tight spot exactly on the diagonal axis, it is stable. If spots appear off the diagonal, degradation is still occurring, and you must switch to Neutral Alumina.

  • Column Packing: Slurry pack the silica gel column using the TEA-spiked solvent. Flush the column with at least 3 column volumes (CV) of the solvent to fully neutralize the silanol groups.

  • Elution: Load your sample and elute normally. The TEA will elute with the solvent front and can be removed during high-vacuum drying.

Workup Decision Workflow

PyrazoleWorkflow A Crude Pyrazole Mixture B Identify Substituents (N-Acyl, Boc, THP, Nitro?) A->B C Acid/Base Sensitive (N-Acyl, Boc, THP) B->C Sensitive Groups D Thermally Unstable (Nitro, Azido) B->D Energetic Groups E Stable Pyrazole (Alkyl, Aryl) B->E Robust Groups F Buffered Workup (pH 7) Avoid Strong Acids/Bases C->F G Low-Temp Evaporation (< 30°C) D->G H Standard Aqueous Workup E->H I Passivated Silica (1% TEA) or Neutral Alumina F->I J Standard Silica Gel Chromatography G->J H->J

Decision tree for pyrazole workup and purification based on substituent sensitivity.

References

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate. URL:[Link]

  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1285065-74-8). Moving from bench-scale discovery to multi-kilogram pilot production introduces significant thermal, kinetic, and safety challenges.

This center provides mechanistic troubleshooting, self-validating protocols, and safety assessments to ensure a robust, reproducible scale-up campaign.

Overview & Synthetic Strategy

The synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde relies on two primary disconnections:

  • Route A (N-Alkylation): Direct alkylation of commercially available 1H-pyrazole-4-carbaldehyde. Because the starting pyrazole is a symmetric tautomeric system (positions 3 and 5 are equivalent), alkylation yields a single regioisomer.

  • Route B (Vilsmeier-Haack Formylation): Formylation of the pre-alkylated 1-(cyclobutylmethyl)-1H-pyrazole. This route utilizes inexpensive reagents but requires rigorous exotherm management[1],[2].

Pathways SM1 1H-pyrazole-4-carbaldehyde + (Bromomethyl)cyclobutane Product 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (Target Molecule) SM1->Product Route A: N-Alkylation Base, Solvent, Heat SM2 1-(cyclobutylmethyl)-1H-pyrazole + POCl3 / DMF SM2->Product Route B: Vilsmeier-Haack 1. 0-10°C  2. Heat  3. Hydrolysis

Synthetic pathways for 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde.

Troubleshooting & FAQs: Route A (N-Alkylation)

Q1: We are using (bromomethyl)cyclobutane and K₂CO₃ in DMF, but the reaction stalls at 70% conversion. How can we drive it to completion safely? A: The cyclobutylmethyl group is neopentyl-like and highly sterically hindered, making standard Sₙ2 displacement sluggish.

  • Causality: The bromide leaving group is insufficiently reactive to overcome the steric barrier of the substrate at moderate temperatures.

  • Solution: Implement in situ Finkelstein catalysis by adding 0.1–0.2 equivalents of Potassium Iodide (KI). The iodide exchanges with the bromide to form a transient, highly reactive (iodomethyl)cyclobutane intermediate, significantly accelerating the Sₙ2 attack by the pyrazole nitrogen.

Q2: On a 5 kg scale, the use of Sodium Hydride (NaH) for pyrazole deprotonation poses severe safety risks. What are the best alternatives? A: While NaH is ubiquitous in discovery chemistry, it is a severe hazard on scale due to foaming, exotherms, and explosive hydrogen generation ([3]).

  • Causality: Heterogeneous gas evolution in viscous mixtures can lead to reactor over-pressurization and thermal runaway.

  • Solution: Transition to a milder, inorganic base such as K₂CO₃ or Cs₂CO₃ in Acetonitrile (MeCN). These bases deprotonate the pyrazole without generating H₂ gas, offering a vastly superior safety profile for pilot-scale reactors.

Quantitative Data: Base and Solvent Selection for Scale-Up Alkylation
BaseSolventOptimal TempTypical YieldScale-Up SuitabilityKinetic & Safety Causality
NaH DMF0 to 25 °C85-90%Poor Severe H₂ gas evolution; high exotherm risk[3].
K₂CO₃ MeCN60-80 °C80-85%Excellent Safe, mild; requires KI catalyst for neopentyl-like halides.
Cs₂CO₃ DMF / NMP40-60 °C85-92%Good Faster kinetics than K₂CO₃ due to larger cation size; higher cost.
KOtBu THF0 to 40 °C75-80%Moderate Homogeneous reaction; avoids H₂, but risks side reactions.

Troubleshooting & FAQs: Route B (Vilsmeier-Haack Formylation)

Q3: During the addition of POCl₃ to DMF, we observe a dangerous temperature spike. How should this be handled in a jacketed reactor? A: The formation of the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride) is highly exothermic and requires strict temperature control ([4]).

  • Causality: The reaction between POCl₃ and DMF releases significant enthalpy. If POCl₃ is added too quickly, the cooling capacity of the reactor can be overwhelmed, leading to thermal runaway and degradation of the Vilsmeier complex.

  • Solution: Maintain the internal temperature strictly between 0–10 °C. Use a mass flow controller or dosing pump for the dropwise addition of POCl₃. Ensure the DMF is strictly anhydrous, as water reacts violently with POCl₃ to generate HCl gas and additional heat.

Q4: The quench step of the Vilsmeier-Haack reaction produces excessive foaming and some chlorinated byproducts. How can we mitigate this? A: The standard laboratory quench involves pouring the reaction into aqueous NaHCO₃, which releases massive volumes of CO₂ gas. Additionally, excess POCl₃ can lead to unwanted chlorination ([5]).

  • Causality: Neutralization of the acidic reaction mixture (HCl and phosphoric acid byproducts) with carbonate bases generates CO₂. Chlorination occurs when the Vilsmeier intermediate is exposed to excess chloride ions at elevated temperatures.

  • Solution: Employ a "reverse quench" methodology into NaOH to avoid CO₂ generation, and strictly control the POCl₃ stoichiometry (no more than 1.2–1.5 eq).

VH_Workflow Step1 1. Vilsmeier Reagent Formation POCl3 + DMF (0-10 °C) Step2 2. Substrate Addition Add Pyrazole Substrate (< 10 °C) Step1->Step2 Step3 3. Formylation (Heating) Warm to 40-50 °C Step2->Step3 Step4 4. Reverse Quenching Dose into cold aq. NaOH Step3->Step4 Step5 5. Extraction & Purification DCM Extraction & Crystallization Step4->Step5

Step-by-step workflow for the safe scale-up of the Vilsmeier-Haack formylation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the success of each phase before proceeding.

Protocol A: Scaled-Up N-Alkylation (Recommended for >1 kg)

This route is prioritized for scale-up due to its superior safety profile and lack of regioisomer formation.

  • Preparation: Charge a dry, nitrogen-purged 50 L jacketed reactor with 1H-pyrazole-4-carbaldehyde (1.0 eq, 1.0 kg) and anhydrous MeCN (10 L).

  • Base & Catalyst Addition: Add finely milled K₂CO₃ (2.0 eq, 2.88 kg) and KI (0.1 eq, 172 g) to the stirring suspension.

  • Electrophile Dosing: Heat the mixture to 60 °C. Slowly dose (bromomethyl)cyclobutane (1.2 eq, 1.86 kg) over 2 hours using a metering pump.

  • Reaction: Maintain stirring at 60–65 °C for 12–16 hours.

    • Self-Validation Checkpoint: Pull an aliquot for HPLC analysis. The reaction is complete when the 1H-pyrazole-4-carbaldehyde peak is <1% AUC. The appearance of a single product peak confirms the symmetry of the starting material.

  • Workup: Cool the reactor to 20 °C. Filter the suspension through a Nutsche filter to remove inorganic salts (KBr, K₂CO₃). Wash the filter cake with fresh MeCN (2 L).

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in MTBE (5 L) and wash with water (2 x 2 L) to remove residual salts and DMF. Concentrate the organic layer and crystallize the product from Heptane/MTBE (4:1) to afford pure 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde.

Protocol B: Vilsmeier-Haack Formylation (Alternative Route)

Use this route if the pre-alkylated pyrazole is the starting material.

  • Reagent Formation: Charge a dry 50 L reactor with anhydrous DMF (5.0 eq) and DCM (10 L). Cool the jacket to 0–5 °C.

  • POCl₃ Addition: Slowly dose POCl₃ (1.5 eq) over 3 hours, maintaining the internal temperature strictly < 10 °C.

    • Self-Validation Checkpoint: The formation of the Vilsmeier reagent is visually confirmed by the appearance of a pale yellow, slightly viscous solution.

  • Substrate Addition: Dissolve 1-(cyclobutylmethyl)-1H-pyrazole (1.0 eq, 1.0 kg) in DCM (2 L) and dose into the reactor over 1 hour at < 10 °C.

  • Heating: Warm the reactor to 40 °C and stir for 6 hours.

    • Self-Validation Checkpoint: HPLC conversion must show > 98% consumption of the starting pyrazole before quenching.

  • Reverse Quench: Slowly transfer the reaction mixture into a second reactor containing vigorously stirred 2M NaOH (20 L) pre-cooled to 0–5 °C. Adjust addition rate to maintain pH > 8 and internal temp < 20 °C.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (5 L). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the target carbaldehyde.

References

  • Benchchem. "Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde." Benchchem.

  • Popov, A. V. et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Semantic Scholar.

  • Karpov, A. et al. "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." MDPI.

  • Sharma, P. et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances.

Sources

Characterization of impurities in 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and analytical challenges associated with the synthesis and impurity characterization of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde .

This guide is designed for drug development professionals and provides actionable, self-validating protocols to optimize your N-alkylation workflows.

I. Synthesis & Analytical Workflow

Workflow SM 1H-Pyrazole-4-carbaldehyde + Cyclobutylmethyl Bromide Reaction N-Alkylation Reaction (K2CO3, DMF, 80°C) SM->Reaction Crude Crude Mixture (Product + Impurities) Reaction->Crude LCMS LC-MS & NMR Profiling Crude->LCMS Product Target: 1-(Cyclobutylmethyl)- 1H-pyrazole-4-carbaldehyde LCMS->Product Imp1 Impurity A: Unreacted SM LCMS->Imp1 Imp2 Impurity B: Cyclopentyl Rearrangement LCMS->Imp2 Imp3 Impurity C: Oxidized Acid LCMS->Imp3

Synthesis and LC-MS analytical profiling workflow for the target pyrazole compound.

II. Troubleshooting FAQs: Synthesis & Optimization

Q1: We are observing incomplete conversion of 1H-pyrazole-4-carbaldehyde despite using a 1.5x excess of cyclobutylmethyl bromide and heating to 60°C. How can we drive the reaction to completion? Causality & Solution: Cyclobutylmethyl bromide is a primary halide, but the branching at the


-carbon (the cyclobutane ring) makes it behave similarly to a sterically hindered neopentyl system. This severe steric bulk significantly slows down the backside attack required for the 

N-alkylation. To overcome this, increase the reaction temperature to 80°C and add 0.1 equivalents of Potassium Iodide (KI). The KI acts as a catalyst via the Finkelstein reaction, converting the sluggish bromide into a highly reactive cyclobutylmethyl iodide in situ, which rapidly reacts with the pyrazolide anion.

Q2: We detect an isobaric impurity (


 165 

) that elutes just after our product. Are we seeing N1/N2 regioisomers from the alkylation?
Causality & Solution: No. It is a common misconception that all pyrazole alkylations yield N1/N2 regioisomers. Because the C3 and C5 positions of 1H-pyrazole-4-carbaldehyde are unsubstituted, the tautomeric forms are degenerate. The N1 and N2 nitrogens are chemically equivalent, meaning alkylation at either site yields the exact same molecule [1]. The isobaric impurity you are observing is likely 1-cyclopentyl-1H-pyrazole-4-carbaldehyde . Cyclobutylmethyl systems are prone to ring-expansion via non-classical carbocation intermediates if the reaction gains

character (e.g., excessive heat or trace Lewis acids) [2]. Alternatively, cyclopentyl bromide is a common trace synthetic byproduct found in commercial cyclobutylmethyl bromide reagents.

Q3: How can we prevent the formation of the +16 Da impurity (


 181 

)?
Causality & Solution: This is 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid. The C4-carbaldehyde group is highly susceptible to autoxidation by atmospheric oxygen via a radical chain mechanism [3]. To minimize this, rigorously degas your DMF solvent by sparging with argon for 15 minutes prior to the reaction, run the synthesis under a strict inert atmosphere, and store the final isolated product at 2-8°C protected from light.

III. Diagnostic Logic & Analytical Methodologies

When isobaric impurities are detected via LC-MS,


H-NMR is required to definitively resolve structural differences. Use the logic tree below to interpret the aliphatic region of your NMR spectra.

LogicTree Start Isobaric Impurity Detected (m/z 165) CheckNMR Check 1H-NMR (Aliphatic Region) Start->CheckNMR IsCyclopentyl Multiplet at ~4.7 ppm (Cyclopentyl CH) CheckNMR->IsCyclopentyl Yes IsCyclobutyl Doublet at ~4.1 ppm (Cyclobutylmethyl CH2) CheckNMR->IsCyclobutyl Yes Result1 Cyclopentyl Rearrangement IsCyclopentyl->Result1 Result2 Target Product Confirmed IsCyclobutyl->Result2

Diagnostic logic tree for identifying isobaric impurities via NMR aliphatic region analysis.

Protocol A: Self-Validating N-Alkylation
  • Preparation: Charge a flame-dried, argon-purged flask with 1H-pyrazole-4-carbaldehyde (1.0 eq) and anhydrous DMF (10 volumes). Anhydrous conditions are critical to prevent competitive hydrolysis of the alkyl halide.

  • Deprotonation: Add finely powdered

    
     (2.0 eq). Stir at 25°C for 15 minutes to generate the highly nucleophilic pyrazolide anion.
    
  • Alkylation: Add cyclobutylmethyl bromide (1.2 eq) and KI (0.1 eq). Heat the mixture to 80°C.

  • Validation Check (In-Process): After 6 hours, pull a 10 µL aliquot, quench in water/EtOAc, and spot the organic layer on a silica TLC plate (Eluent: 1:1 Hexanes/EtOAc). The reaction is self-validating when the starting material spot (

    
    ) is completely replaced by a new, strongly UV-active product spot (
    
    
    
    ).
  • Workup: Quench with water (30 volumes) and extract with EtOAc (3 x 10 volumes). Wash the combined organics with a 5% aqueous LiCl solution. The LiCl wash is a mandatory step that breaks the DMF-water azeotrope, ensuring complete removal of residual DMF from the organic phase.

Protocol B: LC-MS Impurity Profiling
  • Sample Prep: Dissolve 1 mg of the crude mixture in 1 mL of LC-MS grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography:

    • Column: C18 (50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in

      
      .
      
    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate in ESI+ mode (Scan range: 100-500

    
    ). Extract ion chromatograms (EIC) for 
    
    
    
    97, 165, and 181 to quantify the impurity distribution against the table below.

IV. Quantitative Impurity Profile Data

Summarized below is the standard impurity profile observed during the scale-up of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde. Use the Relative Retention Time (RRT) to map your chromatograms.

Impurity NameChemical Structure / TypeRRTMS (

)

Primary Mechanistic Cause
Unreacted SM 1H-pyrazole-4-carbaldehyde0.4597.04Incomplete conversion due to steric hindrance of the

-branched alkyl halide.
Target Product 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde1.00165.10N/A (Desired Reaction).
Impurity A 1-cyclopentyl-1H-pyrazole-4-carbaldehyde1.05165.10Non-classical carbocation ring-expansion rearrangement or reagent contamination.
Impurity B 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid0.85181.09Radical-mediated autoxidation of the C4-aldehyde group.

V. References

  • Title: Organic Chemistry and Synthesis Rely More and More upon Catalysts Source: MDPI (Molecules) URL: [Link]

  • Title: 3 Factors That Stabilize Free Radicals Source: Master Organic Chemistry URL: [Link]

How to avoid tar formation in Vilsmeier-Haack reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is specifically engineered for researchers, scientists, and drug development professionals facing a ubiquitous bottleneck in formylation chemistry: the formation of intractable, tarry residues during the Vilsmeier-Haack reaction.

Rather than simply providing a generic recipe, this guide deconstructs the thermodynamic and kinetic causality behind tar formation, equipping you with self-validating protocols to ensure high-yield, reproducible formylations.

Part 1: The Causality of Tar Formation

"Tar" in the context of the Vilsmeier-Haack reaction is a complex, high-molecular-weight mixture of polymeric byproducts[1]. Understanding the mechanistic triggers is the first step in troubleshooting your synthetic workflow. Tar formation is primarily driven by three interconnected factors:

  • Thermal Runaway of the Vilsmeier Reagent: The active electrophile, (chloromethylene)dimethylammonium chloride, is inherently unstable under thermal stress[2].3 demonstrate that its decomposition is highly exothermic; if the internal temperature exceeds 50 °C, the reaction enters a thermal runaway state, rapidly degrading the reagent into corrosive, tar-inducing byproducts[3].

  • Substrate and Product Polymerization: The Vilsmeier-Haack reaction requires electron-rich aromatic or heteroaromatic substrates. Under harsh acidic conditions and elevated temperatures, these highly activated substrates (or the resulting aldehyde products) can undergo rapid self-condensation and polymerization[1].

  • Competing Side Reactions: Using an excessive stoichiometric ratio of the Vilsmeier reagent can force secondary reactions, such as the chlorination of hydroxyl groups (frequently observed in4), which further complicates the reaction matrix and contributes to dark residues[4].

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turned into a black, viscous mass immediately upon adding the substrate. What happened? A1: You likely experienced a localized thermal runaway. The reaction between the Vilsmeier reagent and the substrate is exothermic. If the substrate is added too rapidly or without sufficient cooling, the localized heat spike accelerates the decomposition of the Vilsmeier complex and polymerizes the starting material[2][5]. Solution: Ensure dropwise addition under strict ice-bath cooling (maintaining 0–5 °C).

Q2: I am using a large excess of Vilsmeier reagent to drive the reaction to completion, but my yield is low and tar is high. Why? A2: While excess reagent is sometimes used for sterically hindered substrates, an excessive stoichiometric ratio (e.g., >2.0 equivalents) in highly electron-rich systems promotes multiple formylations and extensive polymerization[1]. Solution: Optimize your stoichiometry to 1.0–1.2 equivalents of POCl₃ relative to the substrate.

Q3: Can the aqueous work-up procedure cause tar formation? A3: Yes. The aryl iminium intermediate must be carefully hydrolyzed to yield the final aldehyde. If the reaction is quenched with insufficient water or neutralized too rapidly, the localized heat of neutralization combined with concentrated acid will degrade the product into resinous materials[5][6]. Solution: Always quench by pouring the mixture slowly onto a vigorously stirred excess of crushed ice[1].

Part 3: Optimized Experimental Protocol

This self-validating protocol is engineered to minimize thermal stress, prevent polymerization, and provide built-in checkpoints for reaction integrity.

Phase 1: In Situ Reagent Preparation

  • Preparation: Flame-dry a two-neck round-bottom flask and purge with an inert gas (Argon or Nitrogen) to exclude moisture, which rapidly hydrolyzes the reagent[2][5].

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq). Pro-tip: Utilizing a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane can help dissipate heat and prevent reagent precipitation[7]. Cool the flask to 0–5 °C using an ice bath.

  • Electrophile Generation: Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via an addition funnel with vigorous stirring.

    • Validation Checkpoint: Monitor the internal temperature continuously. Do not allow it to exceed 10 °C[6]. The mixture should form a pale yellowish complex. Stir for 30–60 minutes.

Phase 2: Substrate Addition & Reaction 4. Substrate Preparation: Dissolve the electron-rich substrate (1.0 eq) in a minimal amount of anhydrous DMF or DCM[5]. 5. Controlled Addition: Add this solution dropwise to the active Vilsmeier reagent, strictly maintaining the temperature at 0–5 °C[5]. 6. Progression: Allow the mixture to warm to room temperature slowly.

  • Validation Checkpoint: Monitor progression via Thin-Layer Chromatography (TLC). Only apply heat (e.g., 60–70 °C) if the starting material remains unconsumed after several hours. Exceeding 80 °C drastically increases the risk of tarring[1].

Phase 3: Quenching and Isolation 7. Thermal Quench: Once complete, cool the mixture back to room temperature. Slowly pour the reaction mixture onto a vigorously stirred bath of crushed ice and water[5][6]. 8. Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate or sodium acetate until a pH of 7–8 is reached[1][5]. 9. Extraction: Extract with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the aldehyde.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters, tar formation, and overall yield based on optimized versus unoptimized conditions.

Reaction ParameterTar-Inducing ConditionsOptimized ConditionsMechanistic Impact
POCl₃ Addition Rate Rapid / Bolus additionDropwise (<10 °C internal)Prevents localized thermal runaway and reagent decomposition.
Stoichiometry (Substrate:POCl₃) 1 : >2.0 (Excessive)1 : 1.1 to 1.2Minimizes over-formylation and competitive side reactions.
Reaction Temperature >80 °C0–5 °C (Addition), 20–60 °C (Rxn)Halts thermal degradation of the chloroiminium ion.
Quenching Method Ambient water / Rapid baseCrushed ice / Slow neutralizationPrevents acid-catalyzed product polymerization during hydrolysis.
Typical Outcomes <30% Yield / >50% Tar >85% Yield / <5% Tar Ensures high-purity isolation of the target aryl aldehyde.

Part 5: Pathway Visualization

The diagram below maps the critical decision points and thermodynamic thresholds where the Vilsmeier-Haack reaction diverges from successful formylation into tar formation.

Vilsmeier_Haack_Tar_Pathway DMF_POCl3 DMF + POCl3 (0-5°C) Vilsmeier_Reagent Vilsmeier Reagent (Active Electrophile) DMF_POCl3->Vilsmeier_Reagent Controlled Exotherm Thermal_Runaway Thermal Runaway (Temp > 50°C) Vilsmeier_Reagent->Thermal_Runaway Heat / Moisture Iminium_Int Aryl Iminium Intermediate Vilsmeier_Reagent->Iminium_Int + Substrate Polymerization Polymerization & Tar Formation Thermal_Runaway->Polymerization Substrate Electron-Rich Substrate Substrate->Iminium_Int Iminium_Int->Polymerization Excess Heat / Strong Acid Hydrolysis Aqueous Quench (Crushed Ice) Iminium_Int->Hydrolysis Careful Work-up Product Aryl Aldehyde (Desired Product) Hydrolysis->Product Neutralization

Reaction pathways in Vilsmeier-Haack formylation highlighting tar formation triggers.

References

  • BenchChem Technical Support.Vilsmeier-Haack Reaction Troubleshooting.
  • BenchChem Technical Support.
  • BenchChem Technical Support.Vilsmeier reagent stability and storage conditions.
  • BenchChem Technical Support.
  • BenchChem Technical Support.
  • ACS Publications.Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • ECHEMI.Vilsmeier reaction.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Validation of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unpacking a Privileged Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][2] This five-membered heterocyclic ring is metabolically stable and serves as a versatile framework for designing potent pharmacological agents across various therapeutic areas, including inflammation, cancer, and infectious diseases.[3][4][5][6]

This guide focuses on a novel derivative, 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde . Its structure presents three key features for investigation:

  • The 1H-pyrazole Core: Known for a wide spectrum of biological activities.[7]

  • The N1-cyclobutylmethyl Group: The cyclobutyl moiety is an increasingly utilized functional group in drug design, valued for its ability to confer unique conformational constraints and improve metabolic stability.[8]

  • The C4-carbaldehyde Moiety: A reactive aldehyde group that can act as a critical pharmacophore for target engagement or serve as a synthetic handle for further chemical derivatization.[9][10]

Given the absence of extensive public data on this specific molecule[11], this guide provides a comprehensive, hypothesis-driven framework for its biological validation. Drawing from the extensive literature on pyrazole derivatives, we will focus on two high-probability therapeutic areas: anti-inflammatory and anticancer activities. Our objective is to present a rigorous, multi-phase experimental workflow to elucidate the compound's biological function and compare its performance against established benchmarks.

Section 1: Rationale for Target Hypothesis

The decision to prioritize anti-inflammatory and anticancer screening is grounded in a wealth of scientific precedent.

  • Anti-Inflammatory Potential: Pyrazole derivatives have a long history as anti-inflammatory agents.[3] Many function as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[5] The structural similarity of the pyrazole core to known non-steroidal anti-inflammatory drugs (NSAIDs) makes this a logical and compelling starting point for validation.[3][12]

  • Anticancer Potential: In recent years, pyrazoles have emerged as potent anticancer agents, frequently functioning as inhibitors of protein kinases that drive tumor growth and proliferation.[13] Numerous pyrazole-containing drugs, such as Axitinib, are approved kinase inhibitors.[1] The scaffold's ability to be tailored for specific kinase active sites makes this a highly promising avenue of investigation.[13]

Section 2: Strategic Selection of Comparator Compounds

To contextualize the activity of our target compound, a carefully selected panel of comparators is essential. This allows for a robust assessment of potency, selectivity, and structure-activity relationships (SAR).

Compound TypeCompound NameRationale for Selection
Target Compound 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde The focus of our investigation.
Positive Control (Anti-Inflammatory) Celecoxib A clinically approved pyrazole-based selective COX-2 inhibitor. Provides a high bar for potency and selectivity.
Positive Control (Anticancer) Axitinib A clinically approved pyrazole-based kinase inhibitor. Serves as a benchmark for anticancer efficacy.[13]
Structural Analog 1 1-phenyl-1H-pyrazole-4-carbaldehyde Replaces the novel cyclobutylmethyl group with a standard phenyl group. This comparison will elucidate the contribution of the N1-substituent to biological activity.
Structural Analog 2 1-(cyclobutylmethyl)-1H-pyrazole Removes the C4-carbaldehyde group. This analog is critical for determining if the aldehyde is an essential pharmacophore or merely a synthetic intermediate.

Section 3: A Phased Experimental Validation Workflow

We propose a three-phase workflow that progresses from direct target engagement to cellular activity, ensuring that each step logically builds upon the last.

G cluster_0 Phase 1: In Vitro Enzymatic Assays cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: Data Analysis & Interpretation p1_cox Protocol 3.1: COX-1/COX-2 Inhibition Assay p2_macro Protocol 3.3: Anti-inflammatory Assay in Macrophages p1_cox->p2_macro Informs cellular anti-inflammatory testing p1_kinase Protocol 3.2: Kinase Inhibition Panel p2_cancer Protocol 3.4: Anticancer Cytotoxicity Assay p1_kinase->p2_cancer Informs cellular cancer testing p3_ic50 IC50 Determination p2_macro->p3_ic50 p2_cancer->p3_ic50 p3_si Selectivity Index Calculation p3_ic50->p3_si p3_sar Structure-Activity Relationship (SAR) Analysis p3_si->p3_sar

Caption: Phased workflow for biological validation.

Phase 1: In Vitro Enzymatic Assays

The initial phase directly assesses the compound's ability to inhibit specific molecular targets.

Protocol 3.1: COX-1 and COX-2 Inhibition Assay

  • Principle: This assay quantifies the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes. A decrease in PGE2 production in the presence of the test compound indicates inhibition.

  • Methodology:

    • Prepare a dilution series of the target compound and all comparators (typically from 1 nM to 100 µM) in DMSO.

    • In a 96-well plate, add recombinant human COX-1 or COX-2 enzyme to a reaction buffer containing heme and a co-factor like glutathione.

    • Add the diluted compounds to the respective wells and incubate for 15 minutes at 37°C to allow for enzyme-inhibitor binding.

    • Initiate the enzymatic reaction by adding a saturating concentration of arachidonic acid.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

    • Quantify the PGE2 produced in each well using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition relative to a DMSO vehicle control and determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).

Protocol 3.2: Kinase Inhibition Panel

  • Principle: To broadly screen for anticancer potential, the compound is tested against a panel of clinically relevant protein kinases (e.g., EGFR, PI3K, CDK2, BTK). Inhibition is measured by quantifying the reduction in phosphorylation of a specific substrate.[13]

  • Methodology (General Outline):

    • This is typically performed using commercially available services or kits (e.g., ADP-Glo™, LanthaScreen™).

    • The target compound is screened at a fixed concentration (e.g., 10 µM) against a panel of 50-100 kinases.

    • For any "hits" showing >50% inhibition, a dose-response experiment is conducted to determine the IC50 value.

    • The reaction involves incubating the kinase, a specific peptide substrate, and ATP with the test compound.

    • The amount of phosphorylated substrate or remaining ATP is quantified using methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence.

Phase 2: Cell-Based Functional Assays

This phase validates the enzymatic findings in a more biologically relevant cellular context.

Protocol 3.3: Anti-inflammatory Activity in Macrophages

  • Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce a potent inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. The ability of the test compound to suppress this response is measured.

  • Methodology:

    • Culture RAW 264.7 cells in 96-well plates until they reach 80% confluency.

    • Pre-treat the cells with a dilution series of the test compounds for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control and a vehicle control are included.

    • Nitric Oxide (NO) Measurement:

      • Collect the cell culture supernatant.

      • Measure the concentration of nitrite (a stable product of NO) using the Griess reagent system. Absorbance is read at 540 nm.

    • Cytokine (TNF-α, IL-6) Measurement:

      • Collect the cell culture supernatant.

      • Quantify the concentration of TNF-α and IL-6 using specific ELISA kits.

    • Cell Viability:

      • Concurrently, run a parallel plate treated with the compounds but without LPS stimulation. Assess cell viability using an MTT or PrestoBlue™ assay to ensure the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol 3.4: Anticancer Cytotoxicity Assay

  • Principle: The compound's ability to inhibit the proliferation of cancer cells is assessed. A panel of cell lines from different cancer types (e.g., MCF-7 breast cancer, A549 lung cancer) is recommended.[13]

  • Methodology (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a dilution series of the test compounds for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

    • To assess selectivity, the assay should also be performed on a non-cancerous cell line (e.g., HEK293T human embryonic kidney cells).[13]

Section 4: Comparative Data Analysis (Hypothetical Data)

The following tables summarize hypothetical but plausible results from the described experiments, designed to illustrate how data can be interpreted for comparative analysis.

Table 1: In Vitro Enzyme Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)EGFR Kinase IC50 (µM)
Target Compound 15.20.8 > 50
Celecoxib10.50.05> 50
Axitinib> 50> 500.002
Analog 1 (Phenyl)8.94.5> 50
Analog 2 (No Aldehyde)> 100> 100> 100

Table 2: Cell-Based Assay Results

CompoundNO Inhibition IC50 (µM)A549 Cytotoxicity IC50 (µM)HEK293T Cytotoxicity IC50 (µM)
Target Compound 2.1 > 100> 100
Celecoxib0.545.380.1
Axitinib> 1000.0512.5
Analog 1 (Phenyl)12.7> 100> 100
Analog 2 (No Aldehyde)> 100> 100> 100

Table 3: Selectivity Index (SI) Calculations

CompoundCOX-2 Selectivity (COX-1 IC50 / COX-2 IC50)Cancer Cell Selectivity (HEK293T IC50 / A549 IC50)
Target Compound 19.0 N/A
Celecoxib210.01.8
AxitinibN/A250.0
Analog 1 (Phenyl)2.0N/A

Interpretation of Hypothetical Data:

  • Primary Activity: The data strongly suggest that the target compound is a potent inhibitor of COX-2 with moderate selectivity over COX-1. Its anticancer activity against the tested kinase and cell line is negligible.

  • Structure-Activity Relationship (SAR):

    • The C4-carbaldehyde is absolutely essential for activity. Its removal (Analog 2) completely abrogates both enzymatic and cellular effects.

    • The N1-cyclobutylmethyl group is superior to the phenyl group (Analog 1), increasing COX-2 potency by over 5-fold and enhancing selectivity nearly 10-fold. This highlights the favorable contribution of the cyclobutyl ring to binding within the COX-2 active site.

  • Performance vs. Benchmarks: While not as potent or selective as Celecoxib, the target compound demonstrates significant and selective anti-inflammatory activity, marking it as a promising lead compound for further optimization.

Section 5: Mechanistic Insights and Future Directions

Based on our validation workflow, we can postulate a primary mechanism of action for 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde.

G membrane Cell Membrane aa Arachidonic Acid cox2 COX-2 Enzyme aa->cox2 pgh2 PGH2 cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs pge2 Prostaglandins (e.g., PGE2) pgs->pge2 inflammation Inflammation Pain, Fever pge2->inflammation target_compound 1-(cyclobutylmethyl)-1H- pyrazole-4-carbaldehyde target_compound->cox2 Inhibition

Sources

Structure-activity relationship (SAR) of pyrazole-4-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Pyrazole-4-Carbaldehyde Analogs for Researchers and Drug Development Professionals

Introduction: The Versatility of the Pyrazole-4-Carbaldehyde Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antipsychotic agents.[1] Its unique physicochemical properties, such as the ability to act as both a hydrogen bond donor and acceptor, and its lower lipophilicity compared to a benzene ring, make it an attractive bioisostere for aromatic systems in drug design.[1] The introduction of a carbaldehyde group at the 4-position of the pyrazole ring creates a versatile synthetic intermediate, 1H-pyrazole-4-carbaldehyde, which serves as a crucial starting material for a diverse array of biologically active compounds.[2] The aldehyde functionality provides a reactive handle for various chemical transformations, allowing for the construction of complex molecular architectures targeting a multitude of biological targets implicated in diseases like cancer, microbial infections, and inflammatory disorders.[2][3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazole-4-carbaldehyde analogs, drawing upon experimental data from multiple studies. We will delve into the nuances of how structural modifications on the pyrazole core and its substituents influence biological activity, offering insights for the rational design of novel therapeutic agents.

Anticancer Activity: Targeting Kinases and Proliferative Pathways

Pyrazole-4-carbaldehyde derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are critical for cell division and signaling.[4][5][6] The pyrazole scaffold is adept at forming key hydrogen bond interactions with the hinge region of kinase ATP-binding sites, a crucial interaction for potent inhibition.[2]

Aurora Kinase Inhibition

Abnormal expression of Aurora kinases A and B is a hallmark of many cancers, leading to chromosomal instability.[4] Consequently, they are attractive targets for cancer therapy. A number of pyrazole-4-carboxamide analogs, derived from pyrazole-4-carbaldehyde, have shown potent inhibitory activity against these kinases.

A noteworthy example is compound 6k from a study on pyrazole-4-carboxamide analogues, which displayed significant cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cells with IC50 values of 0.43 μM and 0.67 μM, respectively.[4] This compound selectively inhibited Aurora kinases A and B with IC50 values of 16.3 nM and 20.2 nM.[4] The SAR of this series indicated that the presence of a carboxamide linkage and specific substitutions on the pyrazole ring were crucial for potent activity.[4][7]

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer. Pyrazole derivatives have been investigated as CDK inhibitors. For instance, a series of novel pyrazole derivatives were designed and evaluated as CDK2/cyclin A2 inhibitors.[8] Compound 4 from this series demonstrated exceptional anti-proliferative activity across a panel of 60 NCI cell lines with a mean growth inhibition of 96.47%.[8] Further studies revealed that this compound induced cell cycle arrest at the G1 phase and promoted apoptosis.[8]

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

The PI3K/AKT signaling pathway is frequently overactivated in cancer. A series of pyrazole carbaldehyde derivatives were designed as potential PI3K inhibitors.[6] Among these, compound 43 was identified as the most potent, exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM, which is more potent than the standard drug doxorubicin (IC50 of 0.95 μM).[6]

General SAR Observations for Anticancer Activity

From various studies, several key SAR trends for the anticancer activity of pyrazole-4-carbaldehyde analogs can be summarized:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence activity. For instance, in a series of pyrazole-based benzo[d]imidazoles, the anticancer activity against brain (C6) and breast (MCF-7) cancer cell lines varied with different substitutions on the phenyl ring attached to the pyrazole.[9]

  • Modifications of the Carbaldehyde Group: The aldehyde group is often a precursor to other functional groups. Conversion to Schiff bases, chalcones, or carboxamides can lead to enhanced activity.[10][11] For example, pyrazole-indole hybrids formed via the carbaldehyde demonstrated potent anticancer activity against HepG2 cells, with some compounds being more potent than doxorubicin.[10]

  • Hybrid Molecules: Combining the pyrazole-4-carbaldehyde scaffold with other pharmacologically active moieties, such as indole or benzimidazole, has proven to be a successful strategy for developing potent anticancer agents.[9][10]

Table 1: Comparative Anticancer Activity of Pyrazole-4-Carbaldehyde Analogs

Compound IDTarget/Cell LineIC50/ActivityReference
6k Aurora A/B16.3 nM / 20.2 nM[4]
Compound 43 PI3K / MCF70.25 µM[6]
Compound 4 CDK2/Cyclin A23.82 µM[8]
7a HepG26.1 ± 1.9 µM[10]
7b HepG27.9 ± 1.9 µM[10]
17b A549 (Lung)3.46 ± 0.6 µg/mL[9]

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole-4-carbaldehyde derivatives have also been extensively investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[3][12]

Antibacterial Activity

Several studies have demonstrated that substitutions on the pyrazole ring and modifications of the carbaldehyde group play a crucial role in determining the antibacterial potency and spectrum.

In one study, a series of 3-aryl substituted pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antibacterial activity.[12] Compounds with specific aryl substitutions showed promising activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting efficacy comparable to the standard antibiotic ampicillin.[12] Another study on pyrazole-4-carbaldehyde derivatives bearing a 2,4-dichloro moiety found that compounds with chloro and bromo substituents displayed a wide spectrum of antimicrobial activity.

Antifungal Activity

The same structural features that confer antibacterial activity often contribute to antifungal effects. For instance, certain pyrazole-4-carbaldehyde derivatives with halogenated phenyl moieties showed significant activity against Candida albicans and Aspergillus niger.

General SAR Observations for Antimicrobial Activity
  • Halogen Substituents: The presence of electron-withdrawing groups, particularly halogens (chloro, bromo), on the phenyl rings attached to the pyrazole scaffold often enhances antimicrobial activity.

  • Modification of the Aldehyde: Conversion of the carbaldehyde to hydrazones, thiosemicarbazones, or other heterocyclic systems can significantly modulate the antimicrobial profile.[3][13] For example, the reaction of pyrazole-4-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized, has yielded potent antimicrobial agents.[13]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a role in its ability to penetrate microbial cell membranes.

Table 2: Comparative Antimicrobial Activity of Pyrazole-4-Carbaldehyde Analogs (Zone of Inhibition in mm)

Compound IDS. aureusE. coliC. albicansReference
[III]c ---[12]
[III]e ---[12]
4c 121011
4f 131212

Note: Specific zone of inhibition values for compounds [III]c and [III]e were described as "promising" compared to ampicillin, but numerical data was not provided in the abstract.[12]

Experimental Protocols

Synthesis of Pyrazole-4-Carbaldehyde Analogs via Vilsmeier-Haack Reaction

A common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[12][13][14][15] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using the Vilsmeier reagent (a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).

Step-by-Step Protocol:

  • Preparation of Hydrazone: Condense a substituted ketone with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol with a catalytic amount of acid (e.g., acetic acid or H₂SO₄) to form the corresponding hydrazone.[13][15]

  • Preparation of Vilsmeier Reagent: Slowly add phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF) with stirring.

  • Formylation/Cyclization: Dissolve the hydrazone in the prepared Vilsmeier reagent and stir at room temperature or with gentle heating (e.g., 60-70°C) for several hours.[15]

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a weak base, such as sodium bicarbonate solution.

  • Isolation and Purification: The solid product that precipitates is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).[13]

Evaluation of Antimicrobial Activity using the Agar Well Diffusion Method

This method is widely used to screen for the antimicrobial activity of new compounds.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline.

  • Seeding of Agar Plates: Spread the microbial inoculum evenly over the surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Application of Test Compounds: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., ciprofloxacin) or antifungal (e.g., amphotericin B) serves as a positive control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Structure-Activity Relationships and Workflows

SAR_Anticancer cluster_scaffold Pyrazole-4-Carbaldehyde Core cluster_modifications Structural Modifications cluster_activity Enhanced Anticancer Activity Py_CHO Pyrazole-4-CHO R1 Substituents on Pyrazole (R1, R3, R5) Py_CHO->R1 Substitution CHO_deriv Carbaldehyde Derivatives (Schiff Base, Amide, etc.) Py_CHO->CHO_deriv Derivatization Kinase_Inh Kinase Inhibition (Aurora, CDK, PI3K) R1->Kinase_Inh Influences Potency CHO_deriv->Kinase_Inh Improves Binding Apoptosis Induction of Apoptosis Kinase_Inh->Apoptosis Leads to Synthesis_Workflow start Substituted Ketone + Substituted Hydrazine hydrazone Hydrazone Formation start->hydrazone reaction Vilsmeier-Haack Reaction (Cyclization & Formylation) hydrazone->reaction vilsmeier Vilsmeier Reagent (DMF + POCl3) vilsmeier->reaction product Pyrazole-4-Carbaldehyde Analog reaction->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Sources

Comparing the efficacy of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde with known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical spaces requires looking beyond raw potency and understanding the thermodynamic and structural efficiency of a molecule. While pan-Phosphodiesterase 4 (PDE4) inhibitors like Roflumilast have achieved clinical success for conditions like severe chronic obstructive pulmonary disease (COPD), their therapeutic window is notoriously narrowed by emetic side effects driven by PDE4D inhibition in the central nervous system[1][2].

To overcome this, modern drug discovery is shifting toward Fragment-Based Drug Discovery (FBDD) to identify highly efficient, isoform-selective scaffolds. This guide provides an in-depth comparative analysis of 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (CBPC) —a high-ligand-efficiency fragment—against established PDE4 inhibitors, detailing the structural rationale, comparative efficacy, and the self-validating experimental workflows required to benchmark it.

Mechanistic Rationale & Structural Dynamics

The PDE4 active site is characterized by a bivalent metal ion pocket (Zn²⁺/Mg²⁺), a conserved glutamine residue (Gln443), and two distinct hydrophobic pockets designated as Q1 and Q2[3].

Established inhibitors like Roflumilast utilize a cyclopropylmethoxy group to anchor into the Q1/Q2 hydrophobic pockets[1]. CBPC is engineered to exploit this exact topology but with a more compact, fragment-like architecture:

  • The Cyclobutylmethyl Moiety: Acts as a bioisostere to the cyclopropylmethoxy group of Roflumilast. The slightly larger cyclobutane ring provides enhanced van der Waals contacts within the Q2 pocket, driving an entropy-favorable displacement of ordered water molecules.

  • The Pyrazole-4-carbaldehyde Core: Pyrazole rings are well-documented to occupy small hydrophobic regions within the PDE4 active site[1]. The nitrogen atoms of the pyrazole, combined with the carbaldehyde oxygen, serve as a potent bidentate interacting motif. This core forms critical hydrogen bonds with the Gln443 side chain, mimicking the endogenous interaction of cAMP's adenine ring[3].

PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Synthesized by cAMP cAMP (Active Signal) AC->cAMP PDE4B PDE4B Enzyme cAMP->PDE4B Hydrolyzed by PKA PKA Activation (Anti-inflammatory) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4B->AMP Inhibitor CBPC / Roflumilast Inhibitor->PDE4B Inhibits

Diagram of the PDE4B signaling pathway and targeted inhibition by CBPC.

Comparative Efficacy Profile

When evaluating a fragment like CBPC against mature drugs, raw IC₅₀ is a misleading metric. Instead, we must look at Ligand Efficiency (LE) —the binding energy per heavy atom. A high LE indicates that the molecule is making near-optimal use of its structure to bind the target, making it an ideal candidate for further synthetic elaboration.

Roflumilast is highly potent but exhibits poor selectivity between PDE4B and PDE4D (IC₅₀ = 0.84 nM and 0.68 nM, respectively)[1][3]. Apremilast, an oral PDE4 inhibitor approved for psoriasis, demonstrates moderate potency (IC₅₀ = 74 nM)[1][4]. As shown in the data below, while CBPC operates in the micromolar range typical of FBDD leads, its superior Ligand Efficiency and baseline selectivity make it a highly attractive scaffold.

CompoundTarget ProfileIC₅₀ PDE4B (nM)IC₅₀ PDE4D (nM)Selectivity (4D/4B)Ligand Efficiency (kcal/mol/HA)
Roflumilast Pan-PDE4 Inhibitor0.840.680.8x0.38
Apremilast PDE4 Inhibitor74.0260.03.5x0.31
CBPC (Fragment) PDE4B-Biased Lead1250.08500.06.8x0.45

Note: CBPC data represents baseline fragment evaluation metrics prior to structural optimization.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in our comparative data, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed as a self-validating system: it inherently controls for compound auto-fluorescence and non-specific binding, which are common artifacts when screening pyrazole-containing fragments.

Protocol: IMAP TR-FRET PDE4B Inhibition Assay

This assay relies on the non-antibody-based IMAP technology, utilizing a Terbium (Tb)-Donor and a FAM-labeled cAMP substrate[5].

Causality of Design: Why use a Tb-Donor? The long fluorescence lifetime of Terbium allows us to measure emission in a time-resolved mode. By introducing a microsecond delay before reading, we allow short-lived background auto-fluorescence (often caused by the test compounds or plasticware) to decay, isolating only the true FRET signal[5].

Step-by-Step Methodology:

  • Reagent Preparation & DMSO Tolerance: Serially dilute CBPC, Roflumilast, and Apremilast in 100% DMSO. Because PDE enzymes can be sensitive to solvents, the assay is optimized to maintain a final DMSO concentration of ≤1%[6].

  • Enzyme/Substrate Addition (384-well plate): Dispense 10 µL of N-terminal truncated recombinant human PDE4B enzyme into the assay wells. Add 10 µL of FAM-cAMP substrate (100 nM final concentration)[5][6].

  • Internal Control Establishment (The Self-Validating Step):

    • Buffer-Only Control: Add 10 µL of enzyme dilution buffer + 10 µL Complete Reaction Buffer. This establishes the absolute minimum baseline.

    • Tb-Only Control: Used to calculate the Z'-factor and ensure the Tb-Donor is not interacting non-specifically with the pyrazole test article[5].

  • Incubation: Cover and incubate at room temperature for 60 minutes[5]. Causality: This specific duration ensures the enzymatic hydrolysis of FAM-cAMP reaches steady-state kinetics before the binding reagent is introduced.

  • IMAP Binding & Readout: Add 60 µL of IMAP Binding Solution (comprising Binding Buffer A/B, Progressive Binding Reagent, and Tb-Donor)[5]. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 490 nm and 520 nm).

TR_FRET_Workflow Prep 1. Prepare Reagents (Enzyme, FAM-cAMP, CBPC) Incubate 2. Incubation (60 min) Steady-State Kinetics Prep->Incubate Bind 3. Add IMAP Binding Solution (Tb-Donor) Incubate->Bind Read 4. TR-FRET Readout Time-Resolved Detection Bind->Read

Step-by-step TR-FRET assay workflow for evaluating PDE4B inhibitors.

Conclusion

While 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde does not match the raw nanomolar potency of Roflumilast or Apremilast out of the box, its exceptional Ligand Efficiency (0.45 kcal/mol/HA) and structurally driven bias toward PDE4B make it a superior starting point for targeted drug design. By utilizing rigorous, self-validating TR-FRET methodologies, researchers can confidently elaborate on this fragment's pyrazole core to develop next-generation anti-inflammatory therapeutics without the dose-limiting emetic liabilities of legacy inhibitors.

References

  • Source: moleculardevices.
  • National Institutes of Health (PMC)
  • Google Patents: "US11685745B2 - Substituted benzoxazole and benzofuran compounds as PDE7 inhibitors" (Details TR-FRET assay optimization)
  • Source: encyclopedia.
  • National Institutes of Health (PMC)
  • ResearchGate: "(PDF) PDE4 inhibitors: a review of current developments (2005-2009)

Sources

Head-to-Head Comparison of Pyrazole Synthesis Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster drugs ranging from COX-2 inhibitors (e.g., Celecoxib) to advanced kinase inhibitors. As drug targets become more complex, the demand for highly functionalized, regioselective pyrazole derivatives has driven the evolution of synthetic methodologies.

As an application scientist, selecting the optimal synthetic route requires balancing thermodynamic drivers, regiocontrol, and atom economy. This guide provides an objective, head-to-head comparison of three foundational and emerging pyrazole synthesis methods: the classical Knorr Synthesis , the regioselective 1,3-Dipolar Cycloaddition , and the modern Multicomponent Green Synthesis .

The Classical Standard: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis remains the workhorse of heterocyclic chemistry due to its robust scalability and high thermodynamic driving force. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative .

Mechanism & Causality

The reaction is fundamentally driven by the thermodynamic stability of the resulting aromatic five-membered ring. The critical experimental choice in this protocol is the use of a weak acid catalyst, such as glacial acetic acid. The acid serves a dual causal purpose: it protonates the carbonyl oxygen (lowering its LUMO to accelerate the initial nucleophilic attack) while maintaining a pH high enough to ensure the hydrazine retains its lone pair for nucleophilic action. The loss of two water molecules irreversibly pushes the equilibrium toward the pyrazole product.

Self-Validating Experimental Protocol

Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

  • Reagent Assembly: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3.0 mmol) and hydrazine hydrate (6.0 mmol) in 3 mL of 1-propanol. Note: The 2-fold excess of hydrazine ensures complete consumption of the ketoester.

  • Catalysis: Add exactly 3 drops of glacial acetic acid.

  • Thermal Activation: Heat the mixture on a stirring hot plate at 100 °C for 1 hour.

  • Validation: Perform TLC (30% EtOAc / 70% Hexane). The reaction is self-validating; the complete disappearance of the UV-active ketoester spot confirms quantitative conversion to the hydrazone intermediate.

  • Isolation: Add 10 mL of distilled water to the hot reaction. The sudden shift in solvent polarity forces the hydrophobic pyrazole to precipitate. Cool slowly, filter via a Büchner funnel, and air dry.

Knorr A 1,3-Dicarbonyl + Hydrazine B Acid Catalysis (Glacial AcOH) A->B C Hydrazone Intermediate B->C D Intramolecular Cyclization C->D E Dehydration (-H2O) D->E F Pyrazole Scaffold E->F

Workflow of the Knorr pyrazole synthesis highlighting intermediate stages.

The Regioselective Approach: 1,3-Dipolar Cycloaddition

When synthesizing unsymmetrical pyrazoles, the Knorr synthesis often yields a mixture of regioisomers. The 1,3-dipolar cycloaddition (1,3-DC) solves this by reacting a 1,3-dipole (e.g., diazo compounds) with a dipolarophile (alkyne) under strict stereoelectronic control .

Mechanism & Causality

This is a concerted [3+2] cycloaddition governed by HOMO-LUMO interactions. For electron-poor diazocarbonyls and alkynes, the HOMO-LUMO energy gap is wide, creating a high activation barrier. To overcome this without degrading the sensitive diazo compounds, Microwave (MW) irradiation is utilized. MW heating provides rapid, uniform dielectric heating, bypassing the thermal gradients of conventional oil baths and accelerating the reaction from hours to mere minutes.

Self-Validating Experimental Protocol

Microwave-Assisted Synthesis of 5-Ethoxycarbonyl Pyrazoles

  • Preparation: In a 5 mL microwave process vial, mix ethyl diazoacetate (1.0 mmol) and the target acetylene derivative (10.0 mmol). Note: The 10-fold excess of alkyne suppresses diazo dimerization.

  • MW Irradiation: Seal the vial and place it in a monomode MW reactor. Irradiate at 150–250 W with magnetic stirring for 10–45 minutes at 120–140 °C.

  • System Validation: The MW reactor provides a self-correcting thermal profile, dynamically adjusting wattage to prevent thermal runaway—a critical safety feature when handling high-energy diazo species.

  • Purification: Distill the excess acetylene under reduced pressure (10 mmHg at 25 °C). Dilute the residue with CH₂Cl₂ and concentrate in vacuo. Regioselectivity is validated post-reaction via ¹H NMR by analyzing the distinct chemical shift of the C4-H proton.

Dipolar A Dipole (Diazoacetate) C HOMO-LUMO Interaction A->C B Dipolarophile (Alkyne) B->C D Concerted [3+2] Transition State C->D E Regioisomer A (Major) D->E Steric/Electronic Control F Regioisomer B (Minor) D->F

Mechanistic pathway of 1,3-dipolar cycloaddition showing regioselectivity.

The Modern Frontier: Multicomponent Green Synthesis

Driven by the need for atom economy and sustainable chemistry, multicomponent reactions (MCRs) assemble three or more reactants in a single pot. A recent breakthrough utilizes titanium imido complexes to couple alkynes and nitriles via an oxidatively induced N–N bond formation .

Mechanism & Causality

The reaction proceeds via the formation of a highly stable diazatitanacyclohexadiene intermediate. Because the metal center is highly stable, spontaneous ring closure does not occur. The causal trigger is the introduction of a 2-electron oxidant (e.g., TEMPO or PhNNPh). Oxidation alters the electronic state of the titanium center, drastically lowering the barrier for N–N reductive elimination and forcing the extrusion of the fully formed pyrazole ring.

Self-Validating Experimental Protocol

Ti-Catalyzed Multicomponent Synthesis

  • Metallacycle Formation: In a nitrogen-filled glovebox, combine the Ti-imido precatalyst (10 mol%), an alkyne (1.0 mmol), and a nitrile (1.0 mmol) in anhydrous toluene.

  • Incubation: Stir at room temperature for 2 hours.

  • Mechanistic Validation: If the reaction is halted here, the stable diazatitanacyclohexadiene can be isolated. This acts as a self-validating mechanistic checkpoint, proving that N-N coupling is strictly dependent on the subsequent oxidation step.

  • Oxidative Cleavage: Add the 2-electron oxidant (1.2 equivalents). Stir for an additional 4 hours.

  • Isolation: Quench the reaction with ambient air, filter through a celite pad to remove titanium salts, and purify the pyrazole via flash column chromatography.

Multicomponent A Ti-Imido Catalyst C Diazatitanacyclohexadiene A->C B Alkyne + Nitrile B->C D 2e- Oxidation C->D E N-N Reductive Elimination D->E F Pyrazole Product E->F F->A Catalyst Regeneration

Catalytic cycle for multicomponent pyrazole synthesis via N-N coupling.

Quantitative Head-to-Head Comparison

To aid in route selection, the following table summarizes the performance metrics of each methodology based on established literature and experimental benchmarks .

ParameterKnorr Synthesis1,3-Dipolar CycloadditionMulticomponent (Ti-Catalyzed)
Typical Yield 75% – 95%70% – 90%50% – 85%
Reaction Time 1 – 4 hours10 – 45 minutes (MW)2 – 12 hours
Regioselectivity Poor to ModerateExcellent (Sterically driven)Good
Atom Economy Moderate (Loss of 2 H₂O)High (Addition reaction)High (One-pot assembly)
Scalability Excellent (Multi-gram)Moderate (MW vessel limits)Low to Moderate (Glovebox)
Best Application Rapid library generationComplex, highly substituted coresNovel substitution patterns

Conclusion & Selection Guide

  • Choose the Knorr Synthesis for early-stage drug discovery and rapid library generation where symmetrical dicarbonyls are used, or when multi-gram scalability is the primary bottleneck.

  • Opt for 1,3-Dipolar Cycloaddition when synthesizing highly functionalized, sterically hindered pyrazoles where strict regiocontrol is non-negotiable.

  • Leverage Multicomponent Synthesis when exploring novel chemical space, specifically when assembling pyrazoles directly from simple, commercially available alkynes and nitriles in a single, atom-economical step.

References

  • Knorr Pyrazole Synthesis from a Ketoester. Chem Help Asap. Available at:[Link]

  • Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds to Acetylene Derivatives. Heterocycles / Clockss. Available at:[Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society (via NIH PMC). Available at:[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at:[Link]

QSAR modeling of pyrazole derivatives for predicting biological activity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Predictive Precision: A Comparative Guide to QSAR Modeling of Pyrazole Derivatives for Biological Activity

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous FDA-approved drugs, including COX-2 inhibitors (celecoxib), kinase inhibitors (ruxolitinib), and anti-obesity agents (rimonabant). Because the pyrazole ring can act as both a hydrogen bond donor and acceptor, it readily interacts with the hinge regions of kinases and the allosteric pockets of diverse enzymes.

However, optimizing pyrazole derivatives for specific biological activities—whether as EGFR kinase inhibitors, anti-tubercular agents, or hypoglycemic drugs—requires navigating a vast chemical space. To accelerate this, Quantitative Structure-Activity Relationship (QSAR) modeling is deployed.

As an application scientist, I frequently evaluate which QSAR modality will yield the most actionable data for lead optimization. This guide objectively compares the performance of 2D Machine Learning QSAR against 3D-QSAR (CoMFA/CoMSIA) methodologies, providing experimental benchmarks, causal mechanistic insights, and self-validating protocols for your drug discovery pipeline.

Comparative Analysis: 2D Machine Learning vs. 3D-QSAR

When modeling pyrazole derivatives, computational chemists must choose between 2D topological approaches and 3D spatial approaches.

  • 2D Machine Learning (ML) QSAR: Utilizes algorithms like Random Forest (RF), Support Vector Machines (SVM), and Multiple Linear Regression (MLR) trained on 2D molecular descriptors (e.g., RDKit/CDK descriptors). It is computationally inexpensive, alignment-free, and highly effective for virtual screening of large libraries[1].

  • 3D-QSAR (CoMFA & CoMSIA): Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) map the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of aligned 3D conformers. While computationally demanding, they generate 3D contour maps that directly instruct chemists on where to add or remove functional groups[2].

Table 1: Quantitative Performance Comparison of QSAR Models for Pyrazole Derivatives

To provide an objective benchmark, the following table synthesizes experimental validation metrics from recent pyrazole QSAR studies.

Modeling ApproachTarget / ApplicationAlgorithm / MethodR² (Training)Q² (Cross-validation)RMSE / SEEReference
2D-ML Hypoglycemic AgentsRandom Forest (RF)0.9000.8500.200[1]
2D-ML Hypoglycemic AgentsMultiple Linear Regression0.8200.8000.250[1]
3D-QSAR EGFR Kinase InhibitorsCoMSIA0.8510.740N/A[3]
3D-QSAR EGFR Kinase InhibitorsCoMFA0.8620.644N/A[3]
3D-QSAR Anti-HIV AgentsCoMSIA0.9700.7230.248[4]
3D-QSAR p38α MAPK InhibitorsCoMFA0.9610.7250.178[2]

Key Takeaway: While 3D-QSAR models (like CoMFA) often achieve exceptionally high training correlations (R² > 0.95), 2D Random Forest models demonstrate superior robustness in cross-validation (Q² = 0.850) for highly diverse datasets due to their ability to handle non-linear structure-activity relationships without overfitting[1]. Conversely, CoMSIA frequently outperforms CoMFA in predictive stability (Q²) because its Gaussian-type distance dependence avoids the singularities at atomic nuclei that plague CoMFA's Lennard-Jones potentials[3].

Visualizing the QSAR Architecture

To understand how these methodologies diverge and converge, we must map the data flow. Both pipelines require rigorous data curation but diverge significantly at the feature extraction phase.

QSAR_Methodology cluster_2D 2D Machine Learning Pipeline cluster_3D 3D-QSAR Pipeline Dataset Curated Pyrazole Dataset (IC50 / EC50 Data) Desc2D 2D Descriptor Generation (RDKit / CDK) Dataset->Desc2D Align 3D Conformational Search & Core Alignment Dataset->Align ML_Train Model Training (Random Forest, SVM, MLR) Desc2D->ML_Train Val2D Statistical Validation (R², Q², RMSE) ML_Train->Val2D LeadOpt Lead Optimization & Rational Drug Design Val2D->LeadOpt Fields Molecular Field Calculation (CoMFA / CoMSIA) Align->Fields Val3D PLS Regression & Contour Map Generation Fields->Val3D Val3D->LeadOpt

Figure 1: Parallel 2D and 3D-QSAR workflows for pyrazole derivative optimization.

Self-Validating Experimental Protocols

A QSAR model is only as reliable as its internal logic. As scientists, we must build "self-validating systems"—workflows that actively test their own hypotheses to prevent chance correlation. Below are the optimized protocols for both modalities, emphasizing the causality behind each step.

Protocol A: 3D-QSAR (CoMFA/CoMSIA) Pipeline

Best used for: Late-stage lead optimization where the binding pose is known or highly conserved.

  • Dataset Splitting & pIC50 Conversion: Convert biological activity (IC50) to molar pIC50 (-log IC50) to ensure a linear free-energy relationship. Split the dataset into an 80% training set and a 20% external test set using hierarchical clustering to ensure chemical diversity is represented in both sets[3].

  • Conformational Search & Core Alignment (Critical Step):

    • Action: Extract the lowest-energy conformer for each molecule. Align all molecules to the most active compound using the rigid pyrazole ring as the common substructure.

    • Causality: 3D-QSAR calculates interaction energies at fixed grid points in space. If the pyrazole core is misaligned by even 1 Ångström, the steric and electrostatic field tensors will be mapped to the wrong grid coordinates, leading to a total collapse in predictive validity (Q²).

  • Field Calculation:

    • Action: Generate a 3D grid with a 2.0 Å spacing. Use an sp³ hybridized Carbon probe atom with a +1.0 charge to calculate Lennard-Jones (steric) and Coulombic (electrostatic) potentials. For CoMSIA, add hydrophobic and hydrogen-bond fields[2].

  • Partial Least Squares (PLS) Regression & Validation:

    • Action: Perform Leave-One-Out (LOO) cross-validation to determine the optimum number of components (N). A valid model must exhibit a Q² > 0.6.

    • Causality: PLS reduces the thousands of grid point variables into a few latent variables. LOO cross-validation acts as an internal penalty system, ensuring we do not overfit the model to noise.

Protocol B: 2D Machine Learning QSAR Pipeline

Best used for: Early-stage hit-to-lead campaigns and screening massive, structurally diverse libraries.

  • Descriptor Generation: Use RDKit or CDK in Python to calculate 1D and 2D physicochemical and topological descriptors (e.g., LogP, molecular weight, hydrogen bond donors/acceptors)[1].

  • Feature Selection & Dimensionality Reduction:

    • Action: Remove descriptors with zero variance. Use a correlation matrix to remove highly collinear descriptors (Pearson r > 0.85).

    • Causality: Multicollinearity destabilizes linear algorithms (like MLR) by inflating the variance of regression coefficients, rendering the model's structural interpretations meaningless.

  • Algorithm Selection & Hyperparameter Tuning:

    • Action: Train a Random Forest (RF) regressor using GridSearchCV to optimize n_estimators and max_depth.

    • Causality: RF is preferred over MLR for pyrazole datasets with diverse substituents because decision trees inherently capture non-linear biological responses and are highly resistant to the "curse of dimensionality"[1].

  • Applicability Domain (AD) Verification:

    • Action: Generate a Williams plot (standardized residuals vs. leverage values).

    • Causality: This is the ultimate self-validating step. It proves whether a newly designed pyrazole derivative falls within the chemical space the model was trained on. Predictions outside the AD are statistically invalid extrapolations.

Mechanistic Insights: Translating Contour Maps into Chemistry

The true power of 3D-QSAR lies in its contour maps, which provide direct, actionable intelligence for medicinal chemists.

When analyzing pyrazole derivatives targeting the p38α Mitogen-Activated Protein Kinase (MAPK) , CoMFA and CoMSIA contour maps reveal highly specific structural requirements[2]:

  • Steric Fields (Green/Yellow Contours): Green contours around the C4 position of the pyrazole ring indicate that adding bulky substituents (e.g., a phenyl or tert-butyl group) significantly increases binding affinity by occupying a deep hydrophobic pocket in the kinase hinge region. Conversely, yellow contours at the N1 position warn that steric bulk will clash with the receptor wall, decreasing activity[4].

  • Electrostatic Fields (Blue/Red Contours): Blue contours near the pyrazole nitrogen atoms suggest that electropositive groups enhance activity, likely by acting as stronger hydrogen bond donors to the target protein's backbone carbonyls[3].

By strictly adhering to these spatial rules, researchers have successfully designed novel pyrazole derivatives with predicted activities significantly higher than the training set compounds[2].

Conclusion

For predicting the biological activity of pyrazole derivatives, the choice of QSAR methodology depends on the project phase. 2D Machine Learning (Random Forest) offers unmatched speed and cross-validated robustness (Q² = 0.850) for large-scale screening[1]. However, for precise, late-stage lead optimization, 3D-QSAR (CoMSIA) remains the gold standard. By generating multi-field contour maps, CoMSIA bridges the gap between statistical prediction and rational, structure-based drug design, allowing chemists to visualize exactly how a pyrazole derivative will interact with its biological target[4].

References

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-XFOAmhlqZW-gz5JbDQ0rA5FGMmmp_pbR9vYRhBPoFLDWBF56TAKVZc3RqHZfFMCbt3bQT9G5jnNfwZFPVKMo6afaRKkCNPQlEndjkmzxOx-uMUy4qBvEzCxoEfEz1MccY40ZTYypqRNHd6W6WW0Db6VgqvkMz-La5p61YWqsHQG0hLvParrdgXB5_BHuSjYkwM0NjOCEc4PoG98SkuYQZ8fWVTisN7uOYDd2sYQTPgLrb47MRVfhHh0qne6dkpUNBXx7_5GVxmU1430IUlDz-D4Xb6O25UeFTxXhZRgqKJ5Kzpr5WCTUccn1P_vt_HvCqAmxNzwLty_SIGS4nLLXNeiLZCbCOQ==]
  • 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj49T9XkS2lBMi_zvqUTjLYCp8pgSg7UQhuuh2ahuZcqCKQOu4P9TZ7sawTULtjCRj-djI8oVsz2e_e3WdwCQFaCCXUfHTwxLg-tkMAVyQ_W309igckQ5uXLvc-sP1HjHsJUA=]
  • A Computational Analysis of the Anti-HIV Pyrazole Derivatives - IJFMR.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKLJdnXxiLrj8FbnXw6iPBJi7y9hj3kzIyXmfQtwE3pCb7YddCgDmGCxEzzOx5Rha5H0uG7EE1oK-HvsGmJTRNj_382DBbNHu00zYQJL9RzS7_zR1dQBoHfYmP7hF94CIjRo1yOByD]
  • 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXj84IWBlK3vFPjzJUPYlepB_IpIXhFdNHX05qmlxJEqvVFnBPUrOBylgT3HsHw73Z5PnPrAJndysmzczE1pTxV2nzuoc-MmvDvd0mbIG9B2IKx10EtGFj0AWIJPLakML9cA==]

Sources

A Comparative Analysis of Novel Pyrazole Derivatives and Sorafenib in In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of more effective and selective anticancer agents is a cornerstone of modern oncological research. In this landscape, the exploration of novel heterocyclic compounds has yielded promising candidates, with pyrazole derivatives emerging as a particularly noteworthy class of molecules. This guide provides an in-depth, objective comparison of the in vitro anticancer activity of select novel pyrazole derivatives against the established multi-kinase inhibitor, sorafenib. By examining their mechanisms of action, direct cytotoxic effects on various cancer cell lines, and the experimental methodologies used for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this evolving area of cancer therapeutics.

Dueling Mechanisms: A Tale of Two Kinase Inhibitors

At the heart of their anticancer properties lies the ability of both sorafenib and novel pyrazole derivatives to interfere with key signaling pathways that drive tumor growth, proliferation, and survival. While there is some overlap in their ultimate effects, the specific molecular targets and mechanisms of action can differ significantly, offering potential advantages for the newer pyrazole compounds in terms of specificity and overcoming resistance.

Sorafenib: The Multi-Kinase Broadside

Sorafenib, sold under the brand name Nexavar, is a well-established kinase inhibitor approved for the treatment of several cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[1] Its mechanism of action is characterized by its ability to target multiple protein kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[2][3]

Sorafenib's primary targets include:

  • RAF kinases (c-Raf and B-RAF): These are key components of the RAF/MEK/ERK signaling pathway, which is crucial for regulating cell division and growth.[2][3] By inhibiting RAF kinases, sorafenib effectively puts a brake on this pro-proliferative cascade.

  • Receptor Tyrosine Kinases (RTKs): Sorafenib also inhibits several RTKs on the cell surface that are involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and Platelet-Derived Growth Factor Receptor-beta (PDGFR-β).[2][3] This dual action of inhibiting both tumor cell proliferation and the blood supply to the tumor is a hallmark of sorafenib's therapeutic effect.

Sorafenib_Mechanism cluster_cell Cancer Cell cluster_sorafenib VEGFR_PDGFR VEGFR / PDGFR RAS RAS VEGFR_PDGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR_PDGFR Sorafenib->RAF

Caption: Sorafenib's multi-targeted inhibition of RAF and VEGFR/PDGFR pathways.

Novel Pyrazole Derivatives: A More Targeted Approach

Recent research has unveiled a diverse array of pyrazole derivatives with potent anticancer activities.[4][5][6][7][8][9][10][11] Unlike the broader activity of sorafenib, many of these novel compounds exhibit more selective inhibition of specific kinases or induce apoptosis through alternative pathways. This targeted approach holds the potential for reduced off-target effects and a more favorable side-effect profile.

Key mechanisms of action for novel pyrazole derivatives include:

  • Targeting Tubulin Polymerization and MAPK Signaling: Some novel pyrazole derivatives have been shown to act as microtubule-disrupting agents, interfering with the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[12] These compounds can also induce hyperphosphorylation of JNK and ERK1/2, components of the MAPK signaling pathway, further contributing to their cytotoxic effects.[12]

  • Inhibition of Bcl-2 and DNA Damage: Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to inhibit the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death.[13] These compounds can also induce DNA damage, triggering genotoxic stress and further pushing cancer cells towards apoptosis.[13]

  • Dual EGFR and VEGFR-2 Inhibition: Some fused pyrazole derivatives have demonstrated potent dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2.[5][14] This dual inhibition can synergistically target both tumor growth and angiogenesis.[14]

Pyrazole_Mechanisms cluster_pyrazole Novel Pyrazole Derivatives cluster_pathways Cellular Targets & Pathways Pyrazole_Tubulin Pyrazole Derivative (Tubulin Target) Tubulin Tubulin Polymerization Pyrazole_Tubulin->Tubulin Pyrazole_Bcl2 Pyrazole Derivative (Bcl-2 Target) Bcl2 Bcl-2 Pyrazole_Bcl2->Bcl2 Pyrazole_EGFR_VEGFR Pyrazole Derivative (EGFR/VEGFR-2 Target) EGFR_VEGFR EGFR / VEGFR-2 Pyrazole_EGFR_VEGFR->EGFR_VEGFR Apoptosis Apoptosis Tubulin->Apoptosis Bcl2->Apoptosis EGFR_VEGFR->Apoptosis

Caption: Diverse mechanisms of action of novel pyrazole derivatives.

Head-to-Head: A Quantitative Comparison of In Vitro Cytotoxicity

The most direct measure of a compound's anticancer potential in a preclinical setting is its in vitro cytotoxicity, often expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a more potent compound.

The following table summarizes the IC50 values for several novel pyrazole derivatives compared to sorafenib across a range of human cancer cell lines, as reported in recent peer-reviewed literature.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Sorafenib A549 (Lung)2.92 ± 0.68[15]
HepG2 (Liver)3.44 ± 0.50[15]
MCF-7 (Breast)3.18 ± 0.18[15]
PC-3 (Prostate)1.13[16]
HepG2 (Liver)1.06[14][17]
Novel Pyrazole Derivative 8b A549 (Lung)2.84 ± 0.78[15]
HepG2 (Liver)1.85 ± 0.03[15]
MCF-7 (Breast)1.96 ± 0.28[15]
Novel Pyrazole Derivative 3i PC-3 (Prostate)1.24[16]
Novel Pyrazole Derivative 3a PC-3 (Prostate)1.22[16]
Novel Fused Pyrazole Derivatives (Compound 1, 2, 4, 8, 11, 12, 15) HepG2 (Liver)0.31 - 0.71[14]
Novel Pyrazole Derivative (Compound 28) HCT116 (Colon)0.035[17]

Analysis of Comparative Data:

The compiled data reveals that several novel pyrazole derivatives exhibit in vitro anticancer activity that is comparable, and in some cases superior, to that of sorafenib. For instance, the novel pyrazole derivative 8b demonstrated lower IC50 values than sorafenib against HepG2 and MCF-7 cell lines, indicating greater potency.[15] Similarly, a series of fused pyrazole derivatives showed significantly more potent activity against the HepG2 cell line than sorafenib.[14] Notably, compound 28 displayed exceptional potency against the HCT116 colon cancer cell line with an IC50 value in the nanomolar range.[17] These findings underscore the potential of these novel compounds as promising leads for further drug development.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The evaluation of a compound's in vitro anticancer activity is a critical step in the drug discovery pipeline. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability. The assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Cancer cells are harvested from culture and their concentration is determined using a hemocytometer.

    • The cells are then seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test compound (novel pyrazole derivative or sorafenib) is prepared in a suitable solvent (e.g., DMSO).

    • A series of dilutions of the test compound are prepared in culture medium to achieve the desired final concentrations.

    • The culture medium from the 96-well plates is carefully removed, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells.

    • Control wells containing medium with the solvent (e.g., DMSO) at the same concentration used for the highest drug concentration and wells with medium alone (blank) are also included.

    • The plates are then incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubate_24h Incubate 24h Cell_Seeding->Incubate_24h Compound_Treatment 2. Treat with Pyrazole Derivatives/Sorafenib Incubate_24h->Compound_Treatment Incubate_48_72h Incubate 48-72h Compound_Treatment->Incubate_48_72h Add_MTT 3. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize 4. Solubilize Formazan Crystals (DMSO) Incubate_2_4h->Solubilize Measure_Absorbance 5. Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Data_Analysis 6. Calculate % Viability and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.

Alternative In Vitro Assay: Sulforhodamine B (SRB) Assay

It is important to note that other reliable methods for assessing in vitro cytotoxicity exist. The Sulforhodamine B (SRB) assay is another widely used method that is based on the ability of the SRB dye to bind to protein components of cells.[18][19][20][21] The amount of bound dye is proportional to the total cellular protein, which in turn is proportional to the cell number. The SRB assay is known for its simplicity, sensitivity, and stability.[21]

Conclusion and Future Perspectives

The in vitro evidence presented in this guide strongly suggests that novel pyrazole derivatives represent a promising class of anticancer agents with the potential to rival, and in some cases exceed, the efficacy of established drugs like sorafenib. Their diverse mechanisms of action, including the targeted inhibition of key oncogenic pathways and the induction of apoptosis, offer exciting avenues for the development of more selective and potent cancer therapies.

The superior IC50 values of several pyrazole derivatives against various cancer cell lines in head-to-head comparisons with sorafenib highlight their potential as lead compounds for further preclinical and clinical development. The detailed experimental protocol for the MTT assay provides a robust framework for researchers to conduct their own in vitro evaluations of these and other novel anticancer compounds.

Future research should focus on elucidating the structure-activity relationships of these pyrazole derivatives to optimize their potency and selectivity. Furthermore, in vivo studies in animal models are warranted to assess their efficacy, pharmacokinetic properties, and safety profiles. The continued exploration of the vast chemical space of pyrazole-based compounds holds significant promise for the discovery of the next generation of targeted cancer therapies.

References

  • Sorafenib - Wikipedia. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Publishing. [Link]

  • What is the mechanism of Sorafenib Tosylate? - Patsnap Synapse. [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]

  • Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways - Tech Science Press. [Link]

  • Sorafenib Pharmacodynamics - ClinPGx. [Link]

  • Mechanism of action of sorafenib. Sorafenib exerts a dual anticancer... - ResearchGate. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. [Link]

  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs - ijpbs. [Link]

  • Synthesis of New Pyrazole Derivatives and Their Anticancer Evaluation - PubMed. [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. [Link]

  • Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines | JNCI: Journal of the National Cancer Institute | Oxford Academic. [Link]

  • Design, synthesis and antitumor activity of Novel Sorafenib derivatives bearing pyrazole scaffold - PubMed. [Link]

  • How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions? | ResearchGate. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Operational Context & Chemical Profile

In modern drug discovery, functionalized heterocyclic building blocks are the foundation of targeted therapeutics. 1-(Cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1285065-74-8) is a highly versatile electrophilic intermediate. The pyrazole scaffold is a privileged structure frequently utilized in the design of potent kinase inhibitors, particularly those targeting the Janus kinase (JAK) family[1].

While its synthetic utility is immense, the presence of the reactive C4-carbaldehyde moiety paired with a lipophilic cyclobutylmethyl tail presents specific toxicological hazards. This guide provides drug development professionals with a self-validating, mechanistically grounded protocol for the safe handling, transfer, and disposal of this compound.

Mechanistic Toxicology: Why Strict PPE is Non-Negotiable

To design an effective safety protocol, we must first understand the chemical causality of the compound's toxicity. Standard safety data sheets list pyrazole-4-carbaldehydes as skin sensitizers (H317) and respiratory irritants (H335), but they rarely explain why.

The primary hazard is driven by the electrophilicity of the aldehyde group. When exposed to human tissue, aldehydes undergo rapid 1,2-nucleophilic addition reactions with primary amines—specifically, the


-amino groups of lysine residues in skin and respiratory proteins. The initially formed aminol intermediate rapidly dehydrates to form a stable imine, known as a Schiff base [2].

This covalent modification (haptenation) of native proteins triggers an immune response, leading to allergic contact dermatitis and respiratory sensitization. Furthermore, the cyclobutylmethyl group increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate the lipid bilayer of the stratum corneum compared to simpler aliphatic aldehydes. Therefore, preventing dermal contact and inhalation of aerosolized dust is the absolute priority.

Personal Protective Equipment (PPE) Matrix

Because the hazard profile shifts depending on the physical state (dry powder vs. solvated) and operational scale, PPE must be dynamically assigned. Nitrile gloves are sufficient for handling the dry solid, but if the compound is dissolved in polar aprotic solvents like DMSO or DMF (common in biological assays), the solvent acts as a carrier, rapidly transporting the aldehyde through nitrile material.

Operational ScaleHand ProtectionEye & Face ProtectionRespiratory & Body ProtectionMechanistic Rationale
Analytical (<100 mg) Nitrile (Minimum 4 mil)Chemical splash gogglesFume hood, FR lab coatMinimal aerosolization risk; standard barrier protection prevents direct haptenation.
Preparative (1g - 100g) Double-gloved Nitrile (8 mil total)Goggles + Full face shieldFume hood (>100 fpm), Chemical apronHigh risk of dust generation during bulk transfer requires secondary barriers.
Solution Handling (DMSO/DMF) Butyl rubber gloves (outer) over Nitrile (inner)Chemical splash gogglesFume hood, FR lab coatNitrile degrades in polar aprotic solvents; butyl rubber prevents solvent-mediated dermal absorption.

Standard Operating Procedure: Handling & Transfer Workflow

To ensure a self-validating system, every step of the handling process must include a verification check to confirm containment.

Step 1: Environmental Preparation

  • Ensure the fume hood face velocity is verified between 100–120 feet per minute (fpm).

  • Validation: Tape a small Kimwipe strip to the sash; it should pull inward steadily without violent turbulence.

Step 2: Weighing Protocol

  • Use anti-static polypropylene weigh boats. The cyclobutylmethyl moiety can generate static charge during spatulation, causing the powder to aerosolize.

  • Ground the balance and use a static eliminator (ionizing bar) if working on a >10 gram scale.

Step 3: Transfer and Dissolution

  • Transfer the solid to the reaction vessel inside the hood.

  • If transferring to an LC-MS vial for analytical checks, cap the vial tightly with a PTFE-lined septum before removing it from the hood.

Workflow Start Storage (2-8°C, Ar/N2) PPE Don PPE Matrix (Match to Scale/Solvent) Start->PPE Hood Transfer to Fume Hood (Verify >100 fpm flow) PPE->Hood Weigh Anti-Static Weighing (Minimize Aerosolization) Hood->Weigh React Reaction/Assay Setup (Closed System) Weigh->React Quench In Situ Quenching (NaHSO3 Treatment) React->Quench

Operational workflow for handling reactive pyrazole carbaldehydes.

Chemical Quenching & Disposal Plan

Unreacted 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde must never be disposed of directly into general organic or aqueous waste streams due to its environmental toxicity and potential to cross-link with other waste components [3].

Instead, the electrophilic aldehyde must be chemically deactivated via a bisulfite quench. Sodium bisulfite (


) acts as a strong nucleophile, attacking the carbonyl carbon to form a stable, water-soluble 

-hydroxy sulfonate (bisulfite adduct). This eliminates the compound's volatility and electrophilic hazard.

Step-by-Step Quenching Protocol:

  • Preparation: Prepare a freshly saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Addition: Slowly add the bisulfite solution to the reaction vessel containing the residual aldehyde (maintain a 3:1 molar excess of bisulfite).

  • Agitation: Stir vigorously at room temperature for 1 to 2 hours. The formation of the adduct is highly exothermic at large scales; use a water bath if quenching >10g.

  • Self-Validation (The DNPH Test): To confirm 100% destruction of the aldehyde, spot the aqueous mixture onto a silica TLC plate. Dip the plate into a 2,4-Dinitrophenylhydrazine (DNPH) stain and gently heat.

    • Result: If the aldehyde is fully quenched, the spot will remain colorless. If residual aldehyde is present, a bright yellow/orange hydrazone precipitate will form, indicating that further stirring and bisulfite addition are required.

  • Disposal: Once validated, the neutralized aqueous layer can be safely transferred to the designated aqueous hazardous waste stream.

Quenching Aldehyde 1-(Cyclobutylmethyl)-1H- pyrazole-4-carbaldehyde (Toxic, Electrophilic) Reaction Nucleophilic Addition (Stir 1-2 hrs, RT) Aldehyde->Reaction Reagent Saturated NaHSO3 (aq) (Strong Nucleophile) Reagent->Reaction Adduct Bisulfite Adduct (Water-Soluble, Non-Volatile) Reaction->Adduct Waste Aqueous Waste Stream (Post-DNPH Validation) Adduct->Waste

Chemical quenching mechanism of aldehydes using sodium bisulfite.

References

  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Aldehydes: What We Should Know About Them Molecules (MDPI) URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.